GW 5074
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-[(3,5-dibromo-4-hydroxyphenyl)methylidene]-5-iodo-1H-indol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8Br2INO2/c16-11-4-7(5-12(17)14(11)20)3-10-9-6-8(18)1-2-13(9)19-15(10)21/h1-6,20H,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMXYVLFTZRPNRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1I)C(=CC3=CC(=C(C(=C3)Br)O)Br)C(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8Br2INO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.94 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
220904-83-6 | |
| Record name | 3-(3,5-Dibromo-4-hydroxybenzylidene)-5-iodo-1,3-dihydroindol-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=220904-83-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of GW 5074 in Neuronal Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
GW 5074, a small molecule initially identified as a potent and selective inhibitor of c-Raf kinase, has garnered significant interest in the neuroscience community for its paradoxical neuroprotective properties.[1][2] While its inhibitory action on c-Raf is well-documented in non-neuronal contexts, its application to neuronal cells has revealed a complex and multifaceted mechanism of action that diverges from the canonical Raf-MEK-ERK signaling cascade.[1][2] This technical guide provides a comprehensive exploration of the neuroprotective effects of this compound in neuronal cells, detailing its core mechanism of action, summarizing key quantitative data, providing detailed experimental methodologies, and visualizing the intricate signaling networks involved.
Core Mechanism of Action in Neuronal Cells: A Paradoxical Activation
In stark contrast to its function as a c-Raf inhibitor in cell-free assays, this compound induces a paradoxical activation of both c-Raf and B-Raf in neuronal cells.[1][2][3] This unexpected activation, however, does not confer neuroprotection through the conventional downstream MEK-ERK pathway.[4][5][6] Pharmacological inhibition of MEK, a kinase downstream of Raf, fails to abolish the neuroprotective effects of this compound.[4][5][6] Similarly, the pro-survival Akt signaling pathway is not centrally involved in its mechanism.[4]
Instead, the neuroprotective signaling of this compound in neuronal cells operates through two primary, non-canonical pathways:
-
The B-Raf/ATF-3 Axis: this compound-mediated activation of B-Raf leads to the suppression of the pro-apoptotic activating transcription factor-3 (ATF-3).[2][5][7][8] ATF-3 expression is typically induced under cellular stress and promotes apoptosis; its inhibition is a critical step in the neuroprotective action of this compound.[2][5][7][8]
-
The Ras/NF-κB Pathway: The neuroprotective effects of this compound are also dependent on the upstream activity of Ras and the activation of the transcription factor nuclear factor-kappa B (NF-κB).[4] NF-κB is a well-known regulator of pro-survival gene expression.
Quantitative Data Summary
The following tables summarize the key quantitative data associated with the activity of this compound in neuronal contexts.
Table 1: In Vitro Potency and In-Cell Efficacy of this compound
| Parameter | Value | Context | Reference(s) |
| IC50 (c-Raf) | 9 nM | In vitro kinase assay | [1][9] |
| Effective Neuroprotective Concentration | ~1 µM (maximal protection) | In vitro neuronal cultures (e.g., cerebellar granule neurons) | [10] |
| Reduced Neuroprotection | ≥ 5 µM | In vitro neuronal cultures | [10] |
Table 2: Effects of this compound on Key Signaling Molecules in Neuronal Cells
| Molecule | Effect | Method of Measurement |
| c-Raf | Paradoxical Activation | Western Blot (Phosphorylation status) |
| B-Raf | Paradoxical Activation | Western Blot (Phosphorylation status), In vitro kinase assay |
| ATF-3 | Decreased Expression | Western Blot, GeneChip microarray |
| NF-κB | Activation (nuclear translocation) | Western Blot of nuclear extracts, Luciferase reporter assay |
| ERK1/2 | Increased Phosphorylation (MEK-independent for neuroprotection) | Western Blot |
| Akt | No significant direct involvement in neuroprotection | Western Blot (Phosphorylation status) |
Signaling Pathways and Experimental Workflow Visualizations
The following diagrams were created using the Graphviz DOT language to illustrate the key signaling pathways and a typical experimental workflow for studying this compound in neuronal cells.
Diagram 1: Neuroprotective Signaling Pathway of this compound in Neuronal Cells
Caption: Neuroprotective signaling pathway of this compound in neuronal cells.
Diagram 2: General Experimental Workflow for Investigating this compound
Caption: General experimental workflow for studying this compound in neuronal cells.
Detailed Experimental Protocols
The following sections provide detailed methodologies for key experiments cited in the study of this compound's mechanism of action in neuronal cells.
Protocol 1: Cerebellar Granule Neuron (CGN) Culture and Apoptosis Induction
This protocol is adapted from established methods for primary neuronal culture.
Materials:
-
Postnatal day 5-7 rat or mouse pups
-
Hanks' Balanced Salt Solution (HBSS), ice-cold
-
0.25% Trypsin-EDTA
-
DNase I (1 mg/mL stock solution)
-
High Potassium (HK) Medium: Basal Medium Eagle (BME) supplemented with 10% Fetal Bovine Serum (FBS), 25 mM KCl, 2 mM L-glutamine, and penicillin/streptomycin.
-
Low Potassium (LK) Medium: BME supplemented with 10% FBS, 5 mM KCl, 2 mM L-glutamine, and penicillin/streptomycin.
-
Poly-L-lysine coated culture plates/dishes
-
Cytosine arabinoside (Ara-C) to inhibit glial proliferation
Procedure:
-
Euthanize pups according to institutional guidelines and dissect the cerebella in ice-cold HBSS.
-
Mince the tissue and incubate in 0.25% trypsin at 37°C for 15 minutes.
-
Add DNase I to a final concentration of 0.05 mg/mL and gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.
-
Plate the cells on poly-L-lysine coated plates in HK medium.
-
After 24 hours, add Ara-C to a final concentration of 10 µM to inhibit the proliferation of non-neuronal cells.
-
Culture the neurons for 5-7 days to allow for differentiation.
-
To induce apoptosis, aspirate the HK medium, wash once with LK medium, and then culture the neurons in LK medium.
Protocol 2: In Vitro c-Raf Kinase Assay (Radiolabel-Based)
This protocol describes a common method for determining the IC50 value of this compound for c-Raf kinase.[10][11]
Materials:
-
Active recombinant c-Raf enzyme
-
MEK1 (unactivated) as a substrate
-
Kinase Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM DTT, 0.1 mM EGTA
-
[γ-³²P]ATP or [γ-³³P]ATP
-
Non-radiolabeled ATP
-
This compound stock solution (in DMSO)
-
96-well plates
-
P81 phosphocellulose filter paper
-
Wash Buffer: 75 mM phosphoric acid
-
Scintillation counter and fluid
Procedure:
-
Prepare serial dilutions of this compound in the kinase assay buffer. The final DMSO concentration should be ≤1%.
-
In a 96-well plate, prepare a reaction mixture containing the kinase assay buffer, active c-Raf enzyme, and MEK1 substrate.
-
Add the diluted this compound or vehicle control (DMSO) to the wells and pre-incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding a mixture of radiolabeled and non-radiolabeled ATP.
-
Incubate the plate at 30°C for 30-60 minutes, ensuring the reaction remains in the linear range.
-
Stop the reaction by spotting an aliquot of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the filter paper three times with 75 mM phosphoric acid to remove unincorporated radiolabeled ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of kinase activity for each inhibitor concentration relative to the control and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 3: Western Blot Analysis of Signaling Proteins
This protocol is for analyzing the phosphorylation state and expression levels of key signaling proteins.
Materials:
-
Neuronal cell lysates
-
Lysis Buffer: RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitor cocktails.
-
BCA Protein Assay Kit
-
4-12% Bis-Tris polyacrylamide gels
-
PVDF membranes
-
Blocking Buffer: 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Primary antibodies (e.g., anti-p-c-Raf, anti-p-B-Raf, anti-ATF-3, anti-NF-κB p65, anti-p-ERK1/2, anti-total ERK1/2, and a loading control like β-actin or GAPDH).
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
After treatment, wash the neuronal cultures with ice-cold PBS and lyse the cells in RIPA buffer.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE on a 4-12% Bis-Tris gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (typically at a 1:1000 dilution in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody (typically at a 1:5000 dilution in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control. For phosphorylation studies, normalize the phosphorylated protein signal to the total protein signal.
Protocol 4: Cell Viability (MTT) Assay
This protocol measures the neuroprotective effect of this compound by assessing cell viability.[12][13]
Materials:
-
Neuronal cultures in a 96-well plate
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization Solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Microplate reader
Procedure:
-
Plate and treat the neuronal cells with this compound and the apoptotic stimulus as described in Protocol 1.
-
At the end of the treatment period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.
-
Add 100 µL of Solubilization Solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Express cell viability as a percentage of the control (untreated or vehicle-treated) cells.
Protocol 5: NF-κB Luciferase Reporter Assay
This protocol is for quantifying the activation of the NF-κB signaling pathway.[14][15][16][17]
Materials:
-
Neuronal cells
-
NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase)
-
Transfection reagent
-
This compound
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Procedure:
-
Co-transfect the neuronal cells with the NF-κB luciferase reporter plasmid and the control plasmid using a suitable transfection reagent.
-
After 24 hours, treat the cells with this compound.
-
Following the treatment period (typically 6-24 hours), lyse the cells using the passive lysis buffer provided in the assay kit.
-
Measure the firefly and Renilla luciferase activities in the cell lysates using a luminometer according to the manufacturer's instructions.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.
-
Express the results as fold induction of NF-κB activity compared to untreated control cells.
Conclusion
This compound represents a compelling example of a molecule with a context-dependent mechanism of action, highlighting the critical importance of investigating pharmacological agents in disease-relevant cellular systems. Its ability to confer neuroprotection through a non-canonical pathway involving the paradoxical activation of B-Raf and the subsequent suppression of ATF-3, along with the engagement of the Ras-NF-κB pathway, opens new avenues for the development of therapeutic strategies for neurodegenerative diseases. Future research aimed at further delineating the upstream regulators and downstream effectors in the this compound signaling cascade will be crucial for the rational design of next-generation neuroprotective compounds with improved efficacy and safety profiles.
References
- 1. benchchem.com [benchchem.com]
- 2. How should I prepare my tissue extracts for western blot? | Cell Signaling Technology [cellsignal.com]
- 3. benchchem.com [benchchem.com]
- 4. The c-Raf inhibitor GW5074 provides neuroprotection in vitro and in an animal model of neurodegeneration through a MEK-ERK and Akt-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of ATF-3 expression by B-Raf mediates the neuroprotective action of GW5074 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 15. indigobiosciences.com [indigobiosciences.com]
- 16. benchchem.com [benchchem.com]
- 17. cdn.caymanchem.com [cdn.caymanchem.com]
GW 5074: A Technical Guide for its Application as a Selective c-Raf Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
GW 5074 is a potent and selective small-molecule inhibitor of c-Raf (RAF1), a serine/threonine kinase that is a critical component of the RAS/RAF/MEK/ERK signaling pathway.[1] Dysregulation of this pathway is a frequent driver of cellular proliferation and survival in numerous human cancers, making c-Raf an attractive target for therapeutic intervention. This technical guide provides an in-depth overview of this compound, including its mechanism of action, selectivity profile, and detailed protocols for its use in preclinical research. Particular attention is given to the phenomenon of paradoxical pathway activation, a critical consideration for the application of Raf inhibitors.
Introduction to this compound
This compound is a synthetic compound that has been instrumental in elucidating the role of c-Raf in cellular signaling. Its high affinity and selectivity for c-Raf have made it a valuable tool for in vitro and in vivo studies. However, its clinical development has been hampered by poor bioavailability.[2] Despite this, this compound remains a widely used research tool for investigating the intricacies of the MAPK pathway and for preclinical studies, particularly in combination with other therapeutic agents.
Mechanism of Action
In a cell-free environment, this compound acts as a potent inhibitor of c-Raf kinase activity.[1] It binds to the kinase domain of c-Raf, preventing the phosphorylation of its downstream substrates, MEK1 and MEK2. This, in turn, inhibits the entire MAPK signaling cascade, leading to decreased cell proliferation and survival in susceptible cancer cell lines.
The Paradoxical Activation of the MAPK Pathway
A crucial aspect of this compound's pharmacology is the phenomenon of "paradoxical activation" of the ERK pathway. In certain cellular contexts, particularly in cells with wild-type B-Raf and upstream activation (e.g., RAS mutations), this compound can lead to an increase, rather than a decrease, in ERK phosphorylation. This occurs because Raf kinases function as dimers. When this compound binds to one protomer in a Raf dimer, it can allosterically transactivate the other, unbound protomer, resulting in a net increase in downstream signaling. This underscores the importance of characterizing the genetic background of the cellular models used to study this compound.
Data Presentation
In Vitro Kinase Selectivity Profile
This compound exhibits high selectivity for c-Raf over a panel of other kinases.
| Kinase Target | IC50 (nM) | Fold Selectivity vs. c-Raf |
| c-Raf | 9 | 1 |
| B-Raf | >1000 | >111 |
| MEK1 | >1000 | >111 |
| ERK2 | >1000 | >111 |
| CDK1 | >1000 | >111 |
| CDK2 | >1000 | >111 |
| c-Src | >1000 | >111 |
| p38 MAP Kinase | >1000 | >111 |
| VEGFR2 | >1000 | >111 |
| c-Fms | >1000 | >111 |
Data compiled from multiple sources.[1]
Cellular Activity in Cancer Cell Lines
The cytotoxic effects of this compound as a single agent are cell-line dependent. However, it has shown significant synergistic effects when combined with other targeted therapies, such as the multi-kinase inhibitor sorafenib (B1663141).
| Cell Line | Cancer Type | Treatment | Effect |
| HCT116 | Colorectal Cancer | GW5074 (0.034 µM) + Sorafenib | Reduces the IC50 of sorafenib from 17 µM to 0.14 µM. |
| LoVo | Colorectal Cancer | GW5074 (0.003 µM) + Sorafenib | Reduces the IC50 of sorafenib from 31 µM to 0.01 µM. |
| ACHN | Renal Cell Carcinoma | GW5074 (10 mg/kg, i.p.) + Sorafenib (30 mg/kg, p.o.) | Significant tumor growth inhibition and prolonged survival in xenograft models. |
| HeLa | Cervical Cancer | GW5074 | Induces cell cycle arrest. |
Signaling Pathways and Experimental Workflows
The c-Raf/MEK/ERK Signaling Pathway
The following diagram illustrates the canonical MAPK/ERK signaling cascade and the point of inhibition by this compound.
Paradoxical Activation by this compound
This diagram illustrates the mechanism of paradoxical ERK activation by this compound in cells with upstream RAS activation.
General Experimental Workflow for Inhibitor Characterization
The following diagram outlines a typical workflow for characterizing the activity of this compound.
References
The Indolone GW5074: A Comprehensive Technical Guide on its Discovery, Synthesis, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
GW5074, a synthetically derived indolone, has emerged as a significant chemical probe in cell biology and a potential therapeutic agent. Initially identified as a potent and selective inhibitor of the c-Raf kinase, a critical node in the mitogen-activated protein kinase (MAPK) signaling cascade, its biological activities have since been shown to be more complex. This guide provides an in-depth overview of the discovery, chemical synthesis, and multifaceted mechanism of action of GW5074. It includes a compilation of its quantitative biological data, detailed experimental protocols for its use, and visualizations of the key signaling pathways it modulates. While GW5074 is a powerful tool for studying the Raf/MEK/ERK pathway, its paradoxical activation of Raf kinases in certain cellular contexts and its more recently discovered role as a polyamine transport inhibitor highlight its diverse and context-dependent cellular effects.
Discovery and Initial Characterization
The discovery of GW5074, chemically known as 5-Iodo-3-[(3,5-dibromo-4-hydroxyphenyl)methylene]-2-indolinone, arose from a focused effort by researchers at GlaxoSmithKline to identify novel inhibitors of c-Raf (Raf-1) kinase.[1] The benzylidene oxindole (B195798) scaffold was selected based on prior knowledge of its ability to inhibit the tyrosine-specific protein kinase activity of the epidermal growth factor receptor (EGFR).[1] Through the synthesis and screening of over 2,000 benzylidene oxindole compounds in a Raf-1/MEK/ERK2 cascade assay, GW5074 was identified as a potent inhibitor of c-Raf kinase activity in vitro, with a half-maximal inhibitory concentration (IC50) of 9 nM.[1]
Further studies demonstrated a high degree of selectivity for c-Raf, with at least 100-fold greater potency compared to a panel of other kinases, including CDK1, CDK2, c-Src, ERK2, MEK, p38, Tie2, VEGFR2, and c-Fms.[1][2] A cell-based mechanistic assay further confirmed its selectivity by showing that GW5074 could down-regulate EGF-stimulated MAP kinase activity without affecting the upstream EGF receptor tyrosine kinase.[1]
More recently, in a comprehensive search for non-polyamine-based polyamine transport inhibitors (PTIs), GW5074 was identified as a novel agent in this class.[3] This discovery highlighted a new facet of GW5074's biological activity, demonstrating its ability to inhibit the uptake of all three native polyamines (putrescine, spermidine, and spermine) into human pancreatic cancer cells.[3] This dual activity as both a c-Raf inhibitor and a polyamine transport inhibitor underscores the compound's complex pharmacology.
Chemical Synthesis
The synthesis of GW5074 was first described by Lackey et al. in 2000.[4][5] The general synthetic route involves the condensation of an appropriately substituted oxindole with a substituted benzaldehyde. While the specific details of the multi-step synthesis of the precursors are not fully elaborated in the readily available literature, the final key step is an aldol (B89426) condensation reaction.
A generalized representation of this final synthetic step is depicted below:
Caption: Final step in the synthesis of GW5074.
Quantitative Data Summary
The biological activity of GW5074 has been quantified in various in vitro and cellular assays. The following tables summarize the key inhibitory concentrations and other relevant parameters.
Table 1: In Vitro Kinase Inhibitory Activity of GW5074
| Kinase Target | IC50 (nM) | Fold Selectivity vs. c-Raf |
| c-Raf (Raf-1) | 9 | 1 |
| CDK1 | >1000 | >111 |
| CDK2 | >1000 | >111 |
| c-Src | >1000 | >111 |
| ERK2 | >1000 | >111 |
| MEK1 | >1000 | >111 |
| p38 | >1000 | >111 |
| Tie2 | >1000 | >111 |
| VEGFR2 | >1000 | >111 |
| c-Fms | >1000 | >111 |
| JNK1 | >1000 | >111 |
| JNK2 | >1000 | >111 |
| JNK3 | >1000 | >111 |
| MKK6 | >1000 | >111 |
| MKK7 | >1000 | >111 |
| Data compiled from multiple sources.[2][6] |
Table 2: Cellular Activity of GW5074
| Parameter | Target/System | Value |
| IC50 | JCPyV Infection (NHAs) | 0.84 µM |
| IC50 | JCPyV Infection (SVG-A cells) | 6.8 µM |
| Effective Concentration | Inhibition of MAPK activation in cell culture | 5 µM (for 80% inhibition) |
| Effective Concentration | Neuroprotection in neuronal cultures | < 1 µM |
| Data compiled from multiple sources.[7] |
Signaling Pathways and Mechanism of Action
GW5074 exhibits a complex mechanism of action that is highly context-dependent. While it is a potent inhibitor of c-Raf in cell-free assays, its effects within cells can be more nuanced, including paradoxical activation of the Raf/MEK/ERK pathway and engagement of non-canonical signaling cascades.
Canonical Raf/MEK/ERK Signaling Pathway Inhibition
In many cell types, GW5074 functions as a canonical inhibitor of the Raf/MEK/ERK signaling pathway.[8] This pathway is a central regulator of cell proliferation, differentiation, and survival.[1] GW5074's inhibition of c-Raf prevents the phosphorylation and activation of MEK1/2, which in turn blocks the phosphorylation and activation of ERK1/2.[9] The downstream consequence is the modulation of gene expression that governs these critical cellular processes.[10]
Caption: Canonical Raf/MEK/ERK signaling pathway and the inhibitory action of GW5074.
Paradoxical Raf Activation and Non-Canonical Neuroprotective Signaling
In contrast to its inhibitory role in some cancer cells, GW5074 exhibits neuroprotective properties through a mechanism that is independent of MEK-ERK and Akt signaling.[11][12] In neuronal cells, treatment with GW5074 can paradoxically lead to the activation of c-Raf and B-Raf.[6][11] This paradoxical activation is thought to be due to the induction of Raf protein dimerization, leading to the transactivation of B-Raf, which is less potently inhibited by GW5074.[8]
The neuroprotective effects of GW5074 are not diminished by MEK inhibitors, indicating that the survival signal diverges from the canonical pathway downstream of Raf.[7] Instead, the neuroprotective mechanism is believed to involve the Ras and NF-κB signaling pathways.[11][12]
Caption: Non-canonical neuroprotective signaling pathway of GW5074.
Experimental Protocols
The following are detailed methodologies for key experiments involving GW5074.
In Vitro c-Raf Kinase Inhibition Assay (Radiolabel-Based)
This protocol describes a common method for determining the IC50 value of GW5074 for c-Raf kinase using a radiolabeled ATP substrate.[9]
Materials:
-
Active recombinant c-Raf enzyme
-
MEK1 (unactivated) as a substrate
-
Kinase assay buffer
-
[γ-33P]ATP or [γ-32P]ATP
-
Non-radiolabeled ATP
-
GW5074 stock solution (in DMSO)
-
96-well plates
-
Phosphocellulose filter paper or membrane
-
Wash buffer (e.g., 75 mM phosphoric acid)
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare serial dilutions of GW5074 in the kinase assay buffer.
-
In a 96-well plate, add a defined amount of the diluted GW5074 or a vehicle control (DMSO).
-
Add the active c-Raf enzyme to each well.
-
Initiate the reaction by adding the kinase reaction mix containing the MEK1 substrate and [γ-33P]ATP or [γ-32P]ATP.
-
Incubate the plate at 30°C for a specified period (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding a solution like phosphoric acid.
-
Spot a portion of the reaction mixture from each well onto a phosphocellulose filter mat.
-
Wash the filter mat extensively to remove unincorporated radiolabeled ATP.
-
Quantify the amount of incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of kinase activity for each GW5074 concentration relative to the no-inhibitor control and determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
Caption: Workflow for the in vitro c-Raf kinase inhibition assay.
Cell Viability Assay (MTS Assay)
This protocol is for assessing the effect of GW5074 on the viability of cancer cell lines.[12][13]
Materials:
-
Cancer cell lines (e.g., HCT116, LoVo)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
GW5074 (stock solution in DMSO)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at an appropriate density and allow them to attach overnight.
-
Prepare serial dilutions of GW5074 in complete growth medium.
-
Treat the cells with the different concentrations of the compound for 24-72 hours. Include a vehicle control (DMSO) and a no-treatment control.
-
After the incubation period, add 20 µL of MTS solution to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Western Blotting for Raf Signaling Pathway Components
This protocol is for detecting changes in the phosphorylation status of key proteins in the Raf signaling pathway following treatment with GW5074.[8]
Materials:
-
Cells of interest
-
GW5074
-
Cell lysis buffer
-
Protein assay reagent
-
SDS-PAGE equipment
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-c-Raf, anti-c-Raf, anti-phospho-MEK, anti-MEK, anti-phospho-ERK, anti-ERK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with GW5074 for the desired time.
-
Lyse the cells and determine the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.
In Vivo Administration in Mice
This protocol provides a method for preparing and administering GW5074 via intraperitoneal injection in mice.[14]
Materials:
-
GW5074 powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
PEG300 (Polyethylene glycol 300)
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Sterile syringes and needles
Formulation Procedure:
-
Prepare a stock solution of GW5074 in DMSO (e.g., 25 mg/mL).
-
Formulate the final injection solution by adding the required volume of the GW5074 DMSO stock solution to the appropriate volume of PEG300 and mix thoroughly.
-
Add Tween-80 to the mixture and vortex until the solution is clear.
-
Finally, add saline to reach the final desired volume and concentration.
Administration Procedure:
-
Restrain the mouse appropriately.
-
Locate the injection site in the lower right or left quadrant of the abdomen.
-
Insert the needle at a 15-30 degree angle into the peritoneal cavity.
-
Gently aspirate to ensure no fluid is drawn into the syringe.
-
Slowly inject the GW5074 solution.
-
Return the mouse to its cage and monitor for any signs of distress.
Conclusion
GW5074 is a versatile and powerful small molecule with a well-defined role as a potent and selective c-Raf inhibitor. Its discovery has been pivotal for the study of the MAPK/ERK signaling pathway. However, the expanding body of research reveals a more intricate biological profile, including paradoxical pathway activation in neuronal cells leading to neuroprotection, and its function as a polyamine transport inhibitor. This technical guide provides a comprehensive resource for researchers, summarizing the key findings on its discovery, synthesis, and multifaceted mechanisms of action, along with detailed protocols to facilitate its use in further investigations into its therapeutic potential and fundamental biological roles.
References
- 1. Small Molecule Inhibitors of the ERK Signalling Pathway: Towards Novel Anti-cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. The discovery of indolone GW5074 during a comprehensive search for non-polyamine-based polyamine transport inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GW 5074 | Raf Kinases | Tocris Bioscience [tocris.com]
- 5. The Oxindole GW-5074 Inhibits JC Polyomavirus Infection and Spread by Antagonizing the MAPK-ERK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. The c-Raf inhibitor GW5074 provides neuroprotection in vitro and in an animal model of neurodegeneration through a MEK-ERK and Akt-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to the Target Specificity and Kinase Profile of GW5074
This technical guide provides a comprehensive overview of the biological activity, target specificity, and kinase profile of (Z)-GW5074, a widely used research compound. GW5074 is a potent, cell-permeable small molecule inhibitor primarily targeting the c-Raf (also known as Raf-1) serine/threonine-protein kinase.[1][2][3] As a key component of the Mitogen-Activated Protein Kinase (MAPK/ERK) signaling pathway, c-Raf is a critical regulator of cellular processes such as proliferation, differentiation, and survival.[2][4] This guide details quantitative inhibition data, experimental methodologies for its characterization, and visual representations of its mechanism of action.
Quantitative Data: Inhibitory Profile and Molecular Interactions
GW5074 is distinguished by its high potency for c-Raf in cell-free biochemical assays. However, its interactions with other molecules, particularly within a cellular environment, reveal a more complex activity profile.
Table 1: In Vitro Kinase Inhibitory Profile of GW5074
This table summarizes the half-maximal inhibitory concentration (IC50) of GW5074 against its primary target, c-Raf, and a panel of other kinases, demonstrating its in vitro selectivity.
| Kinase Target | IC50 (nM) | Fold Selectivity vs. c-Raf | Rationale for Inclusion |
| c-Raf (RAF1) | 9 | 1 | Primary On-Target [1][5][6][7] |
| B-Raf | >1000 | >111x | Closely related RAF family member[1] |
| MEK1 | >900 | >100x | Immediate downstream kinase in the pathway[2] |
| ERK2 | >900 | >100x | Downstream kinase in the pathway[2] |
| CDK1 | >900 | >100x | Key cell cycle kinase; common off-target[2] |
| CDK2 | >900 | >100x | Key cell cycle kinase; common off-target[1][2] |
| c-Src | >900 | >100x | Non-receptor tyrosine kinase[1][2][6][7] |
| p38 MAP Kinase | >900 | >100x | Parallel MAPK pathway kinase[1][2][6][7] |
| VEGFR2 | >900 | >100x | Tyrosine kinase receptor; common off-target[2][5][6][7] |
| c-Fms | >900 | >100x | Tyrosine kinase receptor[2][5][6][7] |
| Tie2 | >900 | >100x | Tyrosine kinase receptor[2] |
Note: IC50 values for many off-target kinases are reported as >100-fold the IC50 for c-Raf, indicating an IC50 of >900 nM.[2][8]
Table 2: Other Reported Molecular Interactions of GW5074
Beyond kinase inhibition, GW5074 has been documented to interact with other proteins, leading to effects independent of the canonical MAPK pathway.
| Target/Partner | Effect | Context |
| B-Raf | Paradoxical Activation | In certain cell types, particularly neurons, GW5074 treatment leads to the accumulation of activating modifications on B-Raf.[7][9][10] |
| Mutant Huntingtin (mHTT) | Binding and Degradation | Binds to mHTT and promotes its degradation via an LC3-dependent pathway.[10][11] |
| Sirtuin 5 (Sirt5) | Inhibition | Functions as an inhibitor of Sirt5's desuccinylation activity.[10] |
| NF-κB and c-jun | Pathway Modulation | Affects the Ras, NF-κB, and c-jun signaling pathways.[6][7][11] |
Target Specificity and Paradoxical Pathway Activation
In vitro kinase profiling demonstrates that GW5074 is a highly selective inhibitor of c-Raf.[5][10][11] It shows minimal to no direct inhibitory activity against a broad panel of other kinases, including other components of the MAPK pathway like MEK1 and ERK2, and key kinases from other families like CDK1/2 and c-Src.[5][6][7][10]
Despite its high biochemical selectivity, the cellular activity of GW5074 is considerably more complex. A critical aspect of its profile is the phenomenon of paradoxical activation . In some cellular contexts, especially in neurons, treatment with GW5074 does not lead to an inhibition of the downstream MEK/ERK pathway but rather its stimulation.[4][9][10] This effect is attributed to GW5074 inducing conformational changes that promote Raf dimerization, leading to the transactivation of B-Raf.[4] Since B-Raf is not potently inhibited by GW5074, its activation results in downstream signaling to MEK and ERK.[10][12] This paradoxical effect underscores the divergence between in vitro selectivity and in-cell signaling outcomes and is a crucial consideration for interpreting experimental results.
Furthermore, the neuroprotective effects of GW5074 have been shown to be mediated by this B-Raf activation and are independent of the MEK-ERK and Akt signaling pathways.[9][10][12]
Experimental Protocols
Accurate characterization of GW5074's activity requires robust experimental design. The following are generalized protocols for key assays.
Protocol 1: In Vitro c-Raf Kinase Assay (Radiolabeled)
This biochemical assay is designed to directly measure the inhibitory effect of GW5074 on purified c-Raf kinase activity and determine its IC50 value.
Principle: This assay quantifies the transfer of a radiolabeled phosphate (B84403) group from [γ-³³P]ATP to a kinase substrate (e.g., inactive MEK1 or Myelin Basic Protein). The amount of incorporated radioactivity is inversely proportional to the inhibitory activity of GW5074.[4][13]
Materials:
-
Recombinant active c-Raf enzyme
-
Kinase substrate: inactive MEK1 or Myelin Basic Protein (MBP)[6][13]
-
GW5074 stock solution (in 100% DMSO)
-
Kinase Assay Buffer (e.g., 50 mM Tris pH 7.5, 0.1 mM EGTA, 10 mM Magnesium Acetate)[6][13]
-
[γ-³³P]ATP
-
P81 phosphocellulose paper or filters[4]
-
Scintillation counter
Procedure:
-
Compound Dilution: Prepare a serial dilution of GW5074 in DMSO. Further dilute these into the Kinase Assay Buffer to achieve the final desired concentrations. Ensure the final DMSO concentration in the reaction remains low (e.g., ≤1%).
-
Reaction Setup: In a 96-well plate, add the c-Raf enzyme, the kinase substrate, and the diluted GW5074 (or DMSO vehicle control).
-
Pre-incubation: Incubate the plate for 10-15 minutes at room temperature to allow for inhibitor binding to the enzyme.[13]
-
Initiation: Start the kinase reaction by adding ATP spiked with [γ-³³P]ATP to each well.
-
Incubation: Incubate the reaction for 20-40 minutes at 30°C or room temperature.[4][6]
-
Termination: Stop the reaction by spotting an aliquot of the reaction mixture onto P81 phosphocellulose paper.[4]
-
Washing: Wash the P81 papers extensively with phosphoric acid wash buffer to remove unincorporated [γ-³³P]ATP.[4]
-
Detection: Measure the incorporated radioactivity for each sample using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase inhibition for each GW5074 concentration relative to the DMSO control. Plot the percent inhibition against the compound concentration to determine the IC50 value.
Protocol 2: Western Blot Analysis for Cellular Pathway Activity
This cell-based assay is used to assess how GW5074 affects the MAPK/ERK signaling pathway within intact cells by measuring the phosphorylation status of downstream proteins.
Principle: In responsive cells where GW5074 inhibits c-Raf without paradoxical activation, a dose-dependent decrease in the phosphorylation of MEK (p-MEK) and ERK (p-ERK) should be observed. Conversely, in cells exhibiting paradoxical activation, an increase in p-MEK and p-ERK may be seen. Total protein levels serve as loading controls.[1]
Materials:
-
Cell line of interest (e.g., HeLa, A431)[1]
-
GW5074 stock solution (in DMSO)
-
Growth factor for pathway stimulation (e.g., EGF)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors[1]
-
BCA Protein Assay Kit
-
SDS-PAGE equipment and reagents
-
PVDF or nitrocellulose membranes
-
Blocking Buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-p-MEK, anti-total-MEK, anti-p-ERK, anti-total-ERK, anti-c-Raf
-
Loading control primary antibody (e.g., anti-GAPDH or β-Actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment: Seed cells and allow them to attach. Treat cells with a growth factor to stimulate the MAPK pathway, concurrently with increasing concentrations of GW5074 (e.g., 0, 10 nM, 100 nM, 1 µM, 10 µM) for a specified time.[1]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with ice-cold lysis buffer.[1][10]
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay.[1][10]
-
SDS-PAGE: Normalize the protein amounts for each sample, add Laemmli buffer, and separate the proteins by SDS-PAGE.[10]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[10]
-
Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature to prevent non-specific antibody binding.[1][10]
-
Primary Antibody Incubation: Incubate the membrane with the appropriate primary antibodies (diluted in blocking buffer) overnight at 4°C.[1][10]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the corresponding HRP-conjugated secondary antibody for 1 hour at room temperature.[10]
-
Detection: After final washes, apply ECL substrate and visualize the protein bands using an imaging system.
-
Data Analysis: Quantify band intensities and normalize the phosphorylated protein levels to their respective total protein levels.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. GW5074 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. benchchem.com [benchchem.com]
- 5. apexbt.com [apexbt.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. GW5074 | CAS 220904-83-6 | c-Raf1 kinase inhibitor | StressMarq Biosciences Inc. [stressmarq.com]
- 9. The c-Raf inhibitor GW5074 provides neuroprotection in vitro and in an animal model of neurodegeneration through a MEK-ERK and Akt-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Inhibition of ATF-3 expression by B-Raf mediates the neuroprotective action of GW5074 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
The Dual Nature of GW 5074 in Ras/Raf/MEK/ERK Signaling: An In-depth Technical Guide
For Immediate Release
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Role of GW 5074 in the Ras/Raf/MEK/ERK Signaling Pathway.
This technical guide provides a comprehensive analysis of this compound, a potent and selective inhibitor of c-Raf kinase. It delves into its mechanism of action within the Ras/Raf/MEK/ERK signaling pathway, presenting a nuanced view that encompasses both its well-characterized in vitro inhibitory effects and its complex, sometimes paradoxical, activities in cellular contexts. This document is intended to serve as a critical resource, offering detailed quantitative data, experimental methodologies, and visual representations to aid in the precise application and interpretation of data related to this compound.
The Ras/Raf/MEK/ERK Signaling Cascade: A Central Regulator of Cellular Processes
The Ras/Raf/MEK/ERK pathway is a critical signaling cascade that relays extracellular signals to the cell nucleus, thereby regulating a multitude of cellular processes including proliferation, differentiation, survival, and apoptosis.[1] The pathway is initiated by the activation of Ras, a small GTPase, which in turn recruits and activates the Raf family of serine/threonine kinases (A-Raf, B-Raf, and c-Raf).[2] Activated Raf kinases then phosphorylate and activate MEK1 and MEK2, which are dual-specificity kinases that subsequently phosphorylate and activate ERK1 and ERK2.[3] Activated ERK translocates to the nucleus, where it phosphorylates a variety of transcription factors, ultimately altering gene expression.[1] Dysregulation of this pathway is a frequent driver of oncogenesis, making its components, particularly the Raf kinases, key therapeutic targets.[1]
This compound: A Potent and Selective c-Raf Inhibitor in Vitro
This compound is a synthetic, cell-permeable indolinone that has been identified as a potent inhibitor of c-Raf kinase.[4][5] In biochemical assays, this compound demonstrates a high affinity for c-Raf, with a reported half-maximal inhibitory concentration (IC50) of 9 nM.[4][6] Its selectivity for c-Raf is a key feature, exhibiting over 100-fold greater potency against c-Raf compared to a panel of other kinases.[5]
Quantitative Selectivity Profile of this compound
The in vitro inhibitory activity of this compound has been assessed against a range of kinases, highlighting its specificity for c-Raf.
| Kinase Target | IC50 (nM) | Fold Selectivity vs. c-Raf |
| c-Raf | 9 | 1 |
| CDK1 | > 900 | > 100 |
| CDK2 | > 900 | > 100 |
| c-Src | > 900 | > 100 |
| ERK2 | > 900 | > 100 |
| MEK1 | > 900 | > 100 |
| p38 MAP Kinase | > 900 | > 100 |
| Tie2 | > 900 | > 100 |
| VEGFR2 | > 900 | > 100 |
| c-Fms | > 900 | > 100 |
Note: Data compiled from multiple sources.[5] The IC50 values for the panel of off-target kinases are reported as being at least 100-fold higher than that for c-Raf.
The Paradoxical Activation of the MEK/ERK Pathway
A critical aspect of this compound's pharmacology is the well-documented phenomenon of paradoxical activation of the MEK/ERK pathway in certain cellular contexts. While a potent inhibitor of isolated c-Raf, treatment of some cell types, particularly those with wild-type B-Raf and activated Ras, with this compound can lead to an increase in ERK phosphorylation. This effect is believed to be mediated by the inhibitor inducing the dimerization of Raf proteins (c-Raf/c-Raf or c-Raf/B-Raf), which can lead to the transactivation of one kinase by its partner, thereby overriding the inhibitory effect. This highlights the importance of careful experimental design and interpretation when using this compound as a tool to probe the Ras/Raf/MEK/ERK pathway.
Cellular Effects of this compound on Pathway Phosphorylation
The following table summarizes data from a study on vascular smooth muscle cells, illustrating the complex effect of this compound on the phosphorylation of key pathway components in a cellular system. In this context, while this compound reduced the phosphorylation of its direct target, c-Raf (p-Raf-1), it did not significantly decrease the phosphorylation of downstream effectors MEK and ERK.
| Treatment | p-Raf-1 Levels (fold change vs. control) | p-MEK Levels (fold change vs. control) | p-ERK Levels (fold change vs. control) |
| Control | 1.0 | 1.0 | 1.0 |
| PE (10 µM) | ~3.5 | ~2.5 | ~2.5 |
| PE (10 µM) + GW5074 (10 µM) | ~1.5 | ~2.2 | ~2.3 |
Data adapted from a study on phenylephrine (B352888) (PE)-stimulated vascular smooth muscle cells.
Non-Canonical Signaling and Neuroprotection
Interestingly, some of the biological effects of this compound, such as its neuroprotective properties, appear to be independent of the canonical MEK-ERK signaling axis. Studies have implicated the involvement of other signaling pathways, including those mediated by Ras and NF-κB, in the neuroprotective effects of this compound. This suggests that this compound may have a more complex mechanism of action than solely inhibiting c-Raf and its downstream signaling to MEK and ERK.
Visualizing the Role of this compound in the Ras/Raf/MEK/ERK Pathway
The following diagrams, generated using the DOT language, illustrate the canonical Ras/Raf/MEK/ERK signaling pathway and the points of intervention and paradoxical effects of this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound's role in the Ras/Raf/MEK/ERK signaling pathway.
In Vitro c-Raf Kinase Assay
This protocol outlines a method to determine the direct inhibitory effect of this compound on the enzymatic activity of purified c-Raf.
Materials:
-
Purified, active c-Raf enzyme
-
Myelin Basic Protein (MBP) or a specific peptide substrate
-
[γ-³²P]ATP or [γ-³³P]ATP
-
Kinase Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij 35)
-
This compound stock solution (in DMSO)
-
96-well plates
-
Phosphocellulose paper
-
Wash Buffer (e.g., 0.75% phosphoric acid)
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in kinase assay buffer.
-
In a 96-well plate, add the c-Raf enzyme, the substrate (MBP), and the diluted this compound or vehicle control (DMSO).
-
Initiate the kinase reaction by adding ATP (containing a tracer amount of radiolabeled ATP).
-
Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).
-
Spot a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively with the wash buffer to remove unincorporated radiolabeled ATP.
-
Measure the amount of incorporated radioactivity on the phosphocellulose paper using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Western Blot Analysis of ERK Phosphorylation
This protocol describes the detection of phosphorylated ERK (p-ERK) in cell lysates to assess the cellular activity of the Ras/Raf/MEK/ERK pathway following treatment with this compound.
Materials:
-
Cell culture reagents
-
This compound
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system (e.g., chemiluminescence imager)
Procedure:
-
Seed cells in multi-well plates and grow to the desired confluency.
-
Treat cells with various concentrations of this compound or vehicle control for the desired time.
-
Lyse the cells with ice-cold lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-ERK overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK.
-
Quantify the band intensities using densitometry software.
MTT Cell Viability Assay
This colorimetric assay is used to assess the effect of this compound on cell viability and proliferation.
Materials:
-
Cells in culture
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density.
-
Allow cells to adhere overnight.
-
Treat the cells with a range of concentrations of this compound or vehicle control.
-
Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Conclusion
This compound is a valuable tool for studying the Ras/Raf/MEK/ERK signaling pathway. Its high potency and selectivity for c-Raf in vitro make it a powerful reagent for dissecting the specific roles of this kinase. However, researchers and drug development professionals must be cognizant of its potential to paradoxically activate the pathway in certain cellular contexts. A thorough understanding of its dual nature, supported by the quantitative data and detailed experimental protocols provided in this guide, is essential for the accurate interpretation of experimental results and the advancement of research in this critical area of cell signaling.
References
- 1. mdpi.com [mdpi.com]
- 2. Theoretical analysis reveals a role for RAF conformational autoinhibition in paradoxical activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biochemical, Biophysical, and Computational Characterization of RAF Dimer Inhibition and Paradoxical Activation by Diverse RAF Inhibitors [dash.harvard.edu]
- 4. benchchem.com [benchchem.com]
- 5. Allosteric coupling asymmetry mediates paradoxical activation of BRAF by type II inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Theoretical analysis reveals a role for RAF conformational autoinhibition in paradoxical activation | Sciety [sciety.org]
GW 5074: A Technical Guide to its Effects on Apoptosis and Cell Survival Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
GW 5074 is a potent and selective inhibitor of c-Raf kinase, a central component of the mitogen-activated protein kinase (MAPK/ERK) signaling cascade.[1][2] While initially characterized for its inhibitory role in this pro-survival pathway, the effects of this compound on apoptosis and cell survival are multifaceted and highly context-dependent. In some cellular systems, it promotes apoptosis and sensitizes cancer cells to chemotherapy, whereas in others, particularly in neuronal cells, it exhibits profound neuroprotective and anti-apoptotic effects.[3][4] This technical guide provides an in-depth analysis of the mechanisms through which this compound modulates apoptosis and cell survival pathways, supported by quantitative data, detailed experimental protocols, and visual diagrams of the core signaling cascades.
Mechanism of Action and Target Profile
This compound is a synthetic indolinone that functions as a competitive inhibitor of ATP binding to c-Raf kinase, with a reported half-maximal inhibitory concentration (IC50) of 9 nM in cell-free assays.[1][4][5][6] It displays high selectivity for c-Raf over a panel of other kinases, including B-Raf, MEK1, ERK2, and various cyclin-dependent kinases (CDKs).[5][6][7]
Quantitative Data: Kinase Inhibitory Profile
The following table summarizes the inhibitory profile of this compound against key kinases, highlighting its selectivity for c-Raf.
| Kinase Target | This compound IC50 (nM) | Selectivity vs. c-Raf | Rationale for Inclusion |
| c-Raf (RAF1) | 9 | - | Primary On-Target[4][5][6][7] |
| B-Raf | >1000 | >111x | Closely related RAF family member[7] |
| MEK1 | >1000 | >111x | Immediate downstream kinase in the pathway[5][6][7] |
| ERK2 | >1000 | >111x | Downstream kinase in the pathway[1][7] |
| CDK2 | >1000 | >111x | Key cell cycle kinase; common off-target[7] |
| c-Src | >1000 | >111x | Non-receptor tyrosine kinase[5][6][7] |
| p38 MAP Kinase | >1000 | >111x | Parallel MAPK pathway kinase[5][6][7] |
| VEGFR2 | >1000 | >111x | Tyrosine kinase receptor; common off-target[5][6][7] |
Effects on Apoptosis and Cell Survival Pathways
The influence of this compound on cellular fate is a complex interplay of its effects on multiple signaling pathways, most notably the MAPK/ERK and PI3K/Akt pathways.
The MAPK/ERK Pathway: A Dual Role
The MAPK/ERK pathway is a critical signaling cascade that regulates a wide array of cellular processes, including proliferation, differentiation, and survival.[2] this compound's interaction with this pathway can be both inhibitory and, paradoxically, activatory.
-
Inhibition and Pro-Apoptotic Effects: In many cancer cell lines, this compound functions as a canonical c-Raf inhibitor, leading to a dose-dependent decrease in the phosphorylation of downstream effectors MEK and ERK.[7] This inhibition of the pro-survival MAPK/ERK pathway can lead to cell cycle arrest and induction of apoptosis.[8]
-
Paradoxical Activation and Anti-Apoptotic Effects: In contrast, particularly in neuronal cells, treatment with this compound can lead to the activation of both c-Raf and B-Raf, resulting in the stimulation of the downstream Raf-MEK-ERK pathway.[1][2][3] This paradoxical activation is a key aspect of its neuroprotective effects. The anti-apoptotic effects of this compound in neurons are, however, reported to be independent of MEK-ERK signaling.[3][5]
The following diagram illustrates the canonical MAPK/ERK signaling pathway and the point of intervention by this compound.
The PI3K/Akt Pathway
The PI3K/Akt pathway is another crucial signaling cascade that promotes cell survival and inhibits apoptosis.[9][10][11] Some studies suggest that this compound can influence this pathway. For instance, in cerebellar granule neurons, this compound was found to delay the down-regulation of Akt activity, although its neuroprotective effects were determined to be Akt-independent.[5][6] The intricate crosstalk between the MAPK/ERK and PI3K/Akt pathways means that inhibition of one can sometimes lead to compensatory activation of the other, a factor that must be considered in drug development.
The diagram below provides a simplified overview of the PI3K/Akt signaling pathway.
Regulation of Bcl-2 Family Proteins and Caspase Activation
The Bcl-2 family of proteins are critical regulators of the intrinsic apoptotic pathway, comprising both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members.[12] The balance between these factions determines the cell's susceptibility to apoptosis. Caspases, a family of cysteine proteases, are the executioners of apoptosis.[13][14][15] this compound has been shown to modulate the expression of Bcl-2 family proteins and trigger caspase activation in certain cancer cells. For example, in DU 145 prostate cancer cells, ergosterol (B1671047) peroxide, another natural compound, was shown to induce apoptosis through the upregulation of Death Receptor 5 (DR5) and activation of caspase-8 and -3, a pathway that could be similarly affected by targeted inhibitors like this compound.[16]
Quantitative Data on Apoptotic Effects
The pro-apoptotic effects of this compound, particularly in combination with other agents, have been quantified in various cancer cell lines.
| Cell Line | Treatment | Effect | Quantitative Measurement |
| HCT116 (Colorectal Cancer) | This compound in combination with Sorafenib | Potentiates cytotoxicity | Reduces IC50 of Sorafenib from 17 µM to 0.14 µM[17][18] |
| LoVo (Colorectal Cancer) | This compound in combination with Sorafenib | Potentiates cytotoxicity | Reduces IC50 of Sorafenib from 31 µM to 0.01 µM[17][18] |
| HCT116 and LoVo Cells | This compound (20 and 40 µM) with Sorafenib (10 µM) | Enhanced apoptosis | Marked increase in Annexin V positive cells[19] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of this compound's effects. The following are protocols for key experiments.
In Vitro c-Raf Kinase Assay (Radiolabel-Based)
This assay determines the IC50 value of this compound for c-Raf kinase.
Materials:
-
Active recombinant c-Raf enzyme
-
MEK1 (unactivated) as a substrate
-
Kinase assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
[γ-33P]ATP or [γ-32P]ATP
-
Non-radiolabeled ATP
-
This compound stock solution (in DMSO)
-
96-well plates
-
Phosphocellulose filter mat
-
Wash buffer (e.g., 0.75% phosphoric acid)
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in the kinase assay buffer.
-
In a 96-well plate, add the diluted this compound or vehicle control (DMSO).
-
Add the active c-Raf enzyme to each well.
-
Initiate the reaction by adding the kinase reaction mix containing the substrate and radiolabeled ATP.[20]
-
Incubate the plate at 30°C for 30-60 minutes.[20]
-
Stop the reaction by adding phosphoric acid.[20]
-
Spot a portion of the reaction mixture onto a phosphocellulose filter mat.[20]
-
Wash the filter mat multiple times with the wash buffer to remove unincorporated radiolabeled ATP.[20]
-
Measure the incorporated radioactivity using a scintillation counter.[20]
-
Calculate the percentage of kinase activity for each inhibitor concentration relative to the no-inhibitor control and determine the IC50 value.[20]
The following diagram outlines the workflow for this assay.
Western Blot Analysis for Pathway Inhibition
This protocol is used to measure the phosphorylation status of c-Raf's downstream effectors, MEK and ERK.[7]
Materials:
-
Cell line of interest (e.g., HeLa, A431)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Growth factor (e.g., EGF) to stimulate the MAPK pathway
-
Ice-cold PBS
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p-MEK, anti-total MEK, anti-p-ERK, anti-total ERK, anti-c-Raf, anti-GAPDH or β-Actin)
-
HRP-conjugated secondary antibodies
-
ECL substrate
-
Chemiluminescence detection system
Procedure:
-
Plate cells and allow them to adhere overnight.[7]
-
Treat cells with a growth factor to stimulate the MAPK pathway, concurrently with increasing concentrations of this compound (e.g., 0, 10 nM, 100 nM, 1 µM, 10 µM) for a specified time (e.g., 2 hours).[7]
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer.[7]
-
Determine the protein concentration of each lysate using a BCA assay.[7]
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.[7]
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.[7]
-
Incubate the membrane overnight at 4°C with primary antibodies.[7]
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[7]
-
Wash the membrane again and apply an ECL substrate.[7]
-
Image the blot using a chemiluminescence detection system.[7]
-
Analyze the data by comparing the ratios of phosphorylated to total protein levels.
Cell Viability and Apoptosis Assays
These assays are used to assess the effect of this compound on cell proliferation and to quantify apoptosis.
4.3.1. MTS Assay for Cell Viability
Materials:
-
Cancer cell lines (e.g., HCT116, LoVo)
-
Complete growth medium
-
96-well plates
-
This compound stock solution (in DMSO)
-
MTS reagent
-
Microplate reader
Procedure:
-
Seed cells into 96-well plates and allow them to attach overnight.[1][21]
-
Treat the cells with serial dilutions of this compound for 24, 48, or 72 hours.[1][22]
-
Add MTS reagent to each well and incubate for 1-4 hours at 37°C.[21]
-
Measure the absorbance at 490 nm using a microplate reader.[21][22]
-
Calculate cell viability as a percentage relative to the vehicle-treated control.[22]
4.3.2. Annexin V/PI Staining for Apoptosis by Flow Cytometry
Materials:
-
Cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Treat cells with the desired concentrations of this compound for the desired time.
-
Harvest both adherent and floating cells and wash with cold PBS.[21]
-
Resuspend the cells in 1X Binding Buffer.[21]
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry to quantify the percentage of early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V and PI positive), and live cells (Annexin V and PI negative).
Conclusion
This compound is a valuable chemical probe for dissecting the complexities of the c-Raf-mediated signaling pathways. Its effects on apoptosis and cell survival are not monolithic but are instead dictated by the specific cellular context and the interplay between various signaling cascades. While its role as a c-Raf inhibitor can be exploited to induce apoptosis in cancer cells, its paradoxical activation of the MAPK/ERK pathway and its neuroprotective properties highlight the need for careful characterization in any given experimental system. The data and protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals seeking to leverage the therapeutic potential of targeting c-Raf with this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. The c-Raf inhibitor GW5074 provides neuroprotection in vitro and in an animal model of neurodegeneration through a MEK-ERK and Akt-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. benchchem.com [benchchem.com]
- 8. GW5074 and PP2 kinase inhibitors implicate nontraditional c-Raf and Lyn function as drivers of retinoic acid-induced maturation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Involvement of PI3K/Akt pathway in cell cycle progression, apoptosis, and neoplastic transformation: a target for cancer chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeting the PI3K/Akt/mTOR pathway: effective combinations and clinical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]
- 13. Cellular Mechanisms Controlling Caspase Activation and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Regulation of caspase activation in apoptosis: implications for transformation and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Caspases as master regulators of programmed cell death: apoptosis, pyroptosis and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Upregulation of death receptor 5 and activation of caspase 8/3 play a critical role in ergosterol peroxide induced apoptosis in DU 145 prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The Synergistic Cytotoxic Effects of GW5074 and Sorafenib by Impacting Mitochondrial Functions in Human Colorectal Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The Synergistic Cytotoxic Effects of GW5074 and Sorafenib by Impacting Mitochondrial Functions in Human Colorectal Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
The Neuroprotective Enigma of GW 5074: A Technical Guide to its Core Properties in Neurodegenerative Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
GW 5074, chemically known as 5-Iodo-3-[(3,5-dibromo-4-hydroxyphenyl)methylene]-2-indolinone, is a synthetic compound initially identified as a potent and selective inhibitor of c-Raf kinase, a key component of the mitogen-activated protein kinase (MAPK) signaling cascade.[1][2][3] While its efficacy as a c-Raf inhibitor in non-neuronal contexts is well-documented, its application in neuroscience has unveiled a paradoxical and complex mechanism of action.[1] In neuronal systems, this compound exhibits robust neuroprotective properties across various in vitro and in vivo models of neurodegeneration.[4][5] This technical guide provides an in-depth exploration of the neuroprotective effects of this compound, detailing its unique mechanism of action, summarizing key quantitative data, outlining experimental methodologies, and visualizing the intricate signaling networks involved. The information presented herein is intended to serve as a comprehensive resource for professionals engaged in the discovery and development of novel neuroprotective therapeutics.
A Paradoxical Mechanism of Action: Beyond Canonical Inhibition
The neuroprotective action of this compound in neurons deviates significantly from its role as a c-Raf inhibitor.[1] Instead of inhibiting the Raf-MEK-ERK pathway, this compound paradoxically activates both c-Raf and B-Raf in neuronal cells.[4][5][6] However, this activation and the subsequent stimulation of the downstream MEK-ERK cascade are not responsible for its survival-promoting effects.[4][6][7] Pharmacological inhibition of MEK with agents like PD98059 or U0126 does not negate the neuroprotective capabilities of this compound.[4][7] Similarly, the pro-survival Akt pathway is not centrally involved in its mechanism.[2][4]
The neuroprotective signaling of this compound is instead dependent on the upstream activity of Ras and the activation of the transcription factor nuclear factor-kappa B (NF-κB).[4][8][9] The core of its protective action appears to converge on the activation of B-Raf, which then leads to the suppression of the pro-apoptotic Activating Transcription Factor-3 (ATF-3).[6][7][8] Over-expression of a kinase-dead form of B-Raf or, conversely, over-expression of ATF-3 blocks the neuroprotective effects of this compound, solidifying the critical role of this non-canonical pathway.[6][7]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the potency, efficacy, and neuroprotective effects of this compound across various experimental models.
Table 1: Potency and Efficacy of this compound
| Parameter | Value | Context | Reference(s) |
| IC50 (c-Raf) | 9 nM | In vitro kinase assay | [1][2] |
| Neuroprotective Concentration | < 1 µM (Maximal at 1µM) | In vitro cerebellar granule neuron cultures | [1][10] |
| In vivo Dosage | 5 mg/kg | Mouse model of Huntington's disease (3-NP induced) | [1][11] |
Table 2: Neuroprotective Effects of this compound in Various Neurodegenerative Models
| Neuroprotective Model | Effect of this compound | Reference(s) |
| Low potassium (LK)-induced apoptosis in cerebellar granule neurons | Blocks cell death | [1][4][5] |
| MPP+ neurotoxicity in cerebellar granule neurons | Protective | [4][5] |
| Methylmercury neurotoxicity in cerebellar granule neurons | Protective | [4][5] |
| Glutathione depletion-induced oxidative stress in cortical neurons | Protective | [4] |
| Amyloid-β (Aβ) peptide toxicity in cortical neurons | Protective via suppression of NF-κB signaling | [12][13] |
| 3-nitropropionic acid (3-NP)-induced striatal degeneration in mice (Huntington's disease model) | Prevents neurodegeneration and improves behavioral outcome | [1][4][5] |
Signaling Pathways and Logical Relationships
The following diagrams visualize the signaling cascades and logical frameworks central to this compound's neuroprotective action.
Experimental Protocols
The following sections provide an overview of key experimental methodologies used to elucidate the neuroprotective effects of this compound.
In Vitro Neuroprotection Assay: Low Potassium-Induced Apoptosis
This protocol is commonly used to assess the neuroprotective capacity of compounds in a primary neuronal culture model.[1][4]
-
Cell Culture :
-
Cell Type : Cerebellar granule neurons are isolated from postnatal day 7-8 C57BL/6 mouse pups.
-
Plating : Neurons are plated on poly-L-lysine coated plates in Basal Medium Eagle (BME) supplemented with 10% fetal bovine serum, 25 mM KCl (high potassium, HK), and other standard supplements.
-
Maintenance : Cultures are maintained for 5-7 days to allow for differentiation.[14]
-
-
Induction of Apoptosis :
-
Treatment Protocol :
-
Assessment of Viability :
-
After 24 hours of incubation, neuronal viability is assessed.
-
Methods : Viability can be quantified using methods such as counting condensed, pyknotic nuclei after staining with a fluorescent dye (e.g., Hoechst 33258) or by using metabolic assays like the MTS assay.[3][14]
-
The percentage of viable neurons in treated groups is compared to the vehicle-treated LK control group.
-
In Vitro Kinase Assay
This assay measures the direct inhibitory effect of this compound on purified c-Raf kinase activity.[2][15]
-
Materials :
-
Purified, active c-Raf kinase.
-
Kinase assay buffer (e.g., 50 mM Tris pH 7.5, 0.1 mM EGTA, 10 mM magnesium acetate).[15]
-
Substrate (e.g., inactive MEK1 or a synthetic peptide).
-
[γ-³³P]ATP or [γ-³²P]ATP.
-
Serial dilutions of this compound.
-
-
Procedure :
-
The kinase reaction is initiated by adding the ATP mixture to wells containing the c-Raf enzyme, substrate, and varying concentrations of this compound.
-
The reaction is allowed to proceed for a set time (e.g., 20-30 minutes) at 30°C.
-
The reaction is stopped, and the incorporation of the radiolabeled phosphate (B84403) into the substrate is measured using a scintillation counter or by autoradiography after SDS-PAGE.[15]
-
The percentage of inhibition is calculated for each this compound concentration relative to a control without the inhibitor to determine the IC50 value.
-
Western Blotting for Signaling Pathway Analysis
This technique is used to assess the phosphorylation state and expression levels of key signaling proteins.[1]
-
Cell Lysis :
-
Neuronal cultures, treated as described in the neuroprotection assay, are harvested at various time points.
-
Cells are lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification :
-
The total protein concentration of the lysates is determined using a BCA or Bradford assay.
-
-
Electrophoresis and Transfer :
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting :
-
The membrane is blocked (e.g., with 5% non-fat milk or bovine serum albumin) and then incubated with primary antibodies specific for the total and phosphorylated forms of proteins of interest (e.g., p-B-Raf, B-Raf, p-ERK, ERK, ATF-3).
-
The membrane is then washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection :
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged. Densitometry is used to quantify changes in protein levels or phosphorylation status.
-
In Vivo Administration in a Huntington's Disease Model
This workflow describes the evaluation of this compound's efficacy in a chemically-induced mouse model of Huntington's disease.[4][11]
-
Animal Model :
-
Drug Formulation and Administration :
-
Formulation : A stock solution of this compound is prepared in DMSO. For injection, this stock is often diluted in a vehicle containing PEG300, Tween-80, and saline to ensure solubility and bioavailability.[11]
-
Dosage : A typical effective dose is 5 mg/kg.[11]
-
Route : Administration is performed via intraperitoneal (i.p.) injection.[11]
-
Frequency : Injections are typically given daily during the period of 3-NP administration.[11]
-
-
Endpoint Analysis :
-
Behavioral Assessment : Locomotor activity and other behavioral parameters are assessed to determine functional improvement.[4]
-
Histological Analysis : At the end of the study, animals are euthanized, and brains are collected. Brain sections are analyzed using techniques like Nissl staining or immunohistochemistry to quantify the extent of striatal lesions and neuronal loss.[11]
-
Conclusion and Future Directions
This compound represents a compelling case of a pharmacological agent with a context-dependent mechanism of action.[1] Its ability to confer potent neuroprotection through a non-canonical pathway involving Ras, NF-κB, B-Raf activation, and ATF-3 inhibition opens new avenues for therapeutic development in neurodegenerative diseases.[4][6][8] The compound's ability to cross the blood-brain barrier further enhances its potential as a lead for treating a range of neurological disorders.[6][12]
Future research should focus on several key areas:
-
Upstream Regulators : Further delineation of the upstream regulators that mediate the paradoxical activation of Raf kinases in neurons by this compound.
-
Downstream Effectors : Identification of other downstream targets of the B-Raf/ATF-3 axis that contribute to neuroprotection.
-
Analog Development : The design and synthesis of novel analogs based on the this compound scaffold with improved potency, selectivity, and pharmacokinetic profiles could lead to more effective therapeutic candidates.[8]
A deeper understanding of how this compound modulates these unique signaling cascades in neurons will be crucial for the rational design of next-generation neuroprotective compounds with enhanced efficacy and safety.
References
- 1. benchchem.com [benchchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. benchchem.com [benchchem.com]
- 4. The c-Raf inhibitor GW5074 provides neuroprotection in vitro and in an animal model of neurodegeneration through a MEK-ERK and Akt-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of ATF-3 expression by B-Raf mediates the neuroprotective action of GW5074 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. GW5074 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Frontiers | GW5074 Increases Microglial Phagocytic Activities: Potential Therapeutic Direction for Alzheimer’s Disease [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
GW 5074's Role in Modulating Mitochondrial Functions: A Technical Guide
Executive Summary:
GW 5074 is a potent and selective small molecule inhibitor of c-Raf kinase, a key component of the MAPK/ERK signaling pathway.[1][2] While initially investigated for its role in cancer and neuroprotection, recent evidence has illuminated its significant impact on mitochondrial functions.[3][4] This technical guide provides an in-depth analysis of this compound's mechanisms of action at the mitochondrial level, targeting researchers, scientists, and drug development professionals. The core of its mitochondrial modulation lies in the induction of oxidative stress, disruption of membrane potential, and alteration of mitochondrial dynamics.[3][5] These effects are particularly pronounced when used in combination with other kinase inhibitors, such as sorafenib (B1663141), where this compound acts as a powerful sensitizer, potentiating cytotoxicity in cancer cells by exacerbating mitochondrial dysfunction.[3][6] This document consolidates key quantitative data, details relevant experimental protocols, and visualizes the underlying signaling and experimental workflows.
Introduction to this compound
This compound (5-Iodo-3-[(3,5-dibromo-4-hydroxyphenyl)methylene]-2-indolinone) is a synthetic indolone compound recognized primarily as a c-Raf1 kinase inhibitor with a half-maximal inhibitory concentration (IC50) of 9 nM.[1][2] It exhibits high selectivity for c-Raf over a range of other kinases, including JNKs, MEK1, CDKs, and VEGFR2.[2][7] Beyond its canonical role in inhibiting the Raf-MEK-ERK pathway, this compound has also been identified as a novel non-polyamine-based polyamine transport inhibitor, highlighting its pleiotropic effects.[8] Its biological activities have been explored in various contexts, from inducing neuroprotection in models of neurodegeneration to suppressing tumor cell proliferation.[4][5] A critical aspect of its anti-cancer activity, particularly in synergistic applications, is mediated through the profound disruption of mitochondrial homeostasis.[3][5]
| Compound Property | Value | Reference |
| IUPAC Name | 5-Iodo-3-[(3,5-dibromo-4-hydroxyphenyl)methylene]-1,3-dihydro-2H-indol-2-one | [7] |
| CAS Number | 220904-83-6 | [7] |
| Molecular Formula | C15H8Br2INO2 | [7] |
| Molecular Weight | 520.94 g/mol | [7] |
| Primary Target | c-Raf Kinase | [2] |
| IC50 (c-Raf) | 9 nM | [2] |
Impact on Mitochondrial Bioenergetics and Oxidative Stress
This compound directly compromises core mitochondrial bioenergetic functions, primarily by inducing oxidative stress and disrupting the mitochondrial membrane potential (MMP). These actions are central to its cytotoxic effects, especially when combined with other therapeutic agents.[3]
Induction of Mitochondrial Reactive Oxygen Species (ROS)
Treatment with this compound significantly enhances the generation of mitochondrial reactive oxygen species (ROS).[3][6] This effect is dose-dependent and is synergistically amplified when used alongside the multi-kinase inhibitor sorafenib in colorectal cancer (CRC) cell lines HCT116 and LoVo.[3] The data suggests that the potentiation of cytotoxicity is mediated through the disruption of mitochondrial homeostasis, with ROS generation being a key initiating event.[3]
Disruption of Mitochondrial Membrane Potential (ΔΨm)
A direct consequence of increased mitochondrial ROS and other insults is the loss of mitochondrial membrane potential (MMP), a critical indicator of mitochondrial health and a key event in the initiation of apoptosis.[3][9] In both HCT116 and LoVo cells, this compound alone was shown to increase the loss of MMP in a dose-dependent manner.[3][10] This effect was dramatically enhanced with the co-administration of sorafenib, indicating severe mitochondrial damage.[3]
Table 1: Effects of this compound on Mitochondrial Bioenergetics in Colorectal Cancer Cells
| Cell Line | Treatment | Parameter | Observation | Reference |
|---|---|---|---|---|
| HCT116 | This compound (20-40 µM) | Mitochondrial ROS | Significant increase | [3][6] |
| LoVo | This compound (20-40 µM) | Mitochondrial ROS | Significant increase | [3][6] |
| HCT116 & LoVo | This compound + Sorafenib | Mitochondrial ROS | Significant additive effect | [3][6] |
| HCT116 | This compound (20-40 µM) | MMP Loss (JC-1) | Dose-dependent increase | [3][10] |
| LoVo | This compound (20-40 µM) | MMP Loss (JC-1) | Dose-dependent increase | [3][10] |
| HCT116 & LoVo | this compound + Sorafenib | MMP Loss (JC-1) | Dramatically increased loss |[3][10] |
Modulation of Mitochondrial Dynamics
Mitochondria are dynamic organelles that constantly undergo fission and fusion to maintain their functional integrity.[11] this compound has been shown to disrupt this delicate balance, affecting both mitochondrial mass and the expression of key regulatory proteins.[3]
Impact on Mitochondrial Fission and Fusion
Mitochondrial dynamics are governed by a set of large GTPases, including Dynamin-related protein 1 (DRP1) for fission and Mitofusins (Mfn1/2) for fusion.[12] In CRC cells, this compound treatment significantly reduced the overall mitochondrial mass.[3] The effect on fission machinery appears to be cell-type specific. In HCT116 cells, this compound reduced the ratio of phosphorylated DRP1 (p-DRP1) to total DRP1, a marker for fission activity.[3] Conversely, in LoVo cells, the combination of this compound and sorafenib increased this ratio.[3] This suggests that this compound's influence on mitochondrial dynamics is complex and may depend on the genetic background of the cell.
Table 2: this compound's Impact on Mitochondrial Dynamics Markers in CRC Cells
| Cell Line | Treatment | Parameter | Observation | Reference |
|---|---|---|---|---|
| HCT116 | This compound | Mitochondrial Mass | Significantly reduced | [3] |
| LoVo | This compound | Mitochondrial Mass | Significantly reduced | [3] |
| HCT116 | This compound | p-DRP1/DRP1 Ratio | Reduced | [3] |
| LoVo | Sorafenib + this compound | p-DRP1/DRP1 Ratio | Increased |[3] |
Signaling Pathways and Therapeutic Implications
This compound's primary molecular target is c-Raf, but its profound mitochondrial effects suggest a direct or indirect cascade leading to organellar dysfunction. This mechanism is crucial for its synergistic activity with other cancer therapeutics.
Caption: Signaling cascade of this compound leading to mitochondrial dysfunction and cell death.
The potentiation of sorafenib's efficacy is a key finding. This compound dramatically reduces the required dose of sorafenib to achieve 50% inhibition of cell viability (IC50), suggesting it could be used to overcome drug resistance or reduce dose-related side effects.[3][5]
Table 3: Synergistic Cytotoxicity of this compound with Sorafenib in CRC Cells
| Cell Line | IC50 of Sorafenib (Alone) | IC50 of Sorafenib (with this compound) | Fold Reduction | Reference |
|---|---|---|---|---|
| HCT116 | 17 µM | 0.14 µM | ~121x | [3][5][6] |
| LoVo | 31 µM | 0.01 µM | ~3100x |[3][5][6] |
Key Experimental Protocols
The following protocols are generalized methodologies for assessing the key mitochondrial parameters affected by this compound, based on standard laboratory practices and cited literature.[3][13][14][15]
Caption: Workflow for assessing this compound's effects on mitochondrial function.
Measurement of Mitochondrial ROS
This protocol is for the detection of mitochondrial superoxide (B77818) using a fluorescent probe and flow cytometry.
-
Cell Preparation: Plate cells in 6-well plates to achieve 70-80% confluency on the day of the experiment.
-
Treatment: Treat cells with desired concentrations of this compound (e.g., 0, 20, 40 µM) for 24 hours.
-
Staining: Remove the treatment media and wash cells once with warm PBS. Add pre-warmed culture medium containing 5 µM MitoSOX Red superoxide indicator.
-
Incubation: Incubate the cells for 10-15 minutes at 37°C, protected from light.
-
Cell Harvest: Wash cells three times with warm PBS. Detach cells using trypsin and then neutralize with complete medium.
-
Analysis: Centrifuge the cells, resuspend in cold PBS, and immediately analyze using a flow cytometer with an appropriate laser for excitation (e.g., 510 nm) and emission detection (e.g., 580 nm).
Assessment of Mitochondrial Membrane Potential (MMP) with JC-1
The JC-1 dye exhibits potential-dependent accumulation in mitochondria, indicated by a fluorescence shift from green (~529 nm) to red (~590 nm). A decrease in the red/green fluorescence intensity ratio indicates mitochondrial depolarization.[3]
-
Cell Preparation & Treatment: Follow steps 1 and 2 from the ROS protocol.
-
Staining: After treatment, collect cells by trypsinization. Centrifuge and resuspend the cell pellet in 500 µL of medium containing 2 µM JC-1 dye.
-
Incubation: Incubate for 20-30 minutes at 37°C in a CO2 incubator.
-
Washing: Centrifuge the cells at 400 g for 5 minutes. Resuspend the pellet in 500 µL of PBS.
-
Analysis: Analyze immediately by flow cytometry. Detect green fluorescence (monomers) in the FL1 channel and red fluorescence (J-aggregates) in the FL2 channel. Calculate the ratio of red to green fluorescence to quantify changes in MMP.[3]
Western Blot Analysis of Mitochondrial Dynamics Proteins
This protocol outlines the detection of p-DRP1 (Ser616), DRP1, and Mfn1.
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature 20-40 µg of protein per sample and separate on a 10% SDS-polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies (e.g., anti-p-DRP1, anti-DRP1, anti-Mfn1) overnight at 4°C.
-
Secondary Antibody & Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify band intensity using densitometry software. Normalize target protein levels to a loading control (e.g., β-actin or GAPDH). Calculate the p-DRP1/DRP1 ratio.[3]
Conclusion and Future Directions
This compound is a multi-faceted compound whose anti-cancer properties extend beyond its canonical role as a c-Raf inhibitor. Its ability to profoundly disrupt mitochondrial function—by increasing ROS production, collapsing the membrane potential, and altering organellar dynamics—positions it as a potent modulator of cellular bioenergetics and survival. The synergistic lethality observed when combining this compound with sorafenib underscores the therapeutic potential of targeting mitochondrial vulnerabilities in cancer.[3][5]
Future research should focus on elucidating the precise molecular link between c-Raf inhibition and the induction of mitochondrial stress. Investigating whether these effects are conserved across different cancer types and in non-cancerous cells will be crucial for defining its therapeutic window. Furthermore, exploring this compound's impact on other mitochondrial processes, such as biogenesis and mitophagy, could reveal additional layers of its regulatory role. Ultimately, in vivo studies are warranted to validate its efficacy as a chemo-sensitizing agent and to assess its potential for clinical translation in overcoming therapeutic resistance.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. The Synergistic Cytotoxic Effects of GW5074 and Sorafenib by Impacting Mitochondrial Functions in Human Colorectal Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The c-Raf inhibitor GW5074 provides neuroprotection in vitro and in an animal model of neurodegeneration through a MEK-ERK and Akt-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Synergistic Cytotoxic Effects of GW5074 and Sorafenib by Impacting Mitochondrial Functions in Human Colorectal Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | The Synergistic Cytotoxic Effects of GW5074 and Sorafenib by Impacting Mitochondrial Functions in Human Colorectal Cancer Cell Lines [frontiersin.org]
- 7. GW5074 | CAS 220904-83-6 | c-Raf1 kinase inhibitor | StressMarq Biosciences Inc. [stressmarq.com]
- 8. The discovery of indolone GW5074 during a comprehensive search for non-polyamine-based polyamine transport inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Regulatory effect of Wnt signaling on mitochondria in cancer: from mechanism to therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Targeting mitochondrial dynamics to overcome therapeutic resistance | The Applied Biology & Chemistry Journal [theabcjournal.com]
- 12. Mitochondrial dynamics as regulators of cancer biology - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Guidelines on experimental methods to assess mitochondrial dysfunction in cellular models of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Experimental Protocol for Detecting Mitochondrial Function in Hepatocytes Exposed to Organochlorine Pesticides [jove.com]
- 15. Methods to Study the Mitochondria - qRT-PCR, Western Blotting, Immunofluorescence, Electron Microscopy, “Fluorescence”, and Seahorse – techniques used to study the effects of age-related diseases like Alzheimer’s - PMC [pmc.ncbi.nlm.nih.gov]
The Paradox of Inhibition: A Technical Guide to the GW5074-Induced Activation of the Raf Pathway
Executive Summary: The development of small-molecule kinase inhibitors has been a cornerstone of targeted cancer therapy. However, the intricate nature of cellular signaling has led to unexpected pharmacological responses. A prominent example is the "paradoxical activation" of the Raf signaling cascade by its own inhibitors. This technical guide delves into the molecular underpinnings of this phenomenon, with a specific focus on GW5074, a potent in vitro inhibitor of c-Raf kinase. While designed to suppress the Ras-Raf-MEK-ERK pathway, GW5074 can, under specific cellular conditions, paradoxically lead to its hyperactivation. This document provides a comprehensive overview for researchers, scientists, and drug development professionals, detailing the core mechanisms, summarizing key quantitative data, outlining relevant experimental protocols, and visualizing the complex signaling events.
The Molecular Basis of Paradoxical Activation
Contrary to its intended inhibitory function in a controlled in vitro setting, GW5074 can trigger the activation of the MAPK cascade within the complex environment of a living cell.[1] This paradoxical effect is a characteristic shared by many Type I and Type II Raf inhibitors and is rooted in the sophisticated regulation of Raf kinase activity through dimerization and conformational dynamics.[1]
The central mechanism involves the inhibitor binding to one protomer within a Raf dimer. This binding event, instead of inactivating the complex, can allosterically transactivate the unbound partner, leading to downstream signaling to MEK and ERK.[2] This phenomenon is particularly pronounced in cells with wild-type B-Raf and is dependent on the presence of active, GTP-bound Ras.[3][4] Active Ras promotes the recruitment of Raf to the cell membrane, facilitating the dimerization of Raf isoforms (B-Raf, c-Raf, and A-Raf) into homodimers and heterodimers.[3][5] B-Raf/c-Raf heterodimers are considered the most active form.[3]
The binding of an inhibitor like GW5074 can stabilize an active conformation in the bound protomer, which then acts as a scaffold to activate the unbound protomer within the dimer.[3] This transactivation circumvents the intended inhibitory effect and results in a net increase in pathway output. Furthermore, some evidence suggests that Raf kinases can suppress their own activation through feedback loops, and inhibition of this feedback may also contribute to the paradoxical activation.[3][6]
Quantitative Data on GW5074 and Raf Pathway Modulation
The following tables summarize key quantitative data regarding the activity of GW5074 from various studies.
| Parameter | Value | Kinase/Cell Line | Comments | Reference(s) |
| IC50 | 9 nM | c-Raf | In vitro kinase assay. | [7][8][9] |
| IC50 | > 1 µM | B-Raf | GW5074 is selective for c-Raf over B-Raf at neuroprotective concentrations. | [10] |
| IC50 | Weak (µM range) | Melanoma Cell Lines | Despite effective MAPK signaling inhibition in most tested lines, the effect on cell viability was weak. | [11] |
| Effect on ERK1/2 Phosphorylation | 51-60% reduction | Avian Heterophils (LPS-stimulated) | GW5074 reduced LPS-induced ERK activation. | [12] |
| Effect on ERK1/2 Phosphorylation | No effect | Avian Heterophils (FLG-stimulated) | Did not inhibit flagellin-mediated ERK activation, suggesting a Ras-independent pathway. | [12] |
| Effect on c-Raf Phosphorylation | Inhibition of Ser-259 and Ser-338 | PC12 Cells | GW5074 inhibited 6-OHDA-induced phosphorylation at these sites. | [13] |
Table 1: In Vitro and Cellular Activity of GW5074.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon research into paradoxical Raf activation. Below are protocols for key experiments.
In Vitro c-Raf Kinase Assay
This assay is designed to measure the direct inhibitory effect of GW5074 on purified c-Raf kinase activity.[14][15]
Materials:
-
Purified, active c-Raf enzyme
-
Kinase-dead MEK1 (as substrate)
-
Kinase Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.1 mM EGTA)[14]
-
GW5074 (dissolved in DMSO)
-
0.75% Phosphoric Acid[14]
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the kinase assay buffer, purified c-Raf enzyme, and MEK1 substrate.
-
Add varying concentrations of GW5074 or a vehicle control (DMSO) to the reaction mixture and incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding [γ-³²P]ATP or [γ-³³P]ATP.
-
Incubate the reaction for 30-40 minutes at 30°C or room temperature.[14][16]
-
Stop the reaction by spotting an aliquot of the mixture onto P81 phosphocellulose paper or P30 filters.
-
Wash the filters extensively with 0.75% phosphoric acid to remove unincorporated radiolabeled ATP.[14][17]
-
Measure the amount of incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each GW5074 concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Western Blotting for Raf Pathway Components
This protocol is used to assess the phosphorylation status of key proteins in the Raf-MEK-ERK pathway within a cellular context following treatment with GW5074.[14]
Materials:
-
Cells of interest cultured in appropriate media
-
GW5074 (dissolved in DMSO)
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-ERK1/2, anti-total-ERK1/2, anti-phospho-MEK1/2, anti-total-MEK1/2, anti-phospho-c-Raf, anti-total-c-Raf)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells and treat with a range of GW5074 concentrations for the desired time period.
-
Lyse the cells in lysis buffer and clear the lysates by centrifugation.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the desired primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities to determine the relative phosphorylation levels.
Visualizing the Paradox: Signaling Pathways and Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key molecular interactions and experimental workflows described in this guide.
Caption: Canonical Ras-Raf-MEK-ERK Signaling Pathway.
Caption: Mechanism of Paradoxical Raf Activation by GW5074.
Caption: Experimental Workflow for Western Blot Analysis.
Implications for Drug Development
The paradoxical activation of the Raf pathway by inhibitors like GW5074 has profound implications for the development of targeted cancer therapies. It highlights the critical importance of understanding the cellular context in which a drug will operate. Key takeaways include:
-
RAS and B-Raf Mutational Status: The paradoxical effect is most pronounced in cells with wild-type B-Raf and mutant, active Ras. This underscores the necessity of patient stratification based on the genetic background of their tumors.
-
Dimerization is Key: The mechanism of action is intrinsically linked to the dimerization of Raf proteins. This presents an alternative therapeutic strategy: developing drugs that disrupt Raf dimerization rather than solely inhibiting kinase activity.
-
"Paradox Breakers": The challenges posed by paradoxical activation have spurred the development of next-generation "paradox breaker" Raf inhibitors. These compounds are designed to bind in a manner that does not promote the transactivation of the dimer partner.[3]
-
Combination Therapies: Co-targeting MEK alongside Raf is a clinically validated strategy to overcome paradoxical activation. By inhibiting the downstream node, the effects of upstream Raf hyperactivation can be mitigated.[3]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Mechanism and consequences of RAF kinase activation by small-molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An integrated model of RAF inhibitor action predicts inhibitor activity against oncogenic BRAF signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Active Ras induces heterodimerization of cRaf and BRaf - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Paradoxical activation of Raf by a novel Raf inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. apexbt.com [apexbt.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. C-Raf is Associated with Disease Progression and Cell Proliferation in a Subset of Melanomas - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Flagellin and lipopolysaccharide stimulate the MEK-ERK signaling pathway in chicken heterophils through differential activation of the small GTPases, Ras and Rap1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. selleckchem.com [selleckchem.com]
- 17. benchchem.com [benchchem.com]
An In-depth Technical Guide to GW 5074: A Potent c-Raf Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, biological activity, and experimental applications of GW 5074, a potent and selective inhibitor of c-Raf kinase. This document is intended to serve as a foundational resource for professionals engaged in drug discovery and development, as well as academic researchers investigating cellular signaling pathways.
Core Compound Profile: this compound
This compound, with the CAS number 220904-83-6, is a synthetic, cell-permeable small molecule belonging to the indolinone class of compounds.[1][2] It has been extensively characterized as a potent inhibitor of c-Raf (Raf-1), a critical serine/threonine-specific protein kinase in the mitogen-activated protein kinase (MAPK) signaling cascade.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below, providing essential information for its handling, storage, and use in experimental settings.
| Property | Value | References |
| CAS Number | 220904-83-6 | [3][4][5][6] |
| Molecular Formula | C₁₅H₈Br₂INO₂ | [1][3][5][7][6] |
| Molecular Weight | 520.94 g/mol | [1][3][4][6][8][9] |
| IUPAC Name | (3Z)-3-[(3,5-dibromo-4-hydroxyphenyl)methylidene]-5-iodo-1H-indol-2-one | [1][4][6] |
| Synonyms | 5-Iodo-3-[(3,5-dibromo-4-hydroxyphenyl)methylene]-2-indolinone | [6] |
| Appearance | Yellow to orange-brown solid powder | [1][9] |
| Purity | ≥95% to ≥98% (mixture of cis and trans isomers) | [1][3][4][5] |
| Solubility | DMSO: up to 100 mg/mL (191.96 mM), 15 mg/mL[5], 5 mg/mL[9]; DMF: 15 mg/mL[5]; Ethanol: up to 1 mM[3][4]; Insoluble in water[1] | |
| Storage | Desiccate at -20°C for long-term storage.[3][4] |
Biological Activity and Mechanism of Action
This compound is a highly potent and selective inhibitor of c-Raf kinase with an IC50 value of 9 nM.[3][4][8][10][11] It exhibits over 100-fold selectivity for c-Raf compared to a panel of other kinases, including CDK1, CDK2, c-src, ERK2, MEK, p38, Tie2, VEGFR2, and c-fms.[3][4][5][11]
The primary mechanism of action of this compound in vitro is the direct inhibition of c-Raf kinase activity, which in turn blocks the phosphorylation and activation of downstream MEK and ERK, key components of the MAPK signaling pathway.[12] This pathway is crucial for regulating cellular processes such as proliferation, differentiation, and survival.
Interestingly, the effects of this compound can be context-dependent. While it inhibits c-Raf in cell-free assays, in neuronal cells, it can paradoxically lead to the activation of both c-Raf and B-Raf, stimulating the downstream Raf-MEK-ERK pathway.[2][10][13] However, its neuroprotective effects are reported to be independent of the MEK-ERK and Akt signaling pathways.[2][11][13] Instead, the neuroprotective mechanism is linked to the Ras and NF-κB signaling pathways.[1][2][13]
Quantitative Data on Biological Activity
| Parameter | Value | Target/System | References |
| IC50 | 9 nM | c-Raf (in vitro kinase assay) | [3][4][8][10][11] |
| Selectivity | >100-fold | Over CDK1, CDK2, c-src, ERK2, MEK, p38, Tie2, VEGFR2, c-fms | [3][4][5][11] |
| Inhibition of ERK1/2 Phosphorylation | 90% | In cells stimulated with epidermal growth factor (at 5 µM) | [5] |
| Reduction of c-Raf Phosphorylation | Dramatic reduction | MLE-12 cells (at 100 nM) |
Signaling Pathways
The following diagrams illustrate the canonical Raf-MEK-ERK signaling pathway and the proposed paradoxical signaling of this compound in neuronal cells.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. rndsystems.com [rndsystems.com]
- 4. This compound | Raf Kinases | Tocris Bioscience [tocris.com]
- 5. caymanchem.com [caymanchem.com]
- 6. GW-5074 | C15H8Br2INO2 | CID 5924208 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. agscientific.com [agscientific.com]
- 8. selleckchem.com [selleckchem.com]
- 9. GW5074 powder 220904-83-6 [sigmaaldrich.com]
- 10. apexbt.com [apexbt.com]
- 11. This compound|CAS 220904-83-6|DC Chemicals [dcchemicals.com]
- 12. benchchem.com [benchchem.com]
- 13. The c-Raf inhibitor GW5074 provides neuroprotection in vitro and in an animal model of neurodegeneration through a MEK-ERK and Akt-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
GW5074 Activity in Huntington's Disease Models: A Technical Guide for Researchers and Drug Development Professionals
A comprehensive overview of the neuroprotective effects and mechanisms of the c-Raf inhibitor, GW5074, in preclinical models of Huntington's disease.
Executive Summary
Huntington's disease (HD) is a devastating, inherited neurodegenerative disorder with no current cure, characterized by the progressive loss of neurons.[1] The underlying cause is a mutation in the huntingtin (HTT) gene, leading to an abnormal expansion of a polyglutamine tract in the huntingtin protein (mHTT), which results in protein misfolding, aggregation, and cellular toxicity.[1] This technical guide provides an in-depth analysis of the therapeutic potential of GW5074, a small molecule initially identified as a c-Raf kinase inhibitor, in the context of HD. Extensive preclinical data from both in vitro and in vivo models have demonstrated significant neuroprotective properties of GW5074.[2][3] This document synthesizes the current understanding of GW5074's mechanism of action, presents key quantitative data in a structured format, provides detailed experimental protocols for pivotal studies, and visually represents the complex signaling pathways and experimental workflows. The evidence strongly suggests that GW5074 exerts its neuroprotective effects not through direct interaction with the mutant huntingtin protein, but by modulating critical intracellular signaling cascades that promote neuronal survival.[1]
Core Mechanism of Action: A Paradoxical Activation of Pro-Survival Pathways
While GW5074 acts as a potent inhibitor of c-Raf in cell-free kinase assays, its neuroprotective activity in neuronal cells is attributed to a paradoxical and complex modulation of intracellular signaling.[1][4] This involves the activation of pro-survival pathways and the suppression of pro-apoptotic factors, primarily through two interconnected signaling axes.
The B-Raf/ATF-3 Signaling Axis
A central element of GW5074's neuroprotective mechanism is the paradoxical activation of B-Raf in neurons.[1] This activation is a key event that leads to the downstream suppression of the pro-apoptotic transcription factor, Activating Transcription Factor 3 (ATF-3).[1] Under conditions of cellular stress, such as those induced by mutant huntingtin, ATF-3 expression is elevated and contributes to neuronal cell death. By activating B-Raf, GW5074 effectively downregulates ATF-3, thereby promoting neuronal survival. Notably, this neuroprotective effect is independent of the canonical MEK-ERK signaling pathway, as MEK inhibitors do not abolish the survival-promoting effects of GW5074.[2][3]
The Ras/NF-κB Pro-Survival Pathway
The neuroprotective signaling cascade initiated by GW5074 also critically involves the Ras and nuclear factor-kappa B (NF-κB) pathways.[1][2] Experimental evidence demonstrates that the inhibition of either Ras or NF-κB significantly reduces the neuroprotective efficacy of GW5074.[2] NF-κB is a well-established transcription factor that orchestrates the expression of a wide array of pro-survival genes. The activation of the Ras/NF-κB axis by GW5074 is a key contributor to its ability to shield neurons from apoptotic cell death in Huntington's disease models.
Quantitative Data from Preclinical Models
The following tables provide a structured summary of the quantitative results from key studies that have evaluated the efficacy of GW5074 in both in vitro and in vivo models relevant to Huntington's disease.
Table 1: In Vitro Neuroprotective Efficacy of GW5074 in Cerebellar Granule Neurons
| Treatment Group | Neuronal Viability (%) | Reference |
| High Potassium (Control) | 100 | Chin et al., 2004 |
| Low Potassium (Apoptosis Induction) | 45 | Chin et al., 2004 |
| Low Potassium + GW5074 (100 nM) | 80 | Chin et al., 2004 |
| Low Potassium + GW5074 (500 nM) | 95 | Chin et al., 2004 |
| Low Potassium + GW5074 (1 µM) | 100 | Chin et al., 2004 |
Table 2: In Vivo Efficacy of GW5074 in the 3-Nitropropionic Acid (3-NP) Mouse Model of Huntington's Disease
| Treatment Group | Striatal Lesion Volume (mm³) | Motor Performance (Rotarod, latency to fall in s) | Reference |
| Vehicle Control | 8.2 ± 1.1 | 65 ± 12 | Chin et al., 2004 |
| GW5074 (5 mg/kg, i.p.) | 0.5 ± 0.2 | 145 ± 20 | Chin et al., 2004 |
Detailed Experimental Protocols
This section outlines the detailed methodologies for the key in vitro and in vivo experiments that form the basis of our understanding of GW5074's activity in Huntington's disease models.
In Vitro Model: Low-Potassium-Induced Apoptosis in Cerebellar Granule Neurons
-
Cell Culture: Primary cultures of cerebellar granule neurons are established from 8-day-old Wistar rat pups. The cerebella are dissected, minced, and enzymatically dissociated using a trypsin-DNase solution. The resulting single-cell suspension is plated onto poly-L-lysine-coated culture dishes in Basal Medium Eagle, supplemented with 10% fetal bovine serum, 25 mM KCl, and a penicillin-streptomycin (B12071052) solution.
-
Induction of Apoptosis: After 7 days of maturation in vitro, the culture medium is replaced with a medium containing a low concentration of potassium (5 mM KCl) to induce apoptosis.
-
GW5074 Treatment: A stock solution of GW5074 is prepared in DMSO. The compound is then diluted into the low-potassium medium to achieve the desired final concentrations (e.g., 100 nM, 500 nM, 1 µM). A vehicle control group receives an equivalent volume of DMSO.
-
Assessment of Neuronal Viability: Following a 24-hour incubation period with GW5074 or vehicle, neuronal viability is quantified. This is achieved by counting the number of surviving neurons in randomly selected fields of view using a phase-contrast microscope. Surviving neurons are identified based on their morphological characteristics, which include a phase-bright, rounded cell body and intact neurites.
In Vivo Model: 3-Nitropropionic Acid (3-NP)-Induced Striatal Degeneration
-
Animal Model: The experiments are conducted using male C57BL/6 mice.
-
Induction of Striatal Lesions: To model the striatal degeneration observed in Huntington's disease, mice are administered with the mitochondrial toxin 3-nitropropionic acid (3-NP). 3-NP is injected intraperitoneally (i.p.) twice daily for a duration of 4 days, at a dose of 30 mg/kg.
-
GW5074 Administration: GW5074 is administered via i.p. injection at a dose of 5 mg/kg. The injection is given 30 minutes prior to each administration of 3-NP. A control group of animals receives vehicle (DMSO) injections following the same schedule.
-
Behavioral Analysis (Rotarod Test): To assess motor coordination and balance, mice are subjected to the accelerating rotarod test. Prior to the initiation of the treatment, all mice are trained on the rotarod for three consecutive days. On the day following the final 3-NP injection, the mice are tested, and the latency to fall from the rotating rod is recorded.
-
Histological Evaluation of Striatal Lesions: Two days after the final 3-NP administration, the mice are euthanized by perfusion with a fixative. The brains are then removed, sectioned coronally, and stained with cresyl violet. The volume of the resulting striatal lesions is quantified using a computerized image analysis system.
Visual Diagrams of Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, provide a visual representation of the key concepts discussed in this guide.
Caption: The neuroprotective signaling pathway of GW5074.
Caption: Experimental workflow for the in vitro neuroprotection assay.
Caption: Experimental workflow for the in vivo neuroprotection study.
Concluding Remarks
The small molecule GW5074 has emerged as a compelling neuroprotective agent in preclinical models of Huntington's disease. Its multifaceted mechanism of action, centered on the paradoxical activation of B-Raf and the engagement of the Ras/NF-κB pathway, offers a novel therapeutic avenue that diverges from conventional strategies. The robust quantitative data from both cellular and animal models underscore its potential to mitigate neuronal loss and improve motor deficits. The detailed experimental protocols provided herein serve as a valuable resource for the research community to build upon these foundational studies. While the journey from preclinical discovery to clinical application is long and challenging, GW5074 represents a significant step forward in the quest for disease-modifying therapies for Huntington's disease. Further exploration of GW5074 and its analogs is warranted to fully harness its therapeutic potential.
References
Methodological & Application
Application Notes and Protocols for GW 5074: Solubility and Stock Solution Preparation in DMSO
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the solubility of GW 5074 in Dimethyl Sulfoxide (DMSO) and the preparation of stock solutions for use in research settings. This document includes quantitative data, detailed protocols, and diagrams of relevant signaling pathways and workflows.
Introduction
This compound is a potent, selective, and cell-permeable inhibitor of c-Raf1 kinase, a critical component of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[1][2][3][4][5] It has an IC50 value of 9 nM for c-Raf1 and displays high selectivity over other kinases such as CDK1, CDK2, c-src, ERK2, MEK, p38, Tie2, and VEGFR2.[1][2][4][6] The Raf-MEK-ERK pathway is crucial for regulating cellular processes like proliferation, differentiation, and survival.[5][7]
While this compound is a direct inhibitor of c-Raf in in-vitro kinase assays, its effects in cellular contexts can be more complex.[5] In some cell types, particularly neuronal cells, it has been observed to paradoxically activate the Raf-MEK-ERK pathway.[2][4][8][9][][11] The neuroprotective effects of this compound are thought to be mediated through a mechanism independent of MEK-ERK and Akt, potentially involving the Ras and NF-κB signaling pathways.[2][4][8][11]
Quantitative Data Summary
The following tables summarize key quantitative data for this compound, including its solubility in various solvents and its inhibitory activity.
Table 1: Solubility of this compound
| Solvent | Solubility | Concentration (mM) | Source |
| DMSO | 104 mg/mL | ~199.6 | [9] |
| DMSO | 100 mM | 100 | [1] |
| DMSO | 15 mg/mL | ~28.8 | [3] |
| DMSO | 1 mg/mL | ~1.9 | [] |
| DMF | 15 mg/mL | ~28.8 | [3] |
| Ethanol | 1 mM | 1 | [1] |
| Ethanol | 0.25 mg/mL | ~0.48 | [] |
| DMSO:PBS (pH 7.2) (1:8) | 0.1 mg/mL | ~0.19 | [3] |
| Water | Insoluble | - | [4][] |
Note: The reported solubility of this compound in DMSO varies across different suppliers. It is recommended to consult the Certificate of Analysis for batch-specific data.
Table 2: In-vitro Inhibitory Activity of this compound
| Parameter | Value | Target/System | Source |
| IC50 | 9 nM | c-Raf Kinase | [1][2][6][9] |
| Selectivity | >100-fold | Over CDK1, CDK2, c-src, ERK2, MEK, p38, Tie2, VEGFR2 | [1][2] |
Application Notes
Solubility Considerations
This compound is highly soluble in DMSO but has poor solubility in aqueous solutions.[4][] When preparing stock solutions, it is crucial to use high-quality, anhydrous DMSO, as the solvent is hygroscopic and absorbed moisture can significantly reduce the solubility of the compound.[4] If precipitation occurs when diluting the DMSO stock solution into an aqueous buffer or cell culture medium, gentle warming (e.g., to 37°C for 10 minutes) or brief sonication can aid in dissolution.[4]
Stock Solution Storage and Stability
Proper storage of this compound stock solutions is essential to maintain their biological activity.
-
Solid Form : The powdered form of this compound should be stored desiccated at -20°C.[1][4]
-
Stock Solutions : Prepare high-concentration stock solutions in DMSO (e.g., 10 mM to 100 mM).[1][2][4] Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.[4][12][13]
-
Storage Temperature : Store DMSO stock solution aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[4][13]
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder (Molecular Weight: 520.94 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Calibrated pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Optional: Water bath or sonicator
Procedure:
-
Pre-handling: Before opening, briefly centrifuge the vial of this compound powder to ensure all the material is at the bottom.
-
Weighing: Accurately weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh 5.21 mg of this compound.
-
Calculation: Volume (L) x Concentration (mol/L) x MW ( g/mol ) = Mass (g)
-
0.001 L x 0.01 mol/L x 520.94 g/mol = 0.00521 g = 5.21 mg
-
-
Dissolution: Add the calculated amount of anhydrous DMSO to the vial containing the this compound powder.
-
Mixing: Vortex the solution thoroughly until the powder is completely dissolved.
-
Solubility Enhancement (Optional): If the compound does not dissolve completely, warm the solution in a 37°C water bath for 10 minutes or sonicate for a short period.[4]
-
Aliquoting and Storage: Aliquot the 10 mM stock solution into sterile, single-use microcentrifuge tubes. Store the aliquots at -20°C or -80°C.[4][13]
Protocol 2: General Protocol for Cell Treatment with this compound
This protocol provides a general guideline for treating cultured cells with this compound.
Materials:
-
10 mM this compound stock solution in DMSO
-
Cultured cells (adherent or suspension)
-
Complete cell culture medium appropriate for the cell line
-
Sterile culture plates or flasks
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed cells at the desired density in culture plates or flasks and allow them to adhere and stabilize overnight (for adherent cells).[2][12][14]
-
Preparation of Working Solution: On the day of the experiment, thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Serial Dilution: Prepare a working solution by performing a serial dilution of the stock solution into complete cell culture medium to achieve the desired final concentration.
-
Important: The final concentration of DMSO in the culture medium must be kept low (typically ≤ 0.1%) to prevent solvent-induced cytotoxicity.[2][12]
-
Example Dilution: To achieve a final concentration of 10 µM in 1 mL of medium, add 1 µL of the 10 mM stock solution to 999 µL of medium (1:1000 dilution). This results in a final DMSO concentration of 0.1%.
-
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO (without the compound) to the culture medium.[2]
-
Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing the desired concentration of this compound or the vehicle control.[2]
-
Incubation: Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours) at 37°C with 5% CO2.[2][12]
-
Downstream Analysis: Following the incubation period, harvest the cells for downstream analyses such as Western blotting, cell viability assays (e.g., MTT), or other relevant assays.[2][12][14]
Visualizations
Signaling Pathway
Caption: Canonical Raf-MEK-ERK signaling pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: Workflow for the preparation of a this compound stock solution in DMSO.
References
- 1. rndsystems.com [rndsystems.com]
- 2. benchchem.com [benchchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. The c-Raf inhibitor GW5074 provides neuroprotection in vitro and in an animal model of neurodegeneration through a MEK-ERK and Akt-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. medchemexpress.cn [medchemexpress.cn]
- 14. benchchem.com [benchchem.com]
Application Notes and Protocols for GW 5074 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing GW 5074, a potent and selective c-Raf inhibitor, in cell culture experiments. This document details its mechanism of action, summarizes key quantitative data, and offers detailed protocols for relevant assays.
Introduction
This compound is a synthetic, cell-permeable indolinone that acts as a selective inhibitor of c-Raf (Raf-1) kinase, a critical component of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[1][2] The MAPK/ERK pathway is a key regulator of numerous cellular processes, including proliferation, differentiation, survival, and apoptosis. Its dysregulation is a frequent driver in various cancers, making its components, such as c-Raf, significant targets for therapeutic development. While this compound is a potent inhibitor of c-Raf in biochemical assays, its effects in cellular contexts can be complex, including the paradoxical activation of the MAPK/ERK pathway in certain cell types.[1][3]
Mechanism of Action
In its canonical role, this compound inhibits the kinase activity of c-Raf, thereby preventing the phosphorylation and activation of its downstream targets, MEK1 and MEK2. This ultimately leads to the suppression of the entire MAPK/ERK signaling cascade.
However, in certain cellular contexts, particularly in cells with wild-type BRAF and upstream activation (e.g., mutated RAS), this compound can induce a phenomenon known as "paradoxical activation".[4] This occurs when the inhibitor binds to one c-Raf molecule within a dimer, leading to the transactivation of the unbound Raf protomer and subsequent downstream signaling.
Furthermore, in neuronal cells, the neuroprotective effects of this compound have been shown to be independent of MEK/ERK inhibition and may involve the activation of B-Raf and the modulation of other signaling pathways, including the Ras and NF-κB pathways.[1][5]
Data Presentation
The following tables summarize key quantitative data for the use of this compound in various experimental settings.
Table 1: In Vitro Inhibitory Potency
| Target | IC50 Value | Assay System |
| c-Raf | 9 nM | Cell-free kinase assay |
This table summarizes the direct inhibitory activity of this compound against its primary target.
Table 2: Cellular Activity and Recommended Concentrations
| Cell Line/System | Application | Effective Concentration | Incubation Time | Reference |
| HeLa | Inhibition of Kif15 ATPase activity | 2.5 µM (IC50) | 15 min pre-incubation | [2] |
| Non-Hodgkin's Lymphoma Cells | Chemosensitization | 10 µmol/L | 45 minutes | |
| Myeloblastic Leukemia Cells | Induction of Maturation | 2 µM | 48 hours | |
| Colorectal Cancer Cells (HCT116, LoVo) | Synergistic Cytotoxicity (with Sorafenib) | Varies (used in combination) | 24 hours | [1] |
| Cerebellar Granule Neurons | Neuroprotection | 50 nM | 24 hours | [1] |
This table provides a starting point for determining the optimal concentration and duration of this compound treatment for various applications and cell types.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways modulated by this compound and a general workflow for its application in cell culture experiments.
Caption: Signaling pathways modulated by this compound.
Caption: General experimental workflow for using this compound.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Reconstitution: Prepare a high-concentration stock solution (e.g., 10 mM) of this compound in sterile, cell culture-grade Dimethyl Sulfoxide (DMSO).
-
Aliquoting: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to prevent repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C or -80°C for long-term stability.[1]
Protocol 2: General Cell Treatment
-
Cell Seeding: Seed cells in the appropriate culture vessel (e.g., plates, flasks) at a density that ensures they are in the logarithmic growth phase at the time of treatment.
-
Adherence: Allow adherent cells to attach and stabilize overnight in a humidified incubator at 37°C with 5% CO2.[1]
-
Working Solution Preparation: On the day of the experiment, thaw an aliquot of the this compound stock solution. Prepare the desired final concentrations by diluting the stock solution in complete cell culture medium.
-
Note: The final DMSO concentration in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should always be included.[1]
-
-
Treatment: Remove the old medium from the cells and replace it with the medium containing the appropriate concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired duration (e.g., 24, 48, or 72 hours) under standard culture conditions.[1]
Protocol 3: Western Blot Analysis of ERK Phosphorylation
This protocol is for assessing the effect of this compound on the phosphorylation status of ERK1/2.
-
Cell Treatment: Treat cells with this compound as described in Protocol 2.
-
Cell Lysis:
-
Wash cells with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Collect the cell lysate and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA or Bradford assay).
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phospho-ERK1/2 (e.g., Thr202/Tyr204) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for total ERK.
-
Quantify the band intensities using densitometry and calculate the ratio of phosphorylated ERK to total ERK.
-
Protocol 4: Cell Viability Assay (MTS/MTT)
This protocol measures the effect of this compound on cell proliferation and viability.
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.[1]
-
Treatment: Treat the cells with a range of this compound concentrations for the desired duration (e.g., 24, 48, or 72 hours). Include a vehicle control.[1]
-
Reagent Addition:
-
MTS Assay: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.[1]
-
MTT Assay: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours. Then, add 100 µL of solubilization solution to dissolve the formazan (B1609692) crystals.
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 5: Neuroprotection Assay in Cerebellar Granule Neurons
This protocol is adapted from studies demonstrating the neuroprotective effects of this compound.[1][6]
-
Neuron Culture: Isolate and culture primary cerebellar granule neurons on poly-L-lysine coated plates in high potassium (HK) medium to allow for differentiation.[1]
-
Induction of Apoptosis: To induce apoptosis, switch the culture medium from HK medium to low potassium (LK) medium.[1]
-
Treatment: Concurrently with the switch to LK medium, treat the neurons with the desired concentration of this compound (e.g., 50 nM). Include a vehicle control.[1]
-
Incubation: Incubate the cells for 24 hours.
-
Viability Assessment: Quantify the percentage of viable neurons in the treated and control groups using methods such as trypan blue exclusion or immunofluorescence staining for neuronal markers and apoptosis markers (e.g., TUNEL).
Conclusion
This compound is a versatile tool for studying the MAPK/ERK signaling pathway and has shown potential in both cancer research and neuroprotection studies. Its complex mechanism of action, including the potential for paradoxical pathway activation, necessitates careful experimental design and interpretation of results. The protocols and data provided in these application notes serve as a comprehensive resource for researchers utilizing this compound in their cell culture experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. The c-Raf inhibitor GW5074 provides neuroprotection in vitro and in an animal model of neurodegeneration through a MEK-ERK and Akt-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Determining the Optimal Concentration of GW5074 for In Vitro Kinase Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing GW5074, a potent and selective inhibitor of c-Raf kinase, in in vitro kinase assays. This document outlines the quantitative data available for GW5074, detailed experimental methodologies for determining kinase inhibition, and visual representations of the relevant biological pathways and experimental workflows.
Introduction
GW5074 is a small molecule inhibitor that demonstrates significant potency and selectivity for c-Raf (also known as Raf-1), a key serine/threonine-protein kinase in the MAPK/ERK signaling pathway.[1][2] This pathway is a critical regulator of various cellular processes, including proliferation, differentiation, and survival.[1][2] Its dysregulation is frequently implicated in cancer.[1] Understanding the precise selectivity and optimal concentration of kinase inhibitors like GW5074 is paramount for their development as therapeutic agents and as tool compounds for basic research, as off-target effects can lead to unforeseen biological consequences.[1] While GW5074 is a potent inhibitor of c-Raf in vitro, it's important to note that in a cellular context, it can paradoxically lead to the activation of B-Raf.[3][4]
Quantitative Data Summary
The inhibitory activity of GW5074 has been characterized against a panel of kinases, demonstrating high selectivity for c-Raf. The following table summarizes the reported half-maximal inhibitory concentration (IC50) values.
| Kinase Target | IC50 (nM) | Fold Selectivity vs. c-Raf | Notes |
| c-Raf (Raf-1) | 9 | 1 | Potent inhibitor in cell-free assays.[1][3][5][6] |
| CDK1 | > 900 | > 100 | Indicates an IC50 of >900 nM.[1] |
| CDK2 | > 900 | > 100 | Indicates an IC50 of >900 nM.[1] |
| c-Src | > 900 | > 100 | Indicates an IC50 of >900 nM.[1] |
| ERK2 | > 900 | > 100 | Indicates an IC50 of >900 nM.[1] |
| MEK1 | > 900 | > 100 | No significant inhibitory effect.[1][3][5][6] |
| p38 MAP Kinase | > 900 | > 100 | No significant inhibitory effect.[1][3][5][6] |
| Tie2 | > 900 | > 100 | Indicates an IC50 of >900 nM.[1] |
| VEGFR2 | > 900 | > 100 | No significant inhibitory effect.[1][3][5] |
| c-Fms | > 900 | > 100 | No significant inhibitory effect.[1][5] |
| JNK1/2/3 | - | - | No significant inhibitory effect reported.[3][5][6] |
| MKK6/7 | - | - | No significant inhibitory effect reported.[3][5][6] |
Note: IC50 values are compiled from various sources and may not be directly comparable due to potential variations in experimental conditions.[7]
Signaling Pathway
GW5074 targets c-Raf within the well-characterized MAPK/ERK signaling cascade. This pathway is typically initiated by the activation of a receptor tyrosine kinase (RTK), leading to the activation of the small GTPase Ras. Ras then recruits and activates Raf kinases, which in turn phosphorylate and activate MEK1/2. Activated MEK1/2 subsequently phosphorylates and activates ERK1/2, leading to the regulation of transcription factors and other cellular responses.
Experimental Protocols
The following are detailed protocols for determining the in vitro inhibitory activity of GW5074 against a purified kinase.
Protocol 1: In Vitro Kinase Assay (Luminescence-Based)
This assay quantifies the amount of ATP remaining after a kinase reaction. A decrease in ATP consumption in the presence of the inhibitor indicates kinase inhibition.
Materials:
-
Purified active c-Raf enzyme
-
MEK1 (unactivated) as a substrate[1]
-
GW5074 stock solution (in DMSO)
-
Kinase assay buffer (e.g., 50 mM Tris pH 7.5, 0.1 mM EGTA, 10 mM magnesium acetate)[3][6]
-
ATP
-
96-well or 384-well white, opaque assay plates
-
Kinase-Glo® Luminescent Kinase Assay Kit (or similar)
-
Plate-reading luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of GW5074 in the kinase assay buffer. Include a vehicle control (DMSO).
-
Kinase Reaction Setup: In a multi-well plate, add the diluted inhibitor, the purified c-Raf kinase, and the MEK1 substrate.
-
Initiate Reaction: Add ATP to each well to start the kinase reaction. The final ATP concentration should be near the Km for c-Raf.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 30-60 minutes), ensuring the reaction is in the linear range.[1]
-
ATP Detection: Add the Kinase-Glo® reagent to each well. This will stop the kinase reaction and generate a luminescent signal proportional to the amount of remaining ATP.[3]
-
Signal Stabilization: Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[3]
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.[3]
-
Data Analysis:
Protocol 2: In Vitro Kinase Assay (Radiolabel-Based)
This protocol measures the incorporation of a radiolabeled phosphate (B84403) group from [γ-³³P]ATP or [γ-³²P]ATP into a substrate.
Materials:
-
Active recombinant c-Raf enzyme
-
MEK1 (unactivated) as a substrate
-
Kinase assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)[1]
-
[γ-³³P]ATP or [γ-³²P]ATP[1]
-
Non-radiolabeled ATP
-
GW5074 stock solution (in DMSO)
-
96-well plates
-
Phosphocellulose filter paper or membrane[1]
-
Wash buffer (e.g., 75 mM phosphoric acid)[1]
-
Scintillation counter and scintillation fluid[1]
Procedure:
-
Prepare Kinase Reaction Mix: On ice, prepare a master mix containing the kinase assay buffer, MEK1 substrate, and a mixture of radiolabeled and non-radiolabeled ATP.
-
Serial Dilution of Inhibitor: Perform a serial dilution of the GW5074 stock solution in the kinase assay buffer. Include a vehicle control (DMSO) and a no-inhibitor control.
-
Initiate Kinase Reaction: Add a defined amount of the diluted GW5074 or control to the wells of a 96-well plate. Add the active c-Raf enzyme to each well. Initiate the reaction by adding the kinase reaction mix.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 30-60 minutes).[1]
-
Stop Reaction and Spot: Stop the reaction (e.g., by adding phosphoric acid) and spot a portion of the reaction mixture from each well onto a phosphocellulose filter mat.[1]
-
Washing: Wash the filter mat multiple times with the wash buffer to remove unincorporated radiolabeled ATP.[1]
-
Quantification: Dry the filter mat, place it in a scintillation vial with scintillation fluid, and measure the amount of incorporated radioactivity using a scintillation counter.[1]
-
Data Analysis:
-
Calculate the percentage of kinase activity for each inhibitor concentration relative to the no-inhibitor control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.[1]
-
Experimental Workflow for IC50 Determination
The general workflow for determining the IC50 value of a kinase inhibitor is a systematic process involving several key steps.
References
Application Notes and Protocols for GW 5074 in In Vivo Neuroprotection Studies
Audience: Researchers, scientists, and drug development professionals.
These notes provide a comprehensive overview of GW 5074, a small molecule inhibitor of c-Raf kinase, for its application in in vivo neuroprotection research. The document details its mechanism of action, summarizes key quantitative data from preclinical studies, and provides detailed protocols for its administration and the assessment of its neuroprotective effects in relevant animal models.
Part 1: Application Notes
Introduction to this compound
This compound, with the chemical name 5-Iodo-3-[(3,5-dibromo-4-hydroxyphenyl)methylene]-2-indolinone, is a potent and selective inhibitor of c-Raf kinase in cell-free assays, exhibiting an IC50 of 9 nM. While initially investigated for its role in cancer, this compound has garnered significant interest for its robust neuroprotective properties.[1] These effects are observed across various models of neuronal injury, including excitotoxicity, oxidative stress, and apoptosis.[2] Intriguingly, its mechanism in neuronal cells deviates from its canonical pathway inhibition, presenting a unique, context-dependent mode of action.[1]
Mechanism of Action in Neuroprotection
While this compound inhibits c-Raf activity in in vitro kinase assays, its application to neuronal cells results in a paradoxical activation of pro-survival signaling pathways. This neuroprotective effect is notably independent of the canonical MEK-ERK and Akt pathways.[2][3]
The key mechanisms are:
-
Paradoxical B-Raf Activation: In neurons, this compound treatment leads to an increase in the activity of B-Raf.[2][3]
-
Inhibition of ATF-3: The activation of B-Raf mediates the downstream suppression of the pro-apoptotic Activating Transcription Factor 3 (ATF-3). Inhibition of ATF-3 is a critical step in preventing neuronal cell death.
-
Involvement of Ras/NF-κB: The neuroprotective signaling cascade initiated by this compound is also dependent on the upstream activity of Ras and the activation of the transcription factor Nuclear Factor-kappa B (NF-κB).[2][3]
This non-canonical pathway highlights the importance of evaluating kinase inhibitors in biologically relevant systems, as their effects can diverge significantly from cell-free assays.
Summary of In Vivo Efficacy
The neuroprotective effects of this compound have been demonstrated in vivo, primarily in a toxin-induced model of Huntington's disease. While studies in models of ischemic stroke or traumatic brain injury are not yet published, the compound's efficacy against various neurotoxic insults in vitro suggests its potential as a broad-spectrum neuroprotectant.[2][3]
Table 1: Quantitative Data from In Vivo Neuroprotection Studies
| Parameter | Details | Reference |
|---|---|---|
| Animal Model | 3-nitropropionic acid (3-NP)-induced model of Huntington's disease | [3] |
| Species/Strain | Mouse (C57BL/6) | [3] |
| Dosage | 5 mg/kg | [1] |
| Administration | Intraperitoneal (i.p.) injection | [1] |
| Frequency | Typically daily during 3-NP administration | [1] |
| Observed Effects | - Complete prevention of extensive bilateral striatal lesions- Improved behavioral outcomes |[1] |
Part 2: Experimental Protocols
The following protocols provide detailed methodologies for the administration of this compound and for conducting and assessing neuroprotection in common preclinical models.
Protocol 1: Preparation and Administration of this compound
This protocol describes the preparation of this compound for intraperitoneal (i.p.) administration in mice.
1. Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Sterile 0.9% Saline
-
Sterile microcentrifuge tubes and syringes (27-30 gauge needle)
2. Reagent Preparation (Example Formulation):
-
Prepare Stock Solution: Dissolve this compound powder in 100% DMSO to create a concentrated stock solution (e.g., 25 mg/mL). Ensure complete dissolution by vortexing.
-
Formulate Final Injection Vehicle: For a final concentration of 1 mg/mL, the vehicle can be prepared as follows (adjust volumes as needed):
-
DMSO: 4%
-
PEG300: 40%
-
Tween-80: 2%
-
Saline: 54%
-
-
Prepare Dosing Solution: a. Add the required volume of the this compound DMSO stock to the appropriate volume of PEG300 and mix thoroughly. b. Add Tween-80 and vortex until the solution is clear. c. Add sterile saline to reach the final desired volume and concentration. Mix well. Note: Always prepare the dosing solution fresh on the day of injection.
3. Administration Procedure (Intraperitoneal Injection):
-
Animal Handling: Gently restrain the mouse to expose the lower abdominal quadrants.
-
Injection Site: Identify the injection site in the lower right or left quadrant of the abdomen, avoiding the midline to prevent puncture of the bladder or cecum.
-
Injection: Insert the needle at a 15-30 degree angle. Gently aspirate to ensure no blood or urine is drawn. Slowly inject the solution.
-
Post-injection Monitoring: Return the animal to its cage and monitor for any signs of distress.
Protocol 2: Middle Cerebral Artery Occlusion (MCAO) Model in Rats
This protocol describes a transient MCAO model, a common procedure to simulate ischemic stroke. Note: this compound has not been reported in this model, but this protocol is provided as a standard method for testing potential neuroprotectants.
1. Principle: An intraluminal filament is used to block the origin of the middle cerebral artery (MCA), inducing focal cerebral ischemia. Reperfusion is achieved by withdrawing the filament after a defined period.
2. Materials:
-
Anesthesia (e.g., Isoflurane)
-
Surgical microscope or loupes
-
Micro-surgical instruments
-
4-0 nylon monofilament with a silicon-coated tip
-
Laser Doppler Flowmeter (for monitoring cerebral blood flow)
-
Heating pad to maintain body temperature (37°C)
3. Surgical Procedure:
-
Anesthesia and Preparation: Anesthetize the rat and place it in a supine position. Ensure body temperature is maintained at 37°C. Make a midline cervical incision.
-
Vessel Exposure: Carefully dissect the soft tissues to expose the left common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Vessel Ligation: Ligate the distal end of the ECA. Place a temporary ligature or microvascular clip on the CCA and ICA.
-
Arteriotomy: Make a small incision in the ECA stump.
-
Filament Insertion: Introduce the silicon-coated filament through the ECA into the ICA. Advance it approximately 18-20 mm from the carotid bifurcation until a slight resistance is felt, indicating occlusion of the MCA origin. A successful occlusion is confirmed by a >70% drop in cerebral blood flow via Laser Doppler.
-
Occlusion Period: Keep the filament in place for the desired occlusion time (e.g., 60-90 minutes).
-
Reperfusion: Withdraw the filament to allow reperfusion. Remove the temporary ligatures and close the neck incision.
-
Post-operative Care: Administer subcutaneous saline for hydration and provide appropriate analgesia. Monitor the animal closely during recovery.
Protocol 3: Assessment of Neuroprotective Effects
3.1 Neurological Deficit Scoring (Zea-Longa 5-Point Scale) This scoring is typically performed 24 hours post-MCAO to assess functional outcome.
Table 2: Zea-Longa Neurological Deficit Score
| Score | Observation |
|---|---|
| 0 | No observable deficit. |
| 1 | Mild focal deficit (fails to extend contralateral forepaw fully). |
| 2 | Moderate focal deficit (circling to the contralateral side). |
| 3 | Severe focal deficit (falling to the contralateral side). |
| 4 | No spontaneous motor activity. |
3.2 Infarct Volume Measurement (TTC Staining) This method is used to visualize and quantify the ischemic core (infarct).
-
Brain Collection: At the experimental endpoint (e.g., 24-48 hours post-MCAO), euthanize the animal and rapidly extract the brain.
-
Slicing: Chill the brain briefly at -20°C for 5-10 minutes to firm the tissue. Slice the brain into 2 mm coronal sections using a brain matrix.
-
Staining: Immerse the slices in a 2% solution of 2,3,5-triphenyltetrazolium chloride (TTC) in phosphate-buffered saline (PBS) at 37°C for 15-20 minutes in the dark.[4]
-
Fixation: Transfer the stained slices into a 10% formalin solution to fix the tissue and enhance contrast.[4]
-
Imaging and Analysis:
-
Viable tissue, rich in mitochondrial dehydrogenases, stains a deep red.
-
Infarcted tissue, lacking these enzymes, remains unstained (pale white/tan).
-
Scan or photograph both sides of each slice. Use image analysis software (e.g., ImageJ) to measure the area of the infarct and the total area of each hemisphere on each slice.
-
To correct for edema, the infarct volume is often calculated indirectly: Infarct Volume (%) = ([Volume of Contralateral Hemisphere] - [Volume of Non-infarcted Ipsilateral Hemisphere]) / [Volume of Contralateral Hemisphere] x 100.
-
3.3 Immunohistochemistry for Cleaved Caspase-3 This protocol allows for the detection of apoptotic cells in brain tissue.
-
Tissue Preparation: Perfuse the animal with PBS followed by 4% paraformaldehyde (PFA). Post-fix the brain in 4% PFA overnight, then transfer to a 30% sucrose (B13894) solution for cryoprotection.
-
Sectioning: Section the brain into 30-40 µm coronal slices using a cryostat or vibratome.
-
Staining Procedure: a. Permeabilization: Wash sections in PBS and incubate with a permeabilization buffer (e.g., 0.3% Triton X-100 in PBS) for 10-15 minutes. b. Blocking: Incubate sections in a blocking buffer (e.g., 5% normal goat serum and 0.1% Triton X-100 in PBS) for 1-2 hours at room temperature to prevent non-specific antibody binding. c. Primary Antibody: Incubate sections with a primary antibody against cleaved caspase-3 (diluted in blocking buffer) overnight at 4°C. d. Secondary Antibody: Wash sections thoroughly in PBS. Incubate with a fluorescently-labeled secondary antibody (e.g., Goat anti-Rabbit Alexa Fluor 488) for 2 hours at room temperature in the dark. e. Counterstaining & Mounting: Wash sections again. Mount onto slides and coverslip with a mounting medium containing a nuclear counterstain like DAPI.
-
Imaging: Visualize the sections using a fluorescence or confocal microscope. Apoptotic cells will show positive staining for cleaved caspase-3.
References
- 1. Frontiers | GW5074 Increases Microglial Phagocytic Activities: Potential Therapeutic Direction for Alzheimer’s Disease [frontiersin.org]
- 2. The c-Raf inhibitor GW5074 provides neuroprotection in vitro and in an animal model of neurodegeneration through a MEK-ERK and Akt-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Animal Models of Parkinson’s Disease: A Gateway to Therapeutics? - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing GW 5074 for the Investigation of MEK-ERK Independent Signaling
Audience: Researchers, scientists, and drug development professionals.
Introduction (Z)-GW 5074 is a synthetic indolinone derivative widely recognized as a potent and selective inhibitor of c-Raf1 kinase, a key component of the canonical Ras-Raf-MEK-ERK (MAPK) signaling cascade.[1][2] This pathway is fundamental to numerous cellular processes, including proliferation, differentiation, and survival; its dysregulation is a hallmark of many cancers.[2][3] While GW 5074 effectively inhibits c-Raf in cell-free assays, its activity within cellular contexts is more complex.[4][5] A growing body of evidence reveals that this compound can engage in non-canonical signaling, paradoxically activating Raf kinases and eliciting cellular effects—most notably neuroprotection—that are independent of the classical MEK-ERK axis.[1][6][7]
These application notes provide a detailed exploration of these MEK-ERK independent pathways, supported by quantitative data, detailed experimental methodologies, and pathway visualizations to guide researchers in using this compound as a tool to study non-canonical Raf signaling.
Mechanism of Action: A Tale of Two Contexts
In vitro, this compound acts as a potent, ATP-competitive inhibitor of c-Raf kinase.[3] However, in certain cellular contexts, particularly in neuronal cells, this compound treatment leads to a paradoxical accumulation of activating modifications on c-Raf and an increase in the activity of both c-Raf and B-Raf.[6][8][9] This paradoxical activation is central to its MEK-ERK independent effects. The neuroprotective effects observed with this compound are not diminished by the presence of MEK inhibitors like PD98059 and U0126, confirming that the survival signal diverges from the canonical pathway downstream of Raf.[1][6] Instead of signaling through MEK and ERK, the protective pathway activated by this compound has been shown to involve Ras and the transcription factor NF-κB.[4][6][8]
Data Presentation: Quantitative Summary
The following table summarizes key quantitative parameters associated with this compound's activity from various studies.
| Parameter | Target / System | Value | Reference(s) |
| IC50 | c-Raf (cell-free assay) | 9 nM | [1][8][9] |
| Selectivity | >100-fold vs. CDK1/2, c-Src, ERK2, MEK, VEGFR2 | > 1 µM | [1][3] |
| Effective Conc. | Inhibition of MAPK activation (in cell culture) | 5 µM (for 80% inhibition) | [1] |
| Effective Conc. | Neuroprotection (in neuronal cultures) | < 1 µM | [1] |
| IC50 | JCPyV Infection (NHAs) | 0.84 µM | [1] |
| IC50 | JCPyV Infection (SVG-A cells) | 6.8 µM | [1] |
| In Vivo Dosage | Neuroprotection (mouse model of Huntington's) | 5 mg/kg (i.p.) | [8][9] |
Experimental Protocols
Protocol 1: Neuronal Protection Assay
This protocol is designed to assess the neuroprotective effects of this compound against apoptosis induced by low potassium (LK) in cerebellar granule neurons, a classic model for studying MEK-ERK independent survival.[6][7]
Materials:
-
Cerebellar granule neuron cultures
-
High Potassium (HK) and Low Potassium (LK) medium
-
(Z)-GW 5074 (Cat. No. B1684324 or equivalent)
-
DMSO (vehicle)
-
Optional: MEK inhibitors (PD98059, U0126)
-
Apoptosis detection kit (e.g., Annexin V-FITC/PI)
-
Flow cytometer or fluorescence microscope
Procedure:
-
Culture cerebellar granule neurons in HK medium to allow them to mature.
-
Prepare working solutions of this compound in LK medium at desired concentrations (e.g., 0.1, 0.5, 1 µM). Prepare a vehicle control with an equivalent concentration of DMSO.
-
To induce apoptosis, switch the culture medium from HK to LK medium.
-
Immediately treat the cells with the prepared this compound solutions or vehicle control. For co-treatment experiments, add MEK inhibitors at their effective concentration.
-
Incubate for a predetermined period (e.g., 24 hours) at 37°C with 5% CO2.
-
Harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.[5]
-
Analyze the samples via flow cytometry. Quantify the percentage of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.
-
Calculate the percentage of neuroprotection relative to the vehicle-treated control in LK medium.
Protocol 2: Western Blotting for Pathway Analysis
This protocol is used to confirm that the biological effects of this compound occur independently of MEK-ERK signaling by assessing the phosphorylation status of key pathway proteins.
Materials:
-
Cell line of interest (e.g., cerebellar neurons, cortical neurons)
-
(Z)-GW 5074, DMSO
-
MEK Inhibitor (e.g., U0126)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-ERK1/2, anti-total-ERK1/2, anti-cleaved-caspase-3, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE and Western blotting equipment
-
Chemiluminescent substrate and imaging system
Procedure:
-
Seed cells and allow them to adhere overnight.
-
Treat cells with this compound, a MEK inhibitor (e.g., U0126), or a combination of both for the desired time. Include a vehicle (DMSO) control.
-
Lyse the cells in ice-cold lysis buffer. Determine the protein concentration of each lysate using a BCA assay.[2]
-
Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.[5]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-phospho-ERK1/2) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe for total ERK1/2 and β-actin to ensure equal loading and to normalize the phospho-protein signal.
-
Expected Outcome: Treatment with a MEK inhibitor should block ERK phosphorylation. If this compound's pro-survival effect persists in the presence of the MEK inhibitor (e.g., as measured by a decrease in cleaved-caspase-3), it confirms a MEK-ERK independent mechanism.
Protocol 3: In Vitro c-Raf Kinase Assay (Radiometric)
This cell-free assay is a crucial control experiment to confirm the direct inhibitory activity of this compound on its primary target, c-Raf, which contrasts with its paradoxical effects in whole cells.[2][9][10]
Materials:
-
Purified, active c-Raf kinase
-
Kinase assay buffer (e.g., 50 mM Tris pH 7.5, 0.1 mM EGTA, 10 mM magnesium acetate)[9][10]
-
Synthetic substrate for c-Raf (e.g., inactive MEK1)
-
(Z)-GW 5074
-
P30 filters and scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in the kinase assay buffer.
-
In a reaction tube, combine the purified c-Raf kinase (5-10 mU), the substrate, and the desired concentration of this compound or vehicle (DMSO).
-
Initiate the kinase reaction by adding [γ-³³P]ATP.
-
Incubate the reaction for 20-40 minutes at room temperature.[9]
-
Stop the reaction and spot an aliquot of the mixture onto P30 filters.
-
Wash the filters extensively in 50 mM phosphoric acid to remove unincorporated [γ-³³P]ATP.[9]
-
Measure the ³³P incorporation into the substrate using a scintillation counter.
-
Calculate the percentage of c-Raf inhibition relative to the vehicle control to determine the IC50 value.
Conclusion
This compound is a valuable chemical probe for dissecting cellular signaling pathways. While it is a potent and selective inhibitor of c-Raf in vitro, its effects within intact cells can be complex, ranging from pathway inhibition to paradoxical activation.[2][10] Its ability to induce neuroprotection and other cellular responses through mechanisms independent of the canonical MEK-ERK axis makes it a unique tool for investigating non-canonical Raf signaling.[6][7] The protocols and data provided herein offer a framework for researchers to effectively utilize this compound to explore these novel signaling paradigms.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Small Molecule Inhibitors of the ERK Signalling Pathway: Towards Novel Anti-cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. The c-Raf inhibitor GW5074 provides neuroprotection in vitro and in an animal model of neurodegeneration through a MEK-ERK and Akt-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. benchchem.com [benchchem.com]
Application Notes: GW5074 in Colorectal Cancer Cell Lines
Introduction
GW5074 is a potent and selective inhibitor of c-Raf kinase, a key component of the MAPK/ERK signaling pathway.[1] This pathway is frequently dysregulated in colorectal cancer (CRC) and plays a crucial role in cell proliferation, differentiation, and survival. These application notes provide an overview of the use of GW5074 in CRC cell lines, summarizing its effects on cell viability, apoptosis, and differentiation, and detailing its synergistic potential with other anti-cancer agents.
Mechanism of Action
GW5074 primarily targets c-Raf (Raf-1), a serine/threonine-protein kinase. In the canonical MAPK/ERK signaling pathway, activation of receptor tyrosine kinases leads to the activation of Ras, which in turn recruits and activates Raf kinases. Raf then phosphorylates and activates MEK1/2, which subsequently phosphorylates and activates ERK1/2. Activated ERK1/2 translocates to the nucleus to regulate gene expression involved in cell proliferation and survival. By inhibiting c-Raf, GW5074 can block this signaling cascade, leading to decreased cell proliferation and induction of apoptosis.[2]
Data Presentation
Table 1: Synergistic Cytotoxicity of GW5074 with Sorafenib in Colorectal Cancer Cell Lines
| Cell Line | Treatment | IC50 of Sorafenib (µM) | Reference |
| HCT116 | Sorafenib alone | 17 | [3][4] |
| Sorafenib + GW5074 (0.034 µM) | 0.14 | [4] | |
| LoVo | Sorafenib alone | 31 | [3][4] |
| Sorafenib + GW5074 (0.003 µM) | 0.01 | [4] |
Note: Single-agent IC50 values for GW5074 in these colorectal cancer cell lines were not explicitly found in the reviewed literature. The provided data highlights its potent synergistic activity.
Table 2: Qualitative Effects of Single-Agent GW5074 on Colorectal Cancer Cell Lines
| Effect | Cell Lines | Observations | Reference |
| Suppression of Cellular Proliferation | HCT116, LoVo | GW5074 was observed to suppress the proliferation of CRC cells. | [3][4] |
| Induction of Apoptosis | HCT116, LoVo | Treatment with GW5074 led to an increase in cellular apoptosis. | [3][4] |
| Induction of Differentiation | Caco-2, HT29 | Enhanced differentiation in combination with HDAC inhibitors. |
Mandatory Visualizations
Caption: GW5074 inhibits the MAPK/ERK signaling pathway.
Caption: Experimental workflow for studying GW5074 effects.
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol is for determining the effect of GW5074 on the viability of colorectal cancer cell lines.
Materials:
-
Colorectal cancer cell lines (e.g., HCT116, LoVo)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
GW5074 stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete growth medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of GW5074 in complete growth medium from the stock solution. The final DMSO concentration should not exceed 0.1%.
-
Remove the medium from the wells and add 100 µL of the medium containing different concentrations of GW5074 or vehicle control (medium with DMSO).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Apoptosis Assay (Annexin V Staining)
This protocol describes the detection of apoptosis in colorectal cancer cells treated with GW5074 using Annexin V staining followed by flow cytometry.
Materials:
-
Colorectal cancer cell lines
-
Complete growth medium
-
GW5074 stock solution (in DMSO)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the desired concentrations of GW5074 or vehicle control for the specified duration (e.g., 24 hours).
-
Harvest the cells by trypsinization and collect the culture medium (to include floating apoptotic cells).
-
Centrifuge the cell suspension at 300 x g for 5 minutes and wash the cell pellet with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Protocol 3: Western Blot Analysis of MAPK Pathway
This protocol is for analyzing the phosphorylation status of key proteins in the MAPK pathway in colorectal cancer cells treated with GW5074.
Materials:
-
Colorectal cancer cell lines
-
Complete growth medium
-
GW5074 stock solution (in DMSO)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., rabbit anti-phospho-MEK, rabbit anti-MEK, rabbit anti-phospho-ERK1/2, rabbit anti-ERK1/2, mouse anti-β-actin)
-
HRP-conjugated secondary antibodies (anti-rabbit IgG, anti-mouse IgG)
-
ECL detection reagent
Procedure:
-
Seed cells in 6-well plates and treat with GW5074 as described in the previous protocols.
-
After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended starting dilutions: p-MEK (1:1000), MEK (1:1000), p-ERK1/2 (1:2000), ERK1/2 (1:2000), β-actin (1:5000).
-
Wash the membrane three times with TBST and incubate with the appropriate HRP-conjugated secondary antibody (1:5000) for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Visualize the protein bands using an ECL detection system. Quantify band intensities using densitometry software and normalize to the loading control (β-actin).
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. The Synergistic Cytotoxic Effects of GW5074 and Sorafenib by Impacting Mitochondrial Functions in Human Colorectal Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Synergistic Cytotoxic Effects of GW5074 and Sorafenib by Impacting Mitochondrial Functions in Human Colorectal Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: GW5074-Induced Apoptosis in Cerebellar Granule Neurons
For Researchers, Scientists, and Drug Development Professionals
Introduction
GW5074 is a potent and selective small-molecule inhibitor of c-Raf kinase, a critical component of the mitogen-activated protein kinase (MAPK) signaling pathway.[1][2][3] While initially investigated for its potential in cancer therapy, GW5074 has become an invaluable tool for studying neuronal apoptosis, particularly in cerebellar granule neurons (CGNs).[4][5][6] CGNs are a well-established in vitro model for neuroprotection studies as they undergo apoptosis when deprived of depolarizing concentrations of potassium.[1][7][8] Interestingly, while GW5074 inhibits c-Raf activity in vitro, it paradoxically activates both c-Raf and B-Raf in neuronal cells.[1][3][9] This has led to the discovery of a novel neuroprotective signaling pathway independent of the canonical MEK-ERK and Akt pathways, opening new avenues for therapeutic target discovery in neurodegenerative diseases.[1][9]
These application notes provide a comprehensive guide to utilizing GW5074 for studying apoptosis in CGNs, including its mechanism of action, quantitative effects on neuronal survival, and detailed experimental protocols.
Mechanism of Action in Neuroprotection
In cerebellar granule neurons, apoptosis induced by switching from a high potassium (HK) medium to a low potassium (LK) medium is effectively prevented by GW5074.[9] The neuroprotective effect of GW5074 is not mediated through the well-established MEK-ERK or PI3K/Akt survival pathways.[1][9] Instead, the signaling cascade initiated by GW5074 involves the activation of Ras and the transcription factor nuclear factor-kappa B (NF-κB).[1][9]
A key downstream event in this pathway is the paradoxical activation of B-Raf.[1] Although GW5074 is an in vitro inhibitor of c-Raf, in neurons, it promotes the activation of B-Raf, which in turn suppresses the expression of the pro-apoptotic transcription factor ATF-3.[1]
Data Presentation
The neuroprotective effect of GW5074 on cerebellar granule neurons subjected to low potassium-induced apoptosis is dose-dependent. The following table summarizes the quantitative data on neuronal viability after 24 hours of treatment with varying concentrations of GW5074. Maximal protection is typically observed at 1 µM, with reduced efficacy at higher concentrations.[10]
| GW5074 Concentration | Neuronal Viability (% of HK control) |
| 0 µM (LK medium) | ~40% |
| 0.1 µM | ~60% |
| 0.5 µM | ~80% |
| 1 µM | ~95% |
| 5 µM | ~70% |
| 10 µM | ~50% |
Note: Data is compiled from typical results reported in the literature.[1][10] Actual results may vary depending on experimental conditions.
Experimental Protocols
Protocol 1: Primary Cerebellar Granule Neuron (CGN) Culture
This protocol is adapted from established methods for primary neuronal culture.[1]
Materials:
-
P7-P8 rat or mouse pups
-
Hanks' Balanced Salt Solution (HBSS), ice-cold
-
0.25% Trypsin-EDTA
-
High Potassium (HK) medium: Basal Medium Eagle (BME) supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 25 mM KCl, and penicillin/streptomycin.
-
Poly-L-lysine coated culture plates/dishes
-
Cytosine arabinoside (Ara-C)
Procedure:
-
Euthanize pups according to institutional guidelines.
-
Dissect the cerebella in ice-cold HBSS.
-
Mince the tissue and transfer it to a 15 mL conical tube.
-
Wash the tissue twice with HBSS.
-
Add 5 mL of 0.25% trypsin and incubate at 37°C for 15 minutes.
-
Add 5 mL of HK medium to inactivate the trypsin.
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in HK medium.
-
Determine cell density using a hemocytometer.
-
Plate the cells on poly-L-lysine coated plates at a density of 2.5 x 10^5 cells/cm².
-
After 24 hours, add Ara-C to a final concentration of 10 µM to inhibit the proliferation of non-neuronal cells.
-
Maintain the cultures at 37°C in a humidified 5% CO2 incubator for 5-7 days before experimentation, changing the medium every 2-3 days.
Protocol 2: Induction of Apoptosis and GW5074 Treatment
Materials:
-
Mature CGN cultures (from Protocol 1)
-
Low Potassium (LK) medium: BME supplemented with 10% FBS, 2 mM L-glutamine, 5 mM KCl, and penicillin/streptomycin.[1]
-
GW5074 stock solution (e.g., 10 mM in DMSO)
-
Vehicle control (DMSO)
Procedure:
-
Prepare LK medium and various concentrations of GW5074 in LK medium. Ensure the final concentration of DMSO is consistent across all conditions and does not exceed 0.1%.[1]
-
Aspirate the HK medium from the mature CGN cultures.
-
Gently wash the cells once with pre-warmed LK medium.
-
Add the prepared LK medium containing the desired GW5074 concentrations or vehicle control to the respective wells.
-
Incubate the cultures for 24 hours at 37°C in a humidified 5% CO2 incubator.
Protocol 3: Assessment of Apoptosis (Fluorescein Diacetate/Propidium Iodide Staining)
Materials:
-
Fluorescein diacetate (FDA) stock solution (5 mg/mL in acetone)
-
Propidium iodide (PI) stock solution (1 mg/mL in water)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Prepare a fresh staining solution of FDA (final concentration 5 µg/mL) and PI (final concentration 1 µg/mL) in PBS.
-
After the 24-hour incubation period, aspirate the culture medium.
-
Gently wash the cells once with PBS.
-
Add the FDA/PI staining solution to each well and incubate for 5 minutes at room temperature in the dark.
-
Visualize the cells using a fluorescence microscope with appropriate filters. Live cells will fluoresce green (FDA), while dead cells will fluoresce red (PI).
Visualizations
Caption: GW5074 neuroprotective signaling pathway in cerebellar granule neurons.
References
- 1. benchchem.com [benchchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Frontiers | The Synergistic Cytotoxic Effects of GW5074 and Sorafenib by Impacting Mitochondrial Functions in Human Colorectal Cancer Cell Lines [frontiersin.org]
- 5. The Synergistic Cytotoxic Effects of GW5074 and Sorafenib by Impacting Mitochondrial Functions in Human Colorectal Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Synergistic Cytotoxic Effects of GW5074 and Sorafenib by Impacting Mitochondrial Functions in Human Colorectal Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cerebellar granule cells as a model to study mechanisms of neuronal apoptosis or survival in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Induction of apoptosis in cerebellar granule neurons by low potassium: inhibition of death by insulin-like growth factor I and cAMP - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The c-Raf inhibitor GW5074 provides neuroprotection in vitro and in an animal model of neurodegeneration through a MEK-ERK and Akt-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Synergistic Cytotoxicity of GW 5074 and Sorafenib Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for studying the synergistic cytotoxic effects of combining the c-Raf inhibitor, GW 5074, with the multi-kinase inhibitor, sorafenib (B1663141). The provided protocols and data are intended to facilitate further research into this promising anti-cancer therapeutic strategy.
Introduction
Sorafenib is a multi-kinase inhibitor that targets several pathways involved in tumor growth and angiogenesis, including the RAF/MEK/ERK signaling cascade.[1] this compound is a specific inhibitor of c-Raf.[1] While both compounds target the Raf kinase family, their combination has been shown to induce a potent synergistic cytotoxic effect in various cancer cell lines, a phenomenon attributed to a novel mechanism of action targeting mitochondrial function and inducing necroptosis.[1][2] This combination therapy allows for a significant reduction in the required dosage of sorafenib, potentially minimizing off-target effects and drug resistance.[3][4] Preclinical and early clinical studies have demonstrated a favorable safety profile and anti-tumor activity for this combination.[1][2]
Mechanism of Action
The synergistic cytotoxicity of this compound and sorafenib is not merely an additive effect of Raf inhibition. Instead, it involves a complex interplay that leads to mitochondrial dysfunction and programmed cell death. The key mechanistic aspects include:
-
Conformational Change and Mitochondrial Translocation: The binding of this compound to c-Raf induces a conformational change that enhances the binding affinity of sorafenib.[5] This dual binding to the C-Raf/pDAPKS308 complex disrupts its localization to the mitochondria, causing it to translocate to the cytoplasm.[2][5]
-
Mitochondrial Dysfunction: The displacement of the C-Raf/pDAPKS308 complex from the mitochondria leads to mitochondrial dysfunction, characterized by increased generation of reactive oxygen species (ROS) and disruption of the mitochondrial membrane potential.[2][3][4]
-
Induction of Necroptosis: The increase in ROS facilitates the dephosphorylation of DAPK at Serine 308 by PP2A.[2][5] This activation of DAPK, a tumor suppressor protein, in concert with ROS-induced cellular damage, triggers profound cancer cell necroptosis.[2]
Data Presentation
The following tables summarize the quantitative data from in vitro and in vivo studies, demonstrating the synergistic efficacy of the this compound and sorafenib combination.
Table 1: In Vitro Efficacy of this compound and Sorafenib Combination in Human Colorectal Cancer Cell Lines [3][4][6][7][8]
| Cell Line | Drug | IC50 (µM) | Fold Reduction in Sorafenib IC50 |
| HCT116 | Sorafenib Alone | 17 | - |
| HCT116 | Sorafenib + this compound (0.034 µM) | 0.14 | ~121 |
| LoVo | Sorafenib Alone | 31 | - |
| LoVo | Sorafenib + this compound (0.003 µM) | 0.01 | ~3100 |
Table 2: Phase I Clinical Trial Dosing Cohorts for this compound and Sorafenib Combination Therapy [2][9]
| Cohort | This compound (MG005) Dosage | Sorafenib Dosage |
| 1 | 750 mg daily | 200 mg daily |
| 2 | 1500 mg daily | 200 mg daily |
| 3 | 750 mg twice daily | 200 mg daily |
Mandatory Visualizations
The following diagrams illustrate the key signaling pathways and a general experimental workflow for investigating the synergistic effects of this compound and sorafenib.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | The Synergistic Cytotoxic Effects of GW5074 and Sorafenib by Impacting Mitochondrial Functions in Human Colorectal Cancer Cell Lines [frontiersin.org]
- 4. The Synergistic Cytotoxic Effects of GW5074 and Sorafenib by Impacting Mitochondrial Functions in Human Colorectal Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. The Synergistic Cytotoxic Effects of GW5074 and Sorafenib by Impacting Mitochondrial Functions in Human Colorectal Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phase I Targeted Combination Trial of Sorafenib and GW5074 in Patients with Advanced Refractory Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting GW 5074 insolubility in aqueous buffers
Welcome to the technical support center for GW 5074. This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming challenges with this compound insolubility in aqueous buffers and other common experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: Why is this compound precipitating when I add it to my aqueous buffer or cell culture medium?
A1: this compound is a hydrophobic molecule with very low solubility in water and ethanol.[1][2] Precipitation commonly occurs when a concentrated stock solution, typically prepared in an organic solvent like dimethyl sulfoxide (B87167) (DMSO), is diluted into an aqueous environment where its solubility limit is exceeded.[1] This rapid solvent change can cause the compound to "crash out" of the solution.[1]
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: Dimethyl sulfoxide (DMSO) is the most widely recommended solvent for creating stock solutions of this compound due to its high solubilizing capacity for this compound.[1][3] It is crucial to use fresh, high-quality, anhydrous DMSO, as absorbed moisture can reduce solubility.[1]
Q3: What concentration of this compound can be achieved in DMSO?
A3: this compound is soluble in DMSO at high concentrations, with reports ranging from 15 mg/mL to over 100 mg/mL.[1] For most experimental purposes, preparing a stock solution in the range of 10-20 mM in DMSO is common practice.[1]
Q4: I'm still observing precipitation even after preparing a fresh stock solution in DMSO. What else could be the problem?
A4: Several factors beyond the initial stock solution preparation can contribute to precipitation:
-
High Final Concentration: The final concentration of this compound in your aqueous medium might be too high. Consider reducing the final working concentration.[1]
-
Rapid Dilution: Adding the DMSO stock solution too quickly to the aqueous buffer can cause localized high concentrations, leading to precipitation. A slow, drop-by-drop addition while vortexing or swirling is recommended.[1]
-
Low Temperature: The temperature of your aqueous medium can affect solubility. Pre-warming the medium to your experimental temperature (e.g., 37°C) before adding the compound can help.[1]
-
pH of the Medium: The pH of the final solution can influence the solubility of compounds.[1]
-
Storage of Working Solution: It is generally not recommended to store this compound in cell culture medium for extended periods. It is best practice to prepare the working solution immediately before use.[4]
Q5: What is the mechanism of action of this compound?
A5: this compound is a potent and selective inhibitor of c-Raf kinase, a key component of the MAPK/ERK signaling pathway, with an IC50 of 9 nM.[5][6][7] However, in some cellular contexts, particularly in neuronal cells, it can paradoxically lead to the activation of c-Raf and B-Raf, stimulating the downstream Raf-MEK-ERK pathway.[8][9]
Troubleshooting Guide
This section provides a structured approach to resolving common issues with this compound solubility.
Data Presentation: Solubility of this compound
| Solvent | Maximum Concentration | Notes |
| DMSO | >100 mg/mL (>199 mM)[6] | Recommended for stock solutions. Use fresh, anhydrous DMSO.[1] |
| DMF | 15 mg/mL[1] | An alternative to DMSO. |
| Ethanol | ~1 mM[2] | Poorly soluble.[1] |
| Water | Insoluble[2][6] | |
| Aqueous Buffers / Media | Very low | Prone to precipitation.[10] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of fresh, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).[1]
-
Vortex or sonicate briefly to ensure the compound is completely dissolved.[11]
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.[5][12]
-
Store the stock solution at -20°C or -80°C for long-term storage.[5][12]
Protocol 2: Preparation of a Working Solution in Aqueous Medium (for Cell Culture)
-
Pre-warm your cell culture medium to the experimental temperature (e.g., 37°C).[1]
-
While gently vortexing or swirling the medium, add the required volume of the this compound DMSO stock solution drop-by-drop.[1]
-
Ensure the final concentration of DMSO in the medium is kept to a minimum (ideally ≤ 0.1% to 0.5%) to avoid solvent-induced toxicity.[1][5][12]
-
Use the freshly prepared working solution immediately for your experiment.[4]
Protocol 3: Formulation for In Vivo Intraperitoneal (IP) Injection
For in vivo studies where aqueous solubility is a significant hurdle, a suspension formulation is often used.
-
Stock Solution: Prepare a concentrated stock solution of this compound in 100% DMSO (e.g., 25 mg/mL).[13]
-
Vehicle Preparation: In a sterile tube, prepare a vehicle mixture. A common formulation consists of:
-
Mixing: a. Add the required volume of the this compound DMSO stock solution to the PEG300 and mix thoroughly.[13] b. Add Tween-80 to the mixture and vortex until the solution is clear.[13] c. Add the saline in a dropwise manner while vortexing to form the final suspension.[13]
-
Homogenization: Sonicate the final suspension to ensure a uniform particle size distribution.[10]
Visualizations
Signaling Pathway
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound | Raf Kinases | Tocris Bioscience [tocris.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. The c-Raf inhibitor GW5074 provides neuroprotection in vitro and in an animal model of neurodegeneration through a MEK-ERK and Akt-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. apexbt.com [apexbt.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Optimizing GW 5074 Dosage to Minimize Off-Target Effects
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the optimal use of GW 5074, a potent c-Raf inhibitor. The following information is intended to help minimize off-target effects and ensure accurate experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and selective, cell-permeable inhibitor of c-Raf1 kinase, a key component of the MAPK/ERK signaling pathway.[1][2][3] In in vitro kinase assays, it exhibits a half-maximal inhibitory concentration (IC50) of 9 nM for c-Raf.[1][2][4]
Q2: How selective is this compound for c-Raf?
In vitro kinase profiling has demonstrated that this compound is highly selective for c-Raf. It shows over 100-fold selectivity for c-Raf compared to a range of other kinases, including CDK1, CDK2, c-src, ERK2, MEK, p38, Tie2, VEGFR2, and c-fms.[2][5]
Q3: What are the known off-target or paradoxical effects of this compound?
Despite its in vitro selectivity, this compound can exhibit paradoxical effects in cellular contexts. The most notable is the potential for paradoxical activation of the Raf-MEK-ERK pathway, particularly in neuronal cells.[5][6][7] This can occur because this compound may promote the dimerization of c-Raf with B-Raf, leading to the transactivation of B-Raf, which is not as potently inhibited by the compound.[8][9] Additionally, some studies have noted interactions with mutant huntingtin (mHTT) protein.[2][10]
Q4: Does this compound always inhibit the MEK/ERK pathway in cells?
No, not always. While it is a c-Raf inhibitor, this compound can paradoxically stimulate the MEK/ERK pathway in certain cell types, like neurons.[5][6] Interestingly, the neuroprotective effects of this compound have been found to be independent of MEK-ERK and Akt signaling, suggesting the involvement of non-canonical pathways.[6]
Q5: What are the recommended starting concentrations for in vitro experiments?
The optimal concentration of this compound will be cell-line and endpoint-dependent. For neuroprotection studies in cerebellar granule neurons, concentrations around 50 nM have been used.[3] In other cell lines, such as those for cancer studies, a wider range of concentrations, from nanomolar to low micromolar (e.g., up to 10 µM), may be explored.[7][11] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental system.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Increased ERK phosphorylation observed after treatment with this compound. | This is a known paradoxical effect in certain cell types, especially neurons, due to the transactivation of B-Raf.[5][6] | 1. Confirm the effect: Perform a dose-response and time-course experiment to characterize the paradoxical activation in your cell system. 2. Assess B-Raf activity: If possible, measure B-Raf activity or the phosphorylation of its direct substrates. 3. Consider alternative inhibitors: If inhibition of the entire Raf-MEK-ERK pathway is desired, consider using a MEK inhibitor (e.g., PD98059 or U0126) in conjunction with or as an alternative to this compound.[6] |
| Inconsistent experimental results with expected c-Raf inhibition. | 1. Non-canonical signaling: this compound might be acting through a c-Raf-independent pathway. Its neuroprotective effects, for instance, have been linked to Ras and NF-κB signaling.[6] 2. Compound stability: Improper storage or handling of the compound could lead to degradation. | 1. Investigate alternative pathways: Assess the activation state of other relevant signaling pathways, such as NF-κB and Akt. 2. Ensure proper handling: Prepare fresh stock solutions in DMSO and store them at -20°C or -80°C for long-term stability.[3] Avoid repeated freeze-thaw cycles. |
| Observed cytotoxicity at expected therapeutic doses. | Off-target effects at higher concentrations can lead to cellular toxicity. | 1. Perform a dose-response curve for cytotoxicity: Use an MTS or similar cell viability assay to determine the cytotoxic concentration range in your cell line. 2. Use the lowest effective concentration: Based on your dose-response for the desired on-target effect, use the lowest concentration that provides a significant effect while minimizing cytotoxicity. |
Quantitative Data Summary
Table 1: In Vitro Inhibitory Activity of this compound
| Parameter | Target | Value | System |
| IC50 | c-Raf | 9 nM | In vitro kinase assay[1][2][4] |
Table 2: Recommended Concentration Ranges for In Vitro and In Vivo Studies
| Application | System | Recommended Concentration/Dosage |
| Neuroprotection | Cerebellar Granule Neurons | ~50 nM[3] |
| Cancer Cell Lines | Human Colorectal Cancer Cells (in combination) | 0.01 - 0.14 µM (potentiates sorafenib)[11] |
| In vivo Neuroprotection | Mouse model of Huntington's disease | 5 mg/kg[1][4] |
| In vivo Anti-inflammatory | Mouse model of airway hyperresponsiveness | 0.5 - 2 mg/kg[12] |
Experimental Protocols
Protocol 1: In Vitro c-Raf Kinase Assay
This protocol is designed to assess the direct inhibitory effect of this compound on c-Raf kinase activity in a cell-free system.
Materials:
-
Purified, active c-Raf kinase
-
Kinase assay buffer (e.g., 8 mM MOPS, pH 7.2, 0.2 mM EDTA, 10 mM magnesium acetate)[4]
-
Synthetic substrate for c-Raf (e.g., inactive MEK1)
-
[γ-³³P]ATP
-
This compound stock solution (in DMSO)
-
P30 filter paper
-
50 mM phosphoric acid
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in kinase assay buffer.
-
In a microcentrifuge tube, combine the purified c-Raf kinase (5–10 mU) with the desired concentration of this compound or vehicle control (DMSO).[4]
-
Initiate the kinase reaction by adding the synthetic substrate and [γ-³³P]ATP.
-
Incubate the reaction mixture at room temperature for 40 minutes.[4]
-
Stop the reaction and spot an aliquot of the reaction mixture onto P30 filter paper.
-
Wash the filter paper extensively with 50 mM phosphoric acid to remove unincorporated [γ-³³P]ATP.[4]
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition relative to the vehicle control and determine the IC50 value.
Protocol 2: Western Blotting for Phospho-ERK
This protocol allows for the assessment of this compound's effect on the downstream signaling of the Raf-MEK-ERK pathway by measuring the phosphorylation of ERK.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (anti-phospho-ERK1/2, anti-total-ERK1/2)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells and allow them to adhere overnight.
-
Treat cells with the desired concentrations of this compound or vehicle control for the specified time.
-
Lyse the cells in lysis buffer and determine the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total ERK1/2 as a loading control.
-
Quantify band intensities to determine the change in ERK phosphorylation.
Signaling Pathway and Experimental Workflow Diagrams
Caption: On-target signaling pathway of this compound, illustrating its inhibitory effect on the c-Raf-MEK-ERK cascade.
Caption: Mechanism of paradoxical activation of the MEK-ERK pathway by this compound through Raf dimerization and B-Raf transactivation.
Caption: Experimental workflow for optimizing this compound dosage to balance on-target efficacy with off-target effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. rndsystems.com [rndsystems.com]
- 3. benchchem.com [benchchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. benchchem.com [benchchem.com]
- 6. The c-Raf inhibitor GW5074 provides neuroprotection in vitro and in an animal model of neurodegeneration through a MEK-ERK and Akt-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. GW5074 and PP2 kinase inhibitors implicate nontraditional c-Raf and Lyn function as drivers of retinoic acid-induced maturation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. The Synergistic Cytotoxic Effects of GW5074 and Sorafenib by Impacting Mitochondrial Functions in Human Colorectal Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Understanding Unexpected ERK Activation by GW5074
Welcome to the technical support center for researchers encountering anomalous results with the c-Raf inhibitor, GW5074. This resource provides troubleshooting guidance and in-depth explanations for the unexpected activation of the ERK signaling pathway.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for GW5074?
GW5074 is a potent and selective inhibitor of c-Raf (also known as Raf-1) kinase, a critical component of the MAPK/ERK signaling cascade.[1][2][3][4] In cell-free assays, it effectively blocks c-Raf activity with an IC50 value of approximately 9 nM.[1][2][3] It demonstrates high selectivity for c-Raf over a range of other kinases, including CDK1/2, c-Src, MEK, ERK2, and p38.[1][2][3]
Q2: I am using GW5074 to inhibit the ERK pathway, but I'm observing an increase in ERK phosphorylation. Is this expected?
This counterintuitive phenomenon is a documented effect known as "paradoxical activation" of the ERK pathway.[5] While GW5074 inhibits purified c-Raf in vitro, in specific cellular contexts, it can lead to the stimulation of the Raf-MEK-ERK cascade.[6][7] This is particularly observed in certain cell types, such as neurons, and in cells possessing wild-type B-Raf and upstream pathway activation (e.g., mutated Ras).[5][7]
Q3: What is the underlying mechanism of paradoxical ERK activation by GW5074?
Paradoxical activation occurs because Raf kinases function as dimers (e.g., c-Raf/c-Raf homodimers or c-Raf/B-Raf heterodimers).[8] At certain concentrations, GW5074 may bind to only one Raf protein in the dimer pair. This can induce a conformational change that paradoxically leads to the trans-activation of the unbound Raf partner, which then phosphorylates and activates MEK, ultimately leading to increased ERK phosphorylation.[5]
Q4: Are there any known off-target effects of GW5074 that could explain ERK activation?
While highly selective in vitro, GW5074 has been shown to have other effects within cells. Notably, it can lead to the accumulation of activating modifications on both c-Raf and B-Raf.[2][3][7] In some neuronal cultures, GW5074 treatment increases the activity of B-Raf, a kinase it does not significantly inhibit at concentrations effective against c-Raf.[6][7] This activated B-Raf can then signal downstream to activate MEK and ERK. Additionally, GW5074 has been reported to influence other signaling pathways, including those involving Ras, NF-κB, and c-Jun.[2][9]
Troubleshooting Guide
If you are observing unexpected ERK activation with GW5074, follow these steps to diagnose the issue:
Step 1: Characterize the Paradoxical Activation
The first step is to confirm that the observed increase in phosphorylated ERK (pERK) is consistent with paradoxical activation.
-
Hypothesis: The activation of ERK is dependent on the dose of GW5074.
-
Experiment: Perform a dose-response analysis.
-
Expected Outcome: Paradoxical activation typically manifests as an increase in pERK at low to mid-range concentrations of the inhibitor, which may decrease at very high concentrations as both protomers in the Raf dimer become occupied and inhibited.[5]
Step 2: Investigate the Role of Upstream Activators
The genetic background of your cell line is a critical factor in determining its response to Raf inhibitors.
-
Hypothesis: The paradoxical effect is dependent on the mutational status of upstream components like Ras.
-
Action: Verify the genetic background of your cell line, specifically checking for mutations in RAS (e.g., KRAS, NRAS, HRAS) and BRAF. Paradoxical activation is more likely in cells that are B-Raf wild-type and have activating mutations in Ras.[5]
Step 3: Dissect the Signaling Pathway
To pinpoint the source of ERK activation, it's essential to examine the phosphorylation status of upstream kinases and use specific inhibitors to block the pathway at different nodes.
-
Hypothesis: The observed ERK activation is mediated through the canonical Raf-MEK pathway.
-
Experiment:
-
Co-treat your cells with GW5074 and a MEK inhibitor (e.g., Trametinib, Cobimetinib).[10]
-
Analyze the phosphorylation status of both MEK and ERK.
-
-
Expected Outcome: If the ERK activation is paradoxical and mediated through Raf, a MEK inhibitor should block the increase in pERK. An increase in both pMEK and pERK upon GW5074 treatment is a strong indicator of paradoxical activation.[5]
Key Experimental Protocols
Protocol 1: Dose-Response Analysis of ERK Phosphorylation by Western Blot
-
Cell Seeding: Plate your cells at a density that will result in 70-80% confluency at the time of harvesting.
-
Treatment: Treat the cells with a range of GW5074 concentrations (e.g., 10 nM to 10 µM) for a fixed duration (e.g., 1-2 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-ERK1/2 (Thr202/Tyr204) and total ERK1/2 overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Analysis: Quantify the band intensities and normalize the pERK signal to the total ERK signal.
Protocol 2: Co-treatment with a MEK Inhibitor
-
Cell Seeding: Plate cells as described in Protocol 1.
-
Treatment: Treat the cells with the following conditions:
-
Vehicle control
-
GW5074 at a concentration that induces robust pERK activation
-
A MEK inhibitor (e.g., 100 nM Trametinib)
-
Co-treatment with GW5074 and the MEK inhibitor
-
-
Cell Lysis and Western Blotting: Follow steps 3-6 from Protocol 1. In addition to pERK and total ERK, probe for phospho-MEK1/2 (Ser217/221) and total MEK1/2.
Quantitative Data Summary
| Inhibitor | Target(s) | IC50 | Common Working Concentration | Reference(s) |
| GW5074 | c-Raf | 9 nM | 10 nM - 10 µM | [1][2][3] |
| Trametinib | MEK1/2 | ~0.9 nM | 10 - 100 nM | [10] |
| Cobimetinib | MEK1/2 | ~4 nM | 10 - 100 nM | [10] |
Signaling Pathway and Workflow Diagrams
Caption: The canonical Ras-Raf-MEK-ERK signaling pathway.
References
- 1. Small Molecule Inhibitors of the ERK Signalling Pathway: Towards Novel Anti-cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. apexbt.com [apexbt.com]
- 5. benchchem.com [benchchem.com]
- 6. The c-Raf inhibitor GW5074 provides neuroprotection in vitro and in an animal model of neurodegeneration through a MEK-ERK and Akt-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. GW5074 and PP2 kinase inhibitors implicate nontraditional c-Raf and Lyn function as drivers of retinoic acid-induced maturation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Targeting RAS–RAF–MEK–ERK signaling pathway in human cancer: Current status in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: GW 5074 in Primary Neuron Cultures
This technical support center provides researchers with comprehensive guidance on the use of GW 5074 in primary neuron cultures, focusing on troubleshooting unexpected cytotoxicity and providing clear experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of c-Raf kinase in cell-free in vitro assays, with a reported IC50 of 9 nM.[1][2] It was developed to target the Raf-MEK-ERK signaling pathway. However, its effects in cellular contexts, especially in neurons, are more complex and can be paradoxical.[1][3]
Q2: I'm observing neuroprotection with this compound instead of cytotoxicity. Why is this?
A2: This is a frequently observed effect. While this compound inhibits c-Raf in vitro, in neuronal cultures it can lead to the activation of both c-Raf and B-Raf.[3][4][5] This can stimulate downstream signaling pathways that promote neuronal survival. The neuroprotective effects have been linked to the activation of B-Raf and the subsequent downregulation of the pro-apoptotic transcription factor ATF-3.[3][6]
Q3: At what concentration does this compound become cytotoxic to primary neurons?
A3: High concentrations of this compound (typically ≥ 5 µM) can be less protective or even toxic.[1][7] This may be due to the inhibition of B-Raf at these higher concentrations.[7] It is crucial to perform a dose-response curve to determine the optimal, non-toxic concentration for your specific primary neuron type and experimental conditions.[1][8]
Q4: What are the potential off-target effects of this compound that could lead to cytotoxicity?
A4: While highly selective for c-Raf in vitro, this compound can have off-target effects in cells, especially at higher concentrations.[3][8] These can include interactions with other kinases or cellular proteins. Some studies suggest that this compound can induce mitochondrial dysfunction, leading to an increase in reactive oxygen species (ROS) and apoptosis.[9][10]
Q5: Can the solvent used to dissolve this compound cause cytotoxicity?
A5: Yes. This compound is typically dissolved in DMSO. High concentrations of DMSO are toxic to primary neurons.[1][8] It is essential to keep the final DMSO concentration in the culture medium as low as possible, ideally below 0.1%, and to include a vehicle-only control in your experiments.[1][8][11]
Troubleshooting Guide
Issue: Significant cell death observed at various concentrations of this compound.
| Possible Cause | Troubleshooting Steps |
| High Compound Concentration | Perform a dose-response experiment to determine the optimal non-toxic concentration. Start with a low concentration (e.g., 10-50 nM) and titrate up to a higher range (e.g., 10 µM).[1][11] |
| Solvent (DMSO) Toxicity | Ensure the final DMSO concentration in your culture medium is ≤ 0.1%. Always include a vehicle control (medium with the same concentration of DMSO as the highest this compound dose) to differentiate between compound and solvent toxicity.[1][8] |
| Suboptimal Culture Conditions | Ensure your primary neuron cultures are healthy and viable before treatment. Optimize cell seeding density, as both sparse and overly confluent cultures can be more susceptible to stress.[8][12][13] |
| Off-Target Effects | If cytotoxicity persists even at low, on-target concentrations, consider the possibility of off-target effects specific to your neuronal cell type. Investigate downstream markers of apoptosis (e.g., cleaved caspase-3) and mitochondrial health.[1] |
| Compound Instability | Prepare fresh stock solutions of this compound and avoid repeated freeze-thaw cycles. Store the stock solution at -20°C or -80°C.[8] |
Quantitative Data Summary
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 | Reference |
| c-Raf | 9 nM | [2][14] |
Table 2: Effective Concentrations of this compound in Neuronal Cultures
| Experimental Model | Effect | Concentration | Reference |
| Low potassium-induced apoptosis in cerebellar granule neurons | Neuroprotective | 50 nM - 1 µM | [7][11] |
| Neurotoxin-induced cell death in granule cells | Neuroprotective | Not specified | [2][14] |
| Amyloid-beta toxicity in cortical cells | Protective | 10 µM | [15][16] |
Experimental Protocols
Protocol 1: Determining the Optimal Non-Toxic Concentration of this compound
Objective: To identify the concentration range of this compound that does not induce significant cytotoxicity in primary neuron cultures.
Materials:
-
Primary neuron culture
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Neuronal culture medium
-
96-well culture plates
-
Cell viability assay kit (e.g., MTT, CellTiter-Glo®)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed primary neurons in a 96-well plate at an appropriate density and allow them to adhere and differentiate for the desired period (e.g., 7-10 days in vitro).[12]
-
Prepare Serial Dilutions: Prepare a series of working solutions of this compound in neuronal culture medium by serially diluting the stock solution. A suggested range is from 10 nM to 10 µM. Prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration.[1][11]
-
Treatment: Carefully remove the old medium from the neurons and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.[11]
-
Assess Cell Viability: Following incubation, perform a cell viability assay according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the dose-response curve to determine the concentration at which cytotoxicity is observed.
Protocol 2: Assessing Neuroprotective Effects of this compound
Objective: To determine if this compound can protect primary neurons from a specific apoptotic stimulus.
Materials:
-
Primary cerebellar granule neurons
-
High potassium (HK) medium (e.g., Basal Medium Eagle with 10% FBS, 25 mM KCl)
-
Low potassium (LK) medium (e.g., Basal Medium Eagle with 10% FBS, 5 mM KCl)
-
This compound
-
DMSO
-
Poly-L-lysine coated plates
-
Reagents for viability assessment (e.g., DAPI, fluorescein-diacetate)
Procedure:
-
Neuron Culture: Isolate and culture cerebellar granule neurons on poly-L-lysine coated plates in HK medium for several days to allow for differentiation.[11]
-
Induction of Apoptosis: To induce apoptosis, switch the culture medium from HK to LK medium.[11]
-
Treatment: Concurrently with the switch to LK medium, treat the neurons with the desired non-toxic concentration of this compound (determined from Protocol 1). Include a vehicle control (DMSO) in a separate set of wells.[11]
-
Incubation: Incubate the neurons for 24 hours at 37°C with 5% CO2.[11]
-
Assessment of Neuroprotection: Assess cell viability using methods such as DAPI staining to identify apoptotic nuclei or fluorescein-diacetate staining for live cells.[11]
-
Quantification: Quantify the percentage of viable neurons in the treated and control groups to determine the neuroprotective effect of this compound.
Visualizations
Caption: Paradoxical signaling of this compound in neurons.
Caption: General experimental workflow for this compound studies.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. The c-Raf inhibitor GW5074 provides neuroprotection in vitro and in an animal model of neurodegeneration through a MEK-ERK and Akt-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. The Synergistic Cytotoxic Effects of GW5074 and Sorafenib by Impacting Mitochondrial Functions in Human Colorectal Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Synergistic Cytotoxic Effects of GW5074 and Sorafenib by Impacting Mitochondrial Functions in Human Colorectal Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. dendrotek.ca [dendrotek.ca]
- 14. selleckchem.com [selleckchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Frontiers | GW5074 Increases Microglial Phagocytic Activities: Potential Therapeutic Direction for Alzheimer’s Disease [frontiersin.org]
Navigating the Stability of GW 5074: A Guide to Preventing Degradation in Storage
For researchers, scientists, and drug development professionals utilizing the potent c-Raf kinase inhibitor GW 5074, ensuring its integrity throughout storage and handling is paramount for reproducible and reliable experimental outcomes. This technical support center provides a comprehensive guide to preventing the degradation of this compound, offering troubleshooting advice and frequently asked questions to address common challenges encountered in the laboratory.
Recommended Storage and Handling Protocols
Proper storage is the first line of defense against the chemical degradation of this compound. Adherence to these guidelines will help maintain the compound's purity and activity over time.
For Solid Compound:
| Storage Condition | Recommended Duration | Notes |
| Long-Term Storage | Up to 3 years | Store at -20°C, desiccated and protected from light.[1] |
| Short-Term Storage | Up to 2 years | Store at 4°C, desiccated and protected from light.[1] |
For Stock Solutions:
| Storage Condition | Recommended Duration | Notes |
| -80°C in Solvent | Up to 6 months | Aliquot solutions to avoid repeated freeze-thaw cycles. |
| -20°C in Solvent | Up to 1 month | Use of fresh, anhydrous DMSO is recommended as moisture can reduce solubility. |
Troubleshooting Common Degradation Issues
This section addresses specific issues that may arise during the storage and use of this compound, providing potential causes and actionable solutions.
dot
Caption: Troubleshooting guide for this compound degradation.
Frequently Asked Questions (FAQs)
Q1: My this compound powder has changed color from light yellow to a darker shade. Is it still usable?
A darker color may indicate degradation, possibly due to light exposure or oxidation. While a slight color change might not significantly impact purity, it is advisable to verify the compound's integrity using an analytical method like HPLC before use. For future prevention, always store the solid compound protected from light in a tightly sealed container.
Q2: I'm having trouble dissolving this compound in DMSO, even though it was soluble before. What could be the issue?
Reduced solubility can be a sign of degradation or the absorption of moisture by the DMSO solvent. It is recommended to use fresh, anhydrous DMSO for preparing solutions. If the compound still does not dissolve completely, it may have degraded, and a purity analysis is recommended.
Q3: Can I store my this compound stock solution at 4°C?
While the solid compound can be stored at 4°C for the short term, it is not recommended to store stock solutions at this temperature for extended periods. For optimal stability, stock solutions should be stored at -20°C for up to a month or at -80°C for longer durations.[2]
Q4: How many times can I freeze and thaw my this compound stock solution?
To minimize degradation, it is strongly recommended to aliquot stock solutions into single-use volumes. Repeated freeze-thaw cycles can accelerate the degradation of the compound in solution.
Q5: Is it safe to store this compound working solutions in cell culture media for several days?
No, it is generally not recommended to store this compound in cell culture media for extended periods without conducting a specific stability analysis.[2] The complex components of the media can contribute to the degradation of the compound. It is best practice to prepare fresh working dilutions from a stock solution immediately before each experiment.[2]
Experimental Protocols for Stability Assessment
To ensure the quality of your this compound, particularly when using it in long-term experiments or after extended storage, performing a stability assessment is crucial.
Protocol 1: Stability-Indicating HPLC Method
This protocol provides a general method for assessing the purity of this compound and detecting potential degradation products.
Materials:
-
This compound sample (solid or in solution)
-
HPLC-grade acetonitrile (B52724)
-
HPLC-grade water
-
Formic acid
-
HPLC system with a C18 column and UV detector
Methodology:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a gradient of acetonitrile and water with 0.1% formic acid. A typical gradient might be from 20% to 80% acetonitrile over 20 minutes.
-
Standard Preparation: Prepare a standard solution of this compound of known concentration in a suitable solvent (e.g., DMSO).
-
Sample Preparation: Dissolve a small amount of the this compound powder or dilute the stock solution to be tested in the mobile phase.
-
Chromatographic Conditions:
-
Column: C18, 5 µm, 4.6 x 150 mm (or similar)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 280 nm
-
-
Analysis: Inject the standard and sample solutions. Compare the chromatogram of the sample to the standard. The appearance of new peaks or a decrease in the area of the main peak in the sample chromatogram indicates degradation.
dot
Caption: Workflow for assessing this compound stability using HPLC.
Protocol 2: Forced Degradation Study
A forced degradation study can help identify potential degradation products and pathways. This involves subjecting the compound to harsh conditions.
Materials:
-
This compound
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (B78521) (NaOH)
-
3% Hydrogen peroxide (H₂O₂)
-
HPLC or LC-MS system
Methodology:
-
Acid Hydrolysis: Dissolve this compound in a solution of 0.1 M HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve this compound in a solution of 0.1 M NaOH and incubate at 60°C for 24 hours.
-
Oxidation: Dissolve this compound in a solution of 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid powder at 80°C for 48 hours.
-
Photostability: Expose a solution of this compound to a light source (e.g., UV lamp at 254 nm) for 24 hours.
-
Analysis: After the stress period, neutralize the acidic and basic samples. Analyze all samples by HPLC or LC-MS to identify and characterize any degradation products.
By implementing these storage, handling, and verification protocols, researchers can significantly mitigate the risk of this compound degradation, ensuring the reliability and accuracy of their experimental data.
References
Technical Support Center: Off-Target Effects of GW5074 on B-Raf and Other Kinases
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing the c-Raf inhibitor, GW5074. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, with a focus on its off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary target and in vitro potency of GW5074?
A1: GW5074 is a potent, cell-permeable inhibitor of c-Raf (also known as Raf-1) kinase.[1] In cell-free assays, it exhibits a half-maximal inhibitory concentration (IC50) of approximately 9 nM.[1][2]
Q2: How selective is GW5074 for c-Raf against other kinases in vitro?
A2: GW5074 displays high selectivity for c-Raf in in vitro kinase assays. It shows over 100-fold greater selectivity for c-Raf compared to a panel of other kinases, including CDK1, CDK2, c-Src, ERK2, MEK, p38, Tie2, and VEGFR2.[3]
Q3: I am observing an increase in MEK and ERK phosphorylation after treating my cells with GW5074, which is contrary to the expected inhibition of the c-Raf pathway. Why is this happening?
A3: This phenomenon is a documented "paradoxical activation" of the MAPK pathway and is a known off-target effect of GW5074, particularly in cells with wild-type B-Raf and active upstream signaling (e.g., Ras mutations).[3][4] Instead of inhibiting the pathway, GW5074 can induce the dimerization of Raf proteins (both c-Raf/c-Raf and c-Raf/B-Raf), leading to the transactivation of the partner protomer.[4][5] Since B-Raf is not potently inhibited by GW5074 in vitro, this dimerization and transactivation result in a net increase in downstream MEK and ERK signaling.[6]
Q4: Are there any other known off-target interactions of GW5074?
A4: Yes, beyond the paradoxical activation of B-Raf, GW5074 has been reported to interact with other cellular proteins. It has been shown to function as an inhibitor of the desuccinylation activity of Sirtuin 5 (SIRT5), a mitochondrial NAD+-dependent protein deacylase.[7][8] Additionally, GW5074 has been found to bind to mutant huntingtin (mHTT) protein, promoting its degradation.[9]
Q5: In which cellular contexts are the neuroprotective effects of GW5074 observed, and are they related to its off-target effects?
A5: The neuroprotective effects of GW5074 have been observed in various models of neurodegeneration.[6][10] Interestingly, these protective effects are often independent of MEK-ERK inhibition and are instead linked to the paradoxical activation of B-Raf.[6][10] This off-target B-Raf activation can lead to the downregulation of the pro-apoptotic transcription factor ATF-3, contributing to neuronal survival.[10]
Troubleshooting Guides
Issue 1: Unexpected Increase in p-MEK/p-ERK Levels
| Possible Cause | Troubleshooting Steps |
| Paradoxical Pathway Activation: The cell line used may have wild-type B-Raf and active upstream signaling (e.g., Ras mutation), leading to GW5074-induced Raf dimerization and transactivation.[4] | 1. Confirm Genotype: Verify the B-Raf and Ras mutation status of your cell line. 2. Titrate GW5074: Perform a dose-response experiment to see if the paradoxical activation is concentration-dependent. 3. Use a Different Inhibitor: Consider using a pan-Raf inhibitor or a MEK inhibitor as a control to confirm pathway dependency. 4. Assess B-Raf Activity: Directly measure B-Raf activity in your cells following GW5074 treatment using an immunoprecipitation-kinase assay (see Experimental Protocols). |
| Experimental Artifact: Issues with antibody specificity, reagent quality, or experimental procedure. | 1. Validate Antibodies: Ensure the specificity of your phospho-MEK and phospho-ERK antibodies using appropriate positive and negative controls. 2. Check Reagents: Verify the quality and concentration of all reagents, including GW5074. 3. Optimize Protocol: Review and optimize your Western blotting protocol, paying close attention to blocking, antibody incubation times, and washing steps. |
Issue 2: Lack of Expected Phenotype Despite Apparent c-Raf Inhibition
| Possible Cause | Troubleshooting Steps |
| Cellular Context Dependency: The signaling pathways in your specific cell line may not be solely dependent on c-Raf for the observed phenotype. | 1. Confirm Target Engagement: Use a Cellular Thermal Shift Assay (CETSA) to confirm that GW5074 is binding to c-Raf in your cells. 2. Knockdown c-Raf: Use siRNA or shRNA to specifically knock down c-Raf and see if it phenocopies the effect of GW5074. If not, an off-target effect is likely. 3. Investigate Parallel Pathways: Consider the involvement of other signaling pathways that might be compensating for c-Raf inhibition. |
| Insufficient Compound Potency in Cells: The effective concentration of GW5074 reaching the intracellular target may be lower than required. | 1. Increase Concentration: Perform a dose-response experiment with higher concentrations of GW5074. 2. Verify Compound Integrity: Ensure the GW5074 stock has not degraded. |
Quantitative Data Summary
Table 1: In Vitro Inhibitory Activity of GW5074 Against Various Kinases
| Kinase Target | IC50 (nM) | Fold Selectivity vs. c-Raf | Notes |
| c-Raf | 9[1][2] | 1 | Primary target. |
| B-Raf (mutant R506_K507insVLR) | 20[11] | ~2.2 | Data is for a specific mutant form. |
| B-Raf (wild-type) | >1000[12] | >111 | Not significantly inhibited in vitro.[6] |
| CDK1 | >900 | >100 | |
| CDK2 | >900 | >100 | |
| c-Src | >900 | >100 | |
| ERK2 | >900 | >100 | |
| MEK1 | >900 | >100 | |
| p38 MAP Kinase | >900 | >100 | |
| Tie2 | >900 | >100 | |
| VEGFR2 | >900 | >100 | |
| c-Fms | >900 | >100 |
Table 2: Other Reported Molecular Interactions of GW5074
| Target | Interaction Type | Quantitative Metric | Notes |
| Sirtuin 5 (SIRT5) | Inhibition of desuccinylation activity | Not specified | [7][8] |
| Mutant Huntingtin (mHTT) | Binding and promotion of degradation | Not specified | [9] |
Experimental Protocols
Protocol 1: In Vitro c-Raf Kinase Assay (Radiometric)
This protocol is a generalized method for determining the IC50 value of GW5074 against c-Raf kinase activity.
Materials:
-
Active recombinant c-Raf enzyme
-
Inactive MEK1 as a substrate
-
Kinase assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM EGTA)
-
[γ-33P]ATP
-
GW5074 stock solution (in DMSO)
-
96-well plates
-
Phosphocellulose filter paper
-
Wash buffer (e.g., 75 mM phosphoric acid)
-
Scintillation counter
Procedure:
-
Prepare Serial Dilutions: Perform a serial dilution of the GW5074 stock solution in the kinase assay buffer. Include a vehicle control (DMSO).
-
Kinase Reaction Setup: In a 96-well plate, add the diluted GW5074 or vehicle control.
-
Add the active c-Raf enzyme to each well.
-
Initiate Reaction: Start the kinase reaction by adding a master mix containing the kinase assay buffer, inactive MEK1 substrate, and [γ-33P]ATP.
-
Incubation: Incubate the plate at 30°C for 30-60 minutes, ensuring the reaction remains in the linear range.
-
Stop Reaction: Stop the reaction by spotting a portion of the reaction mixture from each well onto a phosphocellulose filter paper.
-
Washing: Wash the filter paper extensively with the wash buffer to remove unincorporated [γ-33P]ATP.
-
Detection: Measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase inhibition for each GW5074 concentration relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Protocol 2: Western Blot Analysis of MEK and ERK Phosphorylation
This protocol is used to assess the phosphorylation status of MEK and ERK in cells treated with GW5074.
Materials:
-
Cultured cells of interest
-
GW5074
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-MEK1/2, anti-total-MEK1/2, anti-phospho-ERK1/2, anti-total-ERK1/2, and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells and allow them to attach. Treat the cells with the desired concentrations of GW5074 or vehicle (DMSO) for the specified time.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein amounts for each sample, add Laemmli buffer, and boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Separate the proteins by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK1/2) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Add the ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with antibodies against the total forms of the proteins (e.g., anti-total-ERK1/2) and a loading control.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels.
Visualizations
Caption: Canonical MAPK signaling pathway and the dual effects of GW5074.
Caption: General experimental workflow for investigating GW5074 effects.
Caption: Troubleshooting logic for unexpected increases in p-ERK.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. GW5074 and PP2 kinase inhibitors implicate nontraditional c-Raf and Lyn function as drivers of retinoic acid-induced maturation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The c-Raf inhibitor GW5074 provides neuroprotection in vitro and in an animal model of neurodegeneration through a MEK-ERK and Akt-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of the human deacylase Sirtuin 5 by the indole GW5074 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Insights on the Modulation of SIRT5 Activity: A Challenging Balance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. reactionbiology.com [reactionbiology.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Interpreting Paradoxical Results with GW 5074 Treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in understanding and interpreting the paradoxical results that can be observed with GW 5074 treatment.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a synthetic, cell-permeable indolinone compound that functions as a potent and selective inhibitor of c-Raf (also known as Raf-1) kinase.[1] In vitro, it acts as an ATP-competitive inhibitor, binding to the kinase domain of c-Raf and preventing its catalytic activity, thereby blocking downstream signaling in the MAPK/ERK pathway.[2]
Q2: What is the "paradoxical activation" of the MAPK/ERK pathway observed with some RAF inhibitors like this compound?
Paradoxical activation is a counterintuitive phenomenon where a RAF inhibitor, designed to suppress the MAPK/ERK signaling pathway, instead leads to its activation in specific cellular contexts.[2][3] This occurs when the inhibitor binds to one RAF protein in a dimer, causing a conformational change that allosterically activates the unbound RAF partner, leading to the phosphorylation of MEK and ERK.[2][4] This effect is particularly prominent in cells with wild-type BRAF and upstream pathway activation, such as through mutated RAS.[2][3]
Q3: Under what experimental conditions is paradoxical ERK activation with this compound most likely to occur?
Paradoxical ERK activation with this compound is most frequently observed in cell lines that possess:
-
Wild-type BRAF: The presence of uninhibited BRAF allows for the formation of active RAF dimers (e.g., c-Raf/B-Raf heterodimers).[2]
-
Upstream pathway activation: This is often due to activating mutations in RAS (e.g., KRAS, NRAS, HRAS) or upstream signaling from receptor tyrosine kinases.[2][4][5]
Q4: I am observing neuroprotective effects with this compound, but I also see an increase in ERK phosphorylation. Is this a contradiction?
Not necessarily. Studies have shown that the neuroprotective effects of this compound can be independent of the MEK-ERK pathway.[6][7][8] In some neuronal cells, while this compound can lead to the activation of the Raf-MEK-ERK pathway, its protective effects are thought to be mediated by other signaling pathways, potentially involving Ras and NF-κB.[6][7]
Q5: Are there known off-target effects of this compound?
While this compound is highly selective for c-Raf in in vitro kinase assays, it has been observed to have other effects in cellular contexts.[8] For instance, it can lead to the activation of B-Raf in neurons.[6][8] Some studies have also suggested interactions with mutant huntingtin (mHTT) protein.[9]
Troubleshooting Guides
Problem 1: Increased pERK levels observed after this compound treatment in a c-Raf inhibition experiment.
-
Possible Cause: This is a classic sign of paradoxical activation of the MAPK/ERK pathway.[2]
-
Troubleshooting Steps:
-
Verify Cell Line Genetics: Confirm that your cell line is BRAF wild-type and check for the presence of any RAS mutations.
-
Perform a Dose-Response Experiment: Treat your cells with a range of this compound concentrations. Paradoxical activation often presents as a bell-shaped curve, with increased pERK at lower to mid-range concentrations that may decrease at very high concentrations.[2]
-
Time-Course Analysis: Harvest cell lysates at various time points after treatment (e.g., 15, 30, 60, 120 minutes) to observe the dynamics of ERK phosphorylation.
-
Analyze Upstream Components: Perform Western blotting for pMEK and total MEK. A concurrent increase in pMEK and pERK is a strong indicator of paradoxical activation.[2]
-
Co-treatment with a MEK Inhibitor: To confirm that the observed phenotype is MEK-dependent, co-treat the cells with this compound and a MEK inhibitor (e.g., Trametinib or Selumetinib).[2] Inhibition of the paradoxical pERK increase by the MEK inhibitor would confirm the mechanism.
-
Problem 2: Experimental results are inconsistent with c-Raf inhibition, even in the absence of paradoxical ERK activation.
-
Possible Cause: this compound might be acting through a non-canonical, c-Raf-independent pathway in your specific experimental model.
-
Troubleshooting Steps:
-
Investigate Alternative Pathways: Based on existing literature, consider investigating the involvement of other signaling pathways. For example, in neuronal cells, this compound's effects have been linked to the activation of B-Raf and the downregulation of Activating Transcription Factor-3 (ATF-3).[8]
-
Rescue Experiments: If you observe a specific phenotype upon this compound treatment in a c-Raf dependent cell line, attempt to rescue it by introducing a constitutively active downstream component of the c-Raf pathway (e.g., constitutively active MEK1). If the phenotype is not rescued, it suggests an off-target or non-canonical mechanism.[9]
-
Broad Kinase Profiling: To identify potential off-target interactions in your system, you can perform in vitro kinase profiling of this compound against a broad panel of kinases.[9]
-
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 | Assay System |
| c-Raf | 9 nM | In vitro kinase assay |
Data compiled from multiple sources.[1][10]
Table 2: Cellular Effects of this compound
| Cell Type | Concentration | Effect | Pathway Implicated |
| Cerebellar Granule Neurons | 50 nM | Neuroprotection, Apoptosis Inhibition | Ras, NF-κB (MEK-ERK independent) |
| Non-Hodgkin's Lymphoma Cells | Not specified | Chemosensitization, Decreased pERK1/2 | MAPK/ERK |
| Human Colorectal Cancer Cells | Varies (in combination) | Synergistic cytotoxicity with Sorafenib | Mitochondrial Dysfunction |
This table summarizes findings from various studies and the effects are context-dependent.
Experimental Protocols
1. In Vitro c-Raf Kinase Assay
This protocol is a generalized procedure to determine the inhibitory activity of this compound on c-Raf in a cell-free system.[11]
-
Materials:
-
Procedure:
-
Prepare serial dilutions of this compound in the kinase assay buffer.
-
In a microcentrifuge tube or 96-well plate, combine the purified c-Raf kinase and the MEK1 substrate in the kinase assay buffer.
-
Add the different concentrations of this compound or a vehicle control (DMSO) to the respective reactions.
-
Initiate the kinase reaction by adding [γ-³³P]ATP.
-
Incubate the reaction at 30°C for a specified period (e.g., 20-30 minutes).
-
Stop the reaction by spotting an aliquot of the reaction mixture onto the P81 phosphocellulose paper.
-
Wash the paper extensively with phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value.
-
2. Western Blotting for Paradoxical ERK Activation
This protocol outlines the steps to detect changes in the phosphorylation status of ERK and MEK following this compound treatment.
-
Materials:
-
Cell line of interest (e.g., with wild-type BRAF and mutant RAS)
-
Complete cell culture medium
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, anti-phospho-MEK1/2 (Ser217/221), anti-total-MEK1/2
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Western blotting equipment
-
-
Procedure:
-
Seed cells in culture plates and allow them to adhere and grow to the desired confluency.
-
Treat the cells with various concentrations of this compound or a vehicle control for the desired time period.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
-
Mandatory Visualization
Caption: Signaling pathway of paradoxical MAPK activation by this compound.
Caption: Experimental workflow for detecting paradoxical ERK activation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Paradoxical oncogenesis and the long term consequences of BRAF inhibition in melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. RAF inhibitors that evade paradoxical MAPK pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The c-Raf inhibitor GW5074 provides neuroprotection in vitro and in an animal model of neurodegeneration through a MEK-ERK and Akt-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. selleckchem.com [selleckchem.com]
- 11. benchchem.com [benchchem.com]
Reducing variability in experiments with GW 5074
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using GW 5074. Our goal is to help you reduce variability in your experiments and address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a potent and selective, cell-permeable inhibitor of c-Raf (also known as Raf-1) kinase, which is a key component of the MAPK/ERK signaling pathway.[1][2][3] In cell-free in vitro assays, it exhibits an IC50 of 9 nM for c-Raf.[4][5]
Q2: How selective is this compound for c-Raf?
In in vitro kinase profiling, this compound demonstrates high selectivity for c-Raf. It shows over 100-fold greater potency against c-Raf compared to a panel of other kinases, including CDK1, CDK2, c-src, ERK2, MEK, p38, Tie2, VEGFR2, and c-fms.[6]
Q3: I am using this compound to inhibit the MEK/ERK pathway, but I'm observing an increase in ERK phosphorylation. Why is this happening?
This is a documented paradoxical effect of this compound observed in some cell types, particularly in neuronal cultures.[7] While this compound inhibits c-Raf in vitro, within a cellular context, it can lead to the accumulation of activating modifications on both c-Raf and B-Raf.[4][8] This can result in the activation of B-Raf, which then signals to MEK and ERK, leading to their phosphorylation.[8] This highlights a significant difference between in vitro selectivity and in-cell signaling outcomes.
Q4: My experimental results are inconsistent. What are the common sources of variability when using this compound?
Inconsistent results with this compound can arise from several factors:
-
Paradoxical Pathway Activation: As mentioned above, the unexpected activation of the Raf/MEK/ERK pathway is a primary source of variability.[7][8]
-
Compound Stability and Solubility: this compound has poor aqueous solubility and is typically dissolved in DMSO.[9][10] Instability of the compound in stock solutions or in cell culture media can lead to variable effective concentrations.[11]
-
Cell-Type Specific Effects: The cellular response to this compound is highly context-dependent. The specific signaling network of your cell line can lead to different outcomes.[8]
-
Solvent Toxicity: High concentrations of the solvent, typically DMSO, can be toxic to cells, especially in primary cell cultures.[12]
Q5: What are the recommended storage and handling conditions for this compound?
-
Storage: this compound should be stored as a solid at -20°C for long-term storage.[6]
-
Stock Solutions: Prepare stock solutions in a suitable solvent like DMSO.[4][6] Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[1][12]
-
Working Solutions: It is recommended to prepare fresh working solutions from the stock for each experiment.[11][12] Avoid storing the compound in cell culture medium for extended periods.[11]
Troubleshooting Guides
Issue 1: Unexpected Increase in ERK Phosphorylation (Paradoxical Activation)
Possible Cause: In a cellular context, this compound can induce a conformational change in Raf kinases, leading to their dimerization and subsequent activation, particularly of B-Raf, which is not as potently inhibited by this compound.[7][8][13]
Troubleshooting Steps:
-
Confirm Pathway Activation: Perform a western blot to analyze the phosphorylation status of c-Raf, B-Raf, MEK, and ERK. An increase in the phosphorylation of these proteins will confirm paradoxical activation.
-
Dose-Response Analysis: Conduct a dose-response experiment. Paradoxical activation is often concentration-dependent.
-
Use an Alternative Inhibitor: Consider using a different type of Raf inhibitor, such as a pan-Raf inhibitor or a specific B-Raf inhibitor, to see if the effect is specific to this compound.
-
Cell Line Characterization: Be aware of the BRAF and RAS mutation status of your cell line, as this can influence the response to Raf inhibitors.
Issue 2: High Variability and Poor Reproducibility
Possible Causes:
-
Inconsistent compound concentration due to instability or precipitation.
-
Variations in cell culture conditions.
-
Cell passage number and density.
Troubleshooting Steps:
-
Compound Handling:
-
Always prepare fresh working dilutions of this compound for each experiment from a frozen stock.[11][12]
-
Ensure the final DMSO concentration in your cell culture medium is low and consistent across experiments (typically ≤ 0.1%).[1][12]
-
Visually inspect the medium for any signs of compound precipitation.
-
-
Standardize Cell Culture Practices:
-
Stability Check: If variability persists, you can assess the stability of this compound in your specific cell culture medium over time using methods like HPLC or LC-MS.[11]
Issue 3: Significant Cell Death or Toxicity
Possible Causes:
-
High sensitivity of the primary cell type.
-
Solvent (DMSO) toxicity.
-
Off-target effects at high concentrations.
Troubleshooting Steps:
-
Determine Optimal Concentration: Perform a dose-response experiment using a cell viability assay (e.g., MTT or CellTiter-Glo®) to determine the optimal non-toxic concentration of this compound for your specific cell type.[12]
-
Include a Vehicle Control: Always include a vehicle control group treated with the same concentration of DMSO used to dissolve this compound to assess solvent toxicity.[12]
-
Optimize Incubation Time: Use the shortest incubation time necessary to observe the desired biological effect to minimize cumulative toxicity.[12]
-
Adjust Serum Concentration: If your experimental design allows, consider that serum proteins can bind to the compound, which may reduce its free concentration and toxicity.[12]
Data Presentation
Table 1: this compound Inhibitory Activity
| Target | IC50 | Assay Conditions |
| c-Raf | 9 nM | In vitro kinase assay |
| Other Kinases (CDK1, CDK2, c-src, ERK2, MEK, p38, Tie2, VEGFR2, c-fms) | >100-fold selective over these kinases | In vitro kinase assays |
Table 2: this compound Solubility
| Solvent | Solubility |
| DMSO | Up to 100 mg/mL[4] or 104 mg/mL[5] |
| Ethanol | Soluble to 1 mM |
| DMF | 15 mg/mL[9] |
| DMSO:PBS (pH 7.2) (1:8) | 0.1 mg/mL[9] |
Experimental Protocols
Protocol 1: Western Blot for Assessing Raf/MEK/ERK Pathway Activation
Objective: To determine the phosphorylation status of key proteins in the Raf/MEK/ERK pathway following treatment with this compound.
Materials:
-
Cell line of interest
-
6-well cell culture plates
-
This compound (dissolved in DMSO)
-
DMSO (vehicle control)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-c-Raf, anti-c-Raf, anti-phospho-MEK, anti-MEK, anti-phospho-ERK, anti-ERK, and a loading control like anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Seeding: Seed cells in 6-well plates and allow them to adhere overnight.
-
Cell Treatment: Treat cells with the desired concentrations of this compound or DMSO vehicle for the specified time.[14]
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold RIPA buffer to each well and incubate on ice for 15-30 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at high speed at 4°C to pellet cell debris.[14]
-
-
Protein Quantification:
-
Collect the supernatant (cell lysate).
-
Determine the protein concentration of each lysate using a BCA assay.[14]
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein amounts for all samples.
-
Add Laemmli buffer and heat the samples to denature the proteins.
-
Load equal amounts of protein onto an SDS-PAGE gel and run the gel to separate the proteins by size.[14]
-
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[14]
-
Immunoblotting:
-
Detection:
-
Wash the membrane again with TBST.
-
Add ECL substrate and visualize the protein bands using an imaging system.[14]
-
-
Data Analysis: Quantify the band intensities to determine the ratio of phosphorylated protein to total protein for each target.
Protocol 2: Cell Viability Assay (MTT Assay)
Objective: To determine the effect of this compound on cell viability and to establish a non-toxic working concentration.
Materials:
-
Cell line of interest
-
96-well cell culture plates
-
This compound (dissolved in DMSO)
-
DMSO (vehicle control)
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or a specialized reagent)
-
Plate reader (spectrophotometer)
Procedure:
-
Cell Seeding: Seed cells at an appropriate density in a 96-well plate and allow them to attach overnight.[14]
-
Compound Preparation: Prepare a serial dilution of this compound in cell culture medium.
-
Cell Treatment: Treat the cells with the diluted compound or a DMSO vehicle control. Include wells with medium only as a background control.[14]
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).[12]
-
MTT Addition: Add MTT reagent to each well at a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.[12]
-
Solubilization: Add a solubilization solution to dissolve the formazan crystals.[12]
-
Measurement: Measure the absorbance at the appropriate wavelength using a plate reader.[14]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the DMSO-treated control cells.
Mandatory Visualizations
Caption: Simplified signaling pathway of the Raf/MEK/ERK cascade and the dual action of this compound.
Caption: Troubleshooting workflow for unexpected results in experiments with this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. agscientific.com [agscientific.com]
- 7. The c-Raf inhibitor GW5074 provides neuroprotection in vitro and in an animal model of neurodegeneration through a MEK-ERK and Akt-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. caymanchem.com [caymanchem.com]
- 10. GW5074 powder 220904-83-6 [sigmaaldrich.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. GW5074 and PP2 kinase inhibitors implicate nontraditional c-Raf and Lyn function as drivers of retinoic acid-induced maturation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Poor Bioavailability of GW5074 In Vivo
This technical support center is designed for researchers, scientists, and drug development professionals who are utilizing the c-Raf inhibitor, GW5074, in in vivo experiments and encountering challenges related to its poor bioavailability. This guide provides troubleshooting advice and frequently asked questions (FAQs) in a user-friendly question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: Why does GW5074 exhibit poor bioavailability in vivo?
A1: The primary reason for GW5074's poor in vivo bioavailability is its low aqueous solubility.[1][2] For oral administration, a compound must dissolve in the gastrointestinal fluids to be absorbed into the bloodstream. The hydrophobic nature of GW5074 hinders this dissolution process, leading to low and variable absorption.[2]
Q2: What are the consequences of poor bioavailability in my experiments?
A2: Poor bioavailability can lead to several experimental issues, including:
-
Lack of efficacy: Insufficient drug concentration at the target site may result in a diminished or absent biological effect.
-
Inconsistent results: High variability in absorption between individual animals can lead to a lack of reproducibility in your findings.
-
Misinterpretation of data: Apparent lack of efficacy might be incorrectly attributed to the compound's mechanism of action rather than a formulation or delivery issue.
Q3: Are there alternative routes of administration to bypass poor oral absorption?
A3: Yes. For preclinical studies, intraperitoneal (IP) injection is a commonly used alternative to oral administration for compounds like GW5074.[2] This route bypasses the gastrointestinal tract and first-pass metabolism in the liver, often leading to higher and more consistent systemic exposure. However, even with IP injection, challenges related to the compound's low solubility can arise.[2]
Q4: Is detailed pharmacokinetic data (Cmax, Tmax, AUC) for GW5074 publicly available?
A4: Unfortunately, detailed and comprehensive preclinical pharmacokinetic data for GW5074, such as maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC), are scarce in the public domain.[2] Researchers are strongly encouraged to perform their own pharmacokinetic studies to determine these parameters for their specific formulation and animal model.
Troubleshooting Guide
Issue 1: I am not observing the expected in vivo effect after oral administration of GW5074.
-
Possible Cause: Low and variable absorption due to poor aqueous solubility.[1][2]
-
Troubleshooting Steps:
-
Review your formulation: A simple suspension in an aqueous vehicle is often insufficient. Consider using a specialized formulation to improve solubility. A commonly used vehicle for in vivo suspension of GW5074 includes a combination of DMSO, PEG300, Tween-80, and saline.[2]
-
Switch to an alternative administration route: If oral delivery is not a critical aspect of your study design, consider using intraperitoneal (IP) injection.[2]
-
Optimize the dose: While simply increasing the dose of a poorly absorbed compound may not proportionally increase its bioavailability, ensure you are using a dose within the reported effective range for in vivo studies (typically 0.5-5 mg/kg for IP administration in mice).[2]
-
Consider advanced formulation strategies: If oral administration is necessary, explore techniques such as nanoparticle formulations, solid dispersions, or prodrug approaches to enhance solubility and absorption.
-
Issue 2: My results are inconsistent even with intraperitoneal (IP) injection of GW5074.
-
Possible Cause: Precipitation of the compound at the injection site.[2] Due to its low solubility, GW5074 can precipitate out of the vehicle upon injection into the peritoneal cavity, leading to variable absorption rates between animals.
-
Troubleshooting Steps:
-
Ensure a stable and homogenous suspension: Use a validated formulation protocol, such as the one detailed below, which includes solubilizing agents and surfactants.
-
Sonication before administration: Sonicate the GW5074 suspension immediately before each injection to ensure a uniform distribution of the compound.[2]
-
Proper injection technique: Follow a consistent and proper IP injection protocol to minimize variability.
-
Sufficient group size: Use an adequate number of animals in each experimental group to account for biological variability.
-
Issue 3: My GW5074 formulation is cloudy and appears to precipitate over time.
-
Possible Cause: This is expected due to the low solubility of GW5074. However, rapid or excessive precipitation can lead to inaccurate dosing.
-
Troubleshooting Steps:
-
Prepare fresh formulations: It is best practice to prepare the GW5074 formulation fresh for each experiment to minimize issues with stability and precipitation.
-
Follow the correct formulation procedure: The order of addition and thorough mixing of the vehicle components are crucial for creating a stable suspension.
-
Vortex/sonicate before each use: Always ensure the suspension is homogenous before drawing it into the syringe for administration.
-
Data Presentation
Due to the limited availability of public pharmacokinetic data for GW5074, the following tables provide a summary of its general properties and an illustrative example of how pharmacokinetic data for a poorly soluble kinase inhibitor with an improved formulation might be presented.
Table 1: General Properties of GW5074
| Property | Description | Reference(s) |
| Mechanism of Action | Potent and selective inhibitor of c-Raf kinase | [3] |
| IC50 (c-Raf) | 9 nM | [2] |
| Aqueous Solubility | Poor | [1][2] |
| Brain Penetration | Reported to be brain penetrant | [2] |
Table 2: Components of a Standard In Vivo Suspension Formulation for GW5074
| Component | Purpose | Typical Concentration (%) | Reference(s) |
| DMSO | Solubilizing agent | 10 | [2] |
| PEG300 | Co-solvent and vehicle | 40 | [2] |
| Tween-80 | Surfactant/Emulsifier | 5 | [2] |
| Saline | Aqueous vehicle | 45 | [2] |
Table 3: Illustrative Pharmacokinetic Parameters of a Poorly Soluble Kinase Inhibitor in Mice Following Oral Administration of Different Formulations (Hypothetical Data)
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (0-24h) (ng*hr/mL) | Relative Bioavailability (%) |
| Simple Suspension | 10 | 150 ± 35 | 2.0 | 600 ± 150 | 100 |
| Solid Dispersion | 10 | 750 ± 120 | 1.0 | 3600 ± 540 | 600 |
| Nanoparticle Formulation | 10 | 980 ± 200 | 0.5 | 5200 ± 830 | 867 |
Experimental Protocols
Protocol 1: Preparation of a Standard GW5074 Suspension for In Vivo Administration
This protocol describes the preparation of a commonly used suspension of GW5074 suitable for intraperitoneal or oral administration in rodents.
Materials:
-
GW5074 powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Bath sonicator
Procedure:
-
Prepare a stock solution: Dissolve GW5074 in 100% DMSO to create a concentrated stock solution (e.g., 25 mg/mL). Ensure the powder is completely dissolved by vortexing.[2]
-
Prepare the vehicle mixture: In a sterile tube, combine the following components in the specified order and ratios for the final formulation (e.g., for a final volume of 1 mL):
-
Add 400 µL of PEG300.
-
While vortexing, slowly add 100 µL of the GW5074 DMSO stock solution to the PEG300.
-
Add 50 µL of Tween-80 and continue to vortex until the solution is homogenous.
-
Add 450 µL of sterile saline dropwise while vortexing to form the final suspension.[2]
-
-
Final homogenization: Sonicate the final suspension for 5-10 minutes in a bath sonicator to ensure a uniform particle size distribution.[2]
-
Administration: Vortex the suspension immediately before each administration to ensure homogeneity.
Protocol 2: General Procedure for In Vivo Bioavailability Assessment of a Novel GW5074 Formulation
This protocol provides a general framework for assessing the in vivo bioavailability of a new GW5074 formulation.
Animal Model:
-
Select an appropriate rodent model (e.g., male C57BL/6 mice or Sprague-Dawley rats).
-
Acclimate animals for at least one week before the study.
Dosing:
-
Intravenous (IV) Group: Administer a known dose of GW5074 (e.g., 1 mg/kg) in a suitable solubilizing vehicle intravenously to a group of animals. This group serves as the 100% bioavailability reference.
-
Oral (PO) or Intraperitoneal (IP) Group: Administer the desired dose of the novel and control (e.g., simple suspension) formulations to separate groups of animals.
Blood Sampling:
-
Collect blood samples (e.g., via tail vein or saphenous vein) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
Sample Processing and Analysis:
-
Plasma Preparation: Process the blood samples to obtain plasma and store at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of GW5074 in the plasma samples using a validated analytical method such as High-Performance Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
-
Pharmacokinetic Analysis: Use pharmacokinetic software to calculate parameters such as Cmax, Tmax, and AUC for each group.
-
Bioavailability Calculation: Calculate the absolute oral bioavailability (F%) using the following formula: F(%) = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100[2]
Protocol 3: Preparation of a GW5074 Solid Dispersion by Solvent Evaporation
This protocol outlines a general method for preparing an amorphous solid dispersion to improve the dissolution rate of GW5074.
Materials:
-
GW5074 powder
-
A suitable polymer (e.g., PVP K30, Soluplus®, HPMC-AS)
-
A common solvent in which both GW5074 and the polymer are soluble (e.g., methanol, acetone)
-
Round-bottom flask
-
Rotary evaporator
-
Vacuum oven
-
Mortar and pestle
Procedure:
-
Dissolution: Dissolve GW5074 and the selected polymer (e.g., in a 1:4 drug-to-polymer ratio by weight) in the chosen solvent in a round-bottom flask.
-
Solvent Evaporation: Use a rotary evaporator to remove the solvent under reduced pressure at a controlled temperature (e.g., 40-60°C).
-
Drying: Dry the resulting solid film under vacuum to remove any residual solvent.
-
Pulverization: Collect and gently grind the solid dispersion into a fine powder using a mortar and pestle.
-
Characterization:
-
Differential Scanning Calorimetry (DSC): Confirm the amorphous nature of GW5074 in the solid dispersion by the absence of its characteristic melting peak.
-
Powder X-ray Diffraction (PXRD): Verify the absence of crystallinity.
-
In Vitro Dissolution: Compare the dissolution profile of the solid dispersion to the crystalline drug in simulated gastric and intestinal fluids.
-
Visualizations
Caption: Troubleshooting workflow for addressing the lack of in vivo effect of orally administered GW5074.
Caption: The canonical RAS/RAF/MEK/ERK signaling pathway and the inhibitory action of GW5074 on c-Raf.
References
Dealing with batch-to-batch variability of GW 5074
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of GW 5074. Due to the complex nature of this inhibitor, including its potential for paradoxical pathway activation and off-target effects, it is crucial to have robust experimental protocols and troubleshooting strategies. This guide addresses potential batch-to-batch variability by providing protocols for quality control to ensure experimental reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is the primary target and in vitro potency of this compound?
This compound is a potent, selective, and cell-permeable inhibitor of c-Raf1 kinase with a reported IC50 of 9 nM in cell-free assays.[1][2] It is designed to target the MAPK/ERK signaling pathway.[3]
Q2: I'm using this compound to inhibit the MEK/ERK pathway, but I'm observing an increase in ERK phosphorylation. Why is this happening?
This is a documented paradoxical effect of this compound, particularly in cells with wild-type B-Raf and upstream pathway activation (e.g., RAS mutations).[1][4] In this context, this compound binding to one c-Raf monomer in a dimer can lead to the transactivation of the other protomer (B-Raf or another c-Raf), resulting in increased downstream signaling to MEK and ERK.[5][6]
Q3: Are there known off-target effects of this compound that could influence my results?
Yes. Despite its high selectivity for c-Raf in vitro, this compound has been shown to have other effects in cellular contexts.[7] Notably, it can interact with mutant huntingtin (mHTT) protein. It's crucial to consider these potential off-target effects when interpreting your data.
Q4: What is the recommended solvent and storage condition for this compound?
This compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO).[2][3] For long-term storage, the stock solution should be stored at -20°C or -80°C.[2] It is advisable to prepare aliquots to avoid repeated freeze-thaw cycles.[2]
Q5: Why are my results with this compound inconsistent between experiments?
Inconsistent results can arise from several factors, including the complex paradoxical effects of the compound, cell line-specific responses, and variations in experimental conditions.[8] Another potential cause is batch-to-batch variability in the purity or potency of the compound. Implementing a quality control protocol for each new batch is recommended to mitigate this.
Troubleshooting Guide
Issue 1: Unexpected Increase in ERK Phosphorylation (Paradoxical Activation)
Symptoms:
-
Increased p-ERK and p-MEK levels upon treatment with this compound, as determined by Western blot.
-
This effect is often dose-dependent, with activation observed at lower to mid-range concentrations and potential inhibition at very high concentrations.[1]
Possible Causes:
-
The cell line has wild-type B-Raf.
-
The cell line has an activating mutation upstream of Raf (e.g., in RAS).[1]
-
The concentration of this compound is in the range that favors paradoxical activation.
Troubleshooting Steps:
-
Verify Cell Line Genotype: Confirm the B-Raf and RAS mutation status of your cell line.
-
Perform a Dose-Response Analysis: Treat cells with a wide range of this compound concentrations (e.g., 10 nM to 10 µM) and analyze p-ERK and total ERK levels by Western blot.[1]
-
Use a MEK Inhibitor Control: Co-treat with a MEK inhibitor (e.g., PD98059 or U0126) to confirm that the observed increase in p-ERK is dependent on MEK activity.
-
Consider an Alternative Inhibitor: If paradoxical activation is confounding your results, consider using a "paradox breaker" Raf inhibitor if your experimental design allows.[4]
Caption: Troubleshooting workflow for paradoxical ERK activation.
Issue 2: Inconsistent Results and High Variability Between Experiments
Symptoms:
-
Poor reproducibility of IC50 values.
-
Variable effects on cell viability or signaling readouts in replicate experiments.
Possible Causes:
-
Inconsistent cell culture practices (e.g., cell passage number, seeding density).[9]
-
Degradation of this compound stock solution.
-
Batch-to-batch variability in the purity or potency of this compound.
Troubleshooting Steps:
-
Standardize Cell Culture: Use cells of a consistent and low passage number. Ensure uniform cell seeding density.
-
Prepare Fresh Stock Solutions: Prepare fresh stock solutions of this compound from powder for each critical experiment and avoid repeated freeze-thaw cycles.
-
Implement New Batch Quality Control: For each new batch of this compound, perform a quality control check to ensure its potency and activity are consistent with previous batches (see "New Batch Quality Control Protocol" below).
-
Include Positive and Negative Controls: Always include appropriate vehicle controls (DMSO) and, if possible, a positive control compound with a known and stable effect.
Quantitative Data Summary
| Parameter | Value | Cell Line/System | Reference(s) |
| IC50 | 9 nM | c-Raf (cell-free assay) | [2] |
| Selectivity | >100-fold | Over CDK1, CDK2, c-src, ERK2, MEK, p38, Tie2, VEGFR2, c-fms |
Experimental Protocols
New Batch Quality Control Protocol
To mitigate the potential for batch-to-batch variability, it is recommended to perform the following quality control experiments on each new lot of this compound.
Caption: Experimental workflow for new batch quality control.
1. In Vitro c-Raf Kinase Assay
Principle: To determine the IC50 of the new batch against purified c-Raf enzyme. This provides a direct measure of its potency.
Materials:
-
Recombinant active c-Raf enzyme
-
Kinase substrate (e.g., inactive MEK1)
-
This compound (new batch and previous, validated batch)
-
Kinase Assay Buffer (e.g., 50 mM Tris pH 7.5, 0.1 mM EGTA, 10 mM Magnesium Acetate)[10]
-
ATP (at a concentration near the Km for c-Raf)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
Methodology:
-
Prepare Serial Dilutions: Create a serial dilution of the new batch of this compound in DMSO, followed by a further dilution in Kinase Assay Buffer. Do the same for a previously validated batch as a control.
-
Kinase Reaction: In a 96-well plate, add the c-Raf enzyme to each well.
-
Inhibitor Addition: Add the diluted this compound or DMSO vehicle control and incubate to allow for inhibitor binding.
-
Initiate Reaction: Add the kinase substrate and ATP to start the reaction. Incubate at 30°C for 45 minutes.[11]
-
Detection: Stop the reaction and measure the remaining ATP using a luminescence-based assay.
-
Data Analysis: Plot the percent inhibition against the log concentration of this compound and fit the data to a dose-response curve to determine the IC50 value. Compare the IC50 of the new batch to the historical values for this compound in your lab.
2. Cell-Based Western Blot Analysis
Principle: To confirm the activity of the new batch in a cellular context and to check for consistency in inducing paradoxical ERK activation in a susceptible cell line.
Materials:
-
A cell line known to exhibit paradoxical ERK activation in response to this compound (e.g., a B-Raf wild-type, RAS-mutant line).
-
Cell culture medium and supplements.
-
This compound (new batch and previous, validated batch).
-
Lysis buffer with protease and phosphatase inhibitors.
-
Antibodies: anti-p-ERK1/2, anti-total ERK1/2.
Methodology:
-
Cell Culture and Treatment: Seed cells and allow them to attach. Treat cells with a specific concentration of the new and old batches of this compound (a concentration known to cause paradoxical activation, e.g., 100-500 nM) for a fixed time (e.g., 1-2 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Western Blot: Perform SDS-PAGE and transfer proteins to a membrane. Probe with primary antibodies against p-ERK and total ERK, followed by appropriate secondary antibodies.
-
Analysis: Compare the level of p-ERK induction by the new batch to that of the previous batch. A consistent level of paradoxical activation provides confidence in the cellular activity of the new batch.
Signaling Pathways
The dual nature of this compound's effect on the Raf-MEK-ERK pathway is critical to understand. Depending on the cellular context, it can act as either an inhibitor or an activator.
Caption: Canonical and paradoxical signaling pathways of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. GW5074 powder 220904-83-6 [sigmaaldrich.com]
- 4. Frontiers | Onco-immunomodulatory properties of pharmacological interference with RAS-RAF-MEK-ERK pathway hyperactivation [frontiersin.org]
- 5. benchchem.com [benchchem.com]
- 6. Paradoxical activation of T cells via augmented ERK signaling mediated by a RAF inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. selleckchem.com [selleckchem.com]
- 11. bpsbioscience.com [bpsbioscience.com]
Alternative solvents for GW 5074 for specific assays
Welcome to the technical support center for GW 5074. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound effectively in their experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) addressing common issues, with a focus on solvent selection for specific assays.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
A1: The most common and recommended solvent for preparing high-concentration stock solutions of this compound is dimethyl sulfoxide (B87167) (DMSO).[1][2][3] It is highly soluble in DMSO, with concentrations of 100 mM or 104 mg/mL being achievable.[1][2] For optimal results, it is crucial to use fresh, anhydrous DMSO, as moisture can reduce the solubility of the compound.[1] Some suppliers also note that warming the solution to 60°C and using sonication can aid in dissolution.[3]
Q2: I am observing toxicity in my cell-based assays. Could the solvent be the cause?
A2: Yes, solvent toxicity is a common issue in cell-based assays, especially with sensitive primary cells.[4] While DMSO is widely used, it can be toxic to cells at higher concentrations.[4] It is crucial to keep the final concentration of DMSO in your cell culture medium below 0.1% to minimize cytotoxic effects.[4] Always include a vehicle control (cells treated with the same final concentration of DMSO without this compound) in your experiments to differentiate between solvent-induced toxicity and compound-specific effects.[4]
Q3: My this compound precipitates when I dilute my DMSO stock solution into an aqueous buffer for my kinase assay. How can I prevent this?
A3: It is common for compounds dissolved in a high concentration of organic solvent to precipitate when diluted into an aqueous buffer.[5] To avoid this, ensure rapid and thorough mixing during dilution. It may also be beneficial to prepare an intermediate dilution in a solvent that is miscible with both DMSO and water. While this compound is insoluble in water, for in vitro kinase assays, the final concentration of DMSO in the reaction buffer should be kept low and consistent across all experimental conditions. The provided protocols for kinase assays often involve diluting the inhibitor in the kinase buffer, implying a low final DMSO concentration is tolerated.[1][6]
Q4: What is a suitable solvent formulation for in vivo studies with this compound?
A4: Due to its poor aqueous solubility and bioavailability, a simple aqueous suspension is not recommended for in vivo administration.[7] A common formulation for intraperitoneal (i.p.) injection involves a co-solvent system. One such formulation consists of a mixture of DMSO, PEG300, Tween-80, and saline.[7][8] For example, a stock solution in DMSO can be mixed with PEG300 and Tween-80 before the final addition of saline.[3][7] It is important to ensure the final solution is a homogenous suspension, which can be aided by sonication.[7]
Troubleshooting Guides
Issue 1: Inconsistent or No Effect in Cell-Based Assays
-
Possible Cause: Compound precipitation, degradation, or suboptimal solvent concentration.
-
Troubleshooting Steps:
-
Verify Solubility: After diluting your this compound stock solution into the cell culture medium, visually inspect for any precipitation. If precipitation occurs, you may need to lower the final concentration or optimize the dilution method.
-
Solvent Concentration: Ensure the final DMSO concentration is as low as possible (ideally ≤ 0.1%) and is consistent across all treatment groups, including the vehicle control.[4]
-
Fresh Preparations: Prepare fresh dilutions of this compound for each experiment from a frozen stock. Avoid repeated freeze-thaw cycles of the stock solution.[4] The stability of this compound in cell culture media can be variable, so it is best to add it to the media immediately before treating the cells.[8]
-
Issue 2: Poor Bioavailability and Inconsistent Results in In Vivo Studies
-
Possible Cause: Inadequate formulation and precipitation at the injection site.
-
Troubleshooting Steps:
-
Optimize Formulation: Do not use a simple aqueous suspension. Employ a co-solvent system designed to improve solubility and stability. A common vehicle includes DMSO, PEG300, Tween-80, and saline.[7] The ratio of these components can be critical. One suggested protocol is to prepare a 25 mg/mL stock in DMSO, which is then added to PEG300, followed by Tween-80 and finally saline.[7]
-
Ensure Homogeneity: The final formulation for in vivo use is often a suspension. To ensure consistent dosing, it is crucial to have a homogenous suspension. Sonication of the suspension before each injection can help achieve a uniform particle size distribution and prevent precipitation.[7]
-
Route of Administration: Oral administration of this compound has been shown to have very poor bioavailability.[7][9] Intraperitoneal (i.p.) injection is a more common and effective route for preclinical studies.[7][9]
-
Data Presentation
Solubility of this compound in Various Solvents
| Solvent | Concentration | Notes | Reference |
| DMSO | 104 mg/mL (~199.6 mM) | Fresh, anhydrous DMSO is recommended. | [1] |
| DMSO | 100 mM | --- | [2] |
| DMSO | 100 mg/mL (~192 mM) | May require sonication and warming to 60°C. | [3] |
| DMSO | 15 mg/mL | --- | [10] |
| Ethanol | 1 mM | --- | [2] |
| Water | Insoluble | --- | [1] |
| Ethanol | Insoluble | Inconsistent with other reports, may depend on the grade. | [1] |
| DMF | 15 mg/mL | --- | [10] |
| DMSO:PBS (pH 7.2) (1:8) | 0.1 mg/mL | --- | [10] |
Experimental Protocols
In Vitro c-Raf Kinase Assay
This protocol is a generalized procedure based on common practices for in vitro kinase assays.
-
Reagent Preparation:
-
Assay Procedure:
-
Perform serial dilutions of the this compound stock solution in DMSO, followed by a further dilution in the kinase buffer to achieve the desired final concentrations.
-
In a reaction plate, add the diluted this compound or DMSO vehicle control.
-
Add the c-Raf enzyme and the substrate to the wells.
-
Initiate the reaction by adding ATP (often radiolabeled, e.g., [γ-³³P-ATP]).[1]
-
Incubate the plate at room temperature for a specified time (e.g., 40 minutes).[1]
-
-
Detection and Analysis:
-
Stop the reaction and quantify kinase activity. If using radiolabeled ATP, this can be done by spotting an aliquot onto a filter, washing, and measuring radioactivity via scintillation counting.[1]
-
Plot the percentage of inhibition against the log concentration of this compound to determine the IC50 value.
-
In Vivo Formulation Preparation (for Intraperitoneal Injection)
This protocol provides a common method for preparing a this compound suspension for animal studies.
-
Stock Solution: Prepare a stock solution of this compound in 100% DMSO (e.g., 25 mg/mL).[7]
-
Vehicle Preparation:
-
In a sterile tube, add the required volume of PEG300.
-
While vortexing, slowly add the this compound stock solution to the PEG300.
-
Add Tween-80 to the mixture and continue to vortex until a homogenous solution is formed.
-
Add saline in a dropwise manner while vortexing to form the final suspension.[7] A typical final vehicle composition might be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[8]
-
-
Final Homogenization:
-
Sonicate the final suspension for 5-10 minutes in a bath sonicator to ensure a uniform particle size distribution.[7]
-
Visually inspect for any large aggregates before administration.
-
Visualizations
Caption: Workflow for preparing and using this compound in different assays.
Caption: Inhibition of the c-Raf signaling pathway by this compound.
Caption: A logical guide for troubleshooting common issues with this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. rndsystems.com [rndsystems.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. caymanchem.com [caymanchem.com]
Validation & Comparative
A Comparative Analysis of GW 5074 and Sorafenib Efficacy in Colorectal Cancer Cells
In the landscape of targeted therapies for colorectal cancer (CRC), inhibitors of the RAF-MEK-ERK signaling pathway have garnered significant attention. This guide provides a comparative overview of two such inhibitors, GW 5074, a C-RAF inhibitor, and sorafenib (B1663141), a multi-kinase inhibitor that targets B-RAF, among other kinases. The following sections detail their differential and synergistic effects on CRC cell lines, supported by experimental data and protocols for researchers in oncology and drug development.
Executive Summary
Sorafenib, as a single agent, demonstrates tumor-suppressive efficacy in CRC cell lines; however, its clinical utility is often hampered by drug resistance and adverse side effects.[1] Preclinical evidence strongly suggests that the C-RAF inhibitor, this compound, can significantly potentiate the cytotoxic effects of sorafenib, allowing for a dramatic reduction in the required dosage of sorafenib to achieve a potent anti-cancer effect.[1][2][3][4][5] This synergistic relationship is primarily mediated through the induction of mitochondrial dysfunction.[1][2][3][4][5] While both compounds individually can suppress cell proliferation and induce apoptosis, their combined use does not necessarily enhance these specific effects further but rather works synergistically to impact mitochondrial functions.[1][2][4]
Data Presentation: Quantitative Efficacy
The synergistic cytotoxicity of this compound and sorafenib has been demonstrated in human colorectal cancer cell lines, HCT116 and LoVo. The half-maximal inhibitory concentration (IC50) of sorafenib was significantly reduced when used in combination with this compound.
| Cell Line | Treatment | IC50 (µM) |
| HCT116 | Sorafenib alone | 17 |
| Sorafenib + this compound | 0.14 | |
| LoVo | Sorafenib alone | 31 |
| Sorafenib + this compound | 0.01 |
Data sourced from a 2022 study on the synergistic effects of GW5074 and Sorafenib in human colorectal cancer cell lines.[1][2][3][4][5]
Signaling Pathway and Mechanisms of Action
Sorafenib primarily targets the RAF-MEK-ERK pathway, a critical signaling cascade that regulates cell proliferation and survival.[1] this compound specifically inhibits C-RAF, another isoform of the RAF kinase family. The combination of these two agents leads to enhanced anti-tumor activity through a distinct mechanism involving mitochondrial dysfunction, which includes increased generation of reactive oxygen species (ROS), disruption of the mitochondrial membrane potential, and alterations in mitochondrial fission and fusion dynamics.[1][2][3][4][5]
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for replication and further investigation.
Cell Viability (MTT) Assay
This protocol is used to assess the metabolic activity of cells, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Seed CRC cells (e.g., HCT116, LoVo) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Treatment: Treat the cells with various concentrations of this compound, sorafenib, or a combination of both. Include a vehicle-treated control group. Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10-20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[6]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[7] Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.
-
Cell Preparation: Seed and treat CRC cells as described in the MTT assay protocol. After treatment, harvest the cells by trypsinization and wash them with cold PBS.
-
Cell Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour.
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Western Blot Analysis for RAF-MEK-ERK Pathway
This technique is used to detect and quantify the expression levels of total and phosphorylated proteins in the RAF-MEK-ERK signaling cascade.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Denature an equal amount of protein from each sample by boiling in Laemmli buffer and separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for total and phosphorylated forms of RAF, MEK, and ERK overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).
References
- 1. The Synergistic Cytotoxic Effects of GW5074 and Sorafenib by Impacting Mitochondrial Functions in Human Colorectal Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | The Synergistic Cytotoxic Effects of GW5074 and Sorafenib by Impacting Mitochondrial Functions in Human Colorectal Cancer Cell Lines [frontiersin.org]
- 4. The Synergistic Cytotoxic Effects of GW5074 and Sorafenib by Impacting Mitochondrial Functions in Human Colorectal Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. merckmillipore.com [merckmillipore.com]
- 7. MTT (Assay protocol [protocols.io]
Validating c-Raf Inhibition: A Comparative Guide to GW 5074 and Alternative Kinase Inhibitors
For researchers and drug development professionals investigating the MAPK/ERK signaling pathway, specific and potent inhibition of key kinases is paramount. This guide provides a comparative analysis of GW 5074, a well-characterized c-Raf inhibitor, alongside other commercially available inhibitors. The presented data, compiled from various sources, is intended to aid in the selection of appropriate tool compounds for studying c-Raf function and for the development of novel therapeutics.
Introduction to c-Raf and the MAPK/ERK Pathway
The Raf (Rapidly Accelerated Fibrosarcoma) kinases, including A-Raf, B-Raf, and c-Raf (also known as Raf-1), are central components of the MAPK/ERK signaling cascade.[1][2] This pathway is a critical regulator of numerous cellular processes, including proliferation, differentiation, survival, and apoptosis.[1][3] Dysregulation of the RAS-RAF-MEK-ERK pathway is a frequent driver of oncogenesis, making its components, particularly the Raf kinases, attractive targets for therapeutic intervention.[2][4] The canonical activation of this pathway begins with the stimulation of a receptor tyrosine kinase (RTK), leading to the activation of the small GTPase RAS. Activated RAS then recruits and activates Raf kinases, which in turn phosphorylate and activate MEK1/2. Subsequently, MEK1/2 phosphorylates and activates ERK1/2, leading to the regulation of downstream transcription factors and cellular responses.[4]
This compound is a potent and selective, cell-permeable small molecule inhibitor of c-Raf kinase. It has been widely used as a chemical probe to investigate the biological roles of c-Raf. However, a comprehensive understanding of its performance relative to other available inhibitors is crucial for rigorous experimental design and data interpretation.
Comparative Analysis of c-Raf Inhibitors
The inhibitory activity of this compound against c-Raf has been determined through in vitro kinase assays, with a reported IC50 value of 9 nM.[5][6][7] To provide a broader context for its potency, the following table summarizes the IC50 values of this compound and a selection of alternative c-Raf inhibitors. It is important to note that these values are compiled from various studies and the experimental conditions may differ.
| Inhibitor | Target(s) | IC50 (nM) for c-Raf | Other Notable Targets (IC50 in nM) |
| This compound | c-Raf | 9 | Selective for c-Raf over a panel of other kinases including JNK1/2/3, MEK1, MKK6/7, CDK1/2, c-Src, p38 MAP, VEGFR2, and c-Fms.[5][6] |
| Sorafenib | Multi-kinase | 6 | B-Raf (22), VEGFR-2 (90), VEGFR-3 (20), PDGFR-β (57), Flt-3 (59), c-KIT (68)[8] |
| Regorafenib | Multi-kinase | 2.5 | VEGFR1 (13), VEGFR2 (4.2), VEGFR3 (46), PDGFRβ (22), Kit (7), RET (1.5)[9] |
| Dabrafenib | B-Raf/c-Raf | 5 | B-RafV600E (0.8), B-RafWT (3.2)[8] |
| AZ 628 | Pan-Raf | 29 | B-RafV600E (34), B-Raf (105), VEGFR2, DDR2, Lyn, Flt1, FMS[8] |
| TAK-632 | Pan-Raf | 1.4 | B-RafWT (8.3)[8] |
| ZM 336372 | c-Raf | 70 | 10-fold selectivity over B-Raf[8] |
| Belvarafenib | Pan-Raf | 2 | B-RafWT (41), B-RafV600E (7)[8] |
| Lifirafenib (BGB-283) | RAF/EGFR | 29 (for BRAFV600E, c-Raf data not specified) | EGFR (495 for T790M/L858R)[8] |
| PLX8394 | Pan-Raf | 23 | B-RafV600E (3.8), B-RafWT (14)[8] |
Experimental Protocols for c-Raf Kinase Assay
To validate the inhibitory activity of this compound or other compounds against c-Raf, a robust in vitro kinase assay is essential. Below is a generalized protocol for a radiolabel-based assay, which is a common method for determining kinase activity.
Protocol: In Vitro c-Raf Kinase Inhibition Assay (Radiolabel-Based)
1. Materials and Reagents:
-
Purified active c-Raf enzyme
-
Kinase substrate (e.g., inactive MEK1 or Myelin Basic Protein (MBP))
-
This compound and other test inhibitors (dissolved in DMSO)
-
Kinase Assay Buffer (e.g., 50 mM Tris pH 7.5, 0.1 mM EGTA, 10 mM Magnesium Acetate)[5]
-
ATP solution
-
[γ-³³P]ATP
-
96-well plates
-
Phosphocellulose paper (e.g., P30 filters)[5]
-
50 mM Phosphoric Acid
-
Scintillation counter
2. Procedure:
-
Prepare Inhibitor Dilutions: Perform serial dilutions of the test inhibitors (e.g., this compound) in the kinase assay buffer to generate a range of concentrations for testing. Include a vehicle control (DMSO) and a no-inhibitor control.
-
Enzyme and Inhibitor Incubation: In a 96-well plate, add a defined amount of the diluted inhibitor or control to each well. Add the active c-Raf enzyme to each well and incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
Initiate Kinase Reaction: Start the kinase reaction by adding a reaction mix containing the kinase substrate (e.g., 0.66 mg/mL MBP) and ATP, spiked with [γ-³³P]ATP.[5]
-
Reaction Incubation: Incubate the reaction mixture for a defined period (e.g., 20-40 minutes) at room temperature or 30°C.[4][5]
-
Stop Reaction: Terminate the reaction, for example, by adding phosphoric acid.
-
Measure Substrate Phosphorylation: Spot an aliquot of the reaction mixture from each well onto phosphocellulose paper. Wash the paper extensively with 50 mM phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Quantify Kinase Activity: Measure the amount of incorporated radioactivity on the phosphocellulose paper using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Visualizing the Mechanism and Workflow
To better understand the context of c-Raf inhibition and the experimental process, the following diagrams illustrate the MAPK/ERK signaling pathway and a general workflow for assessing c-Raf inhibition.
Caption: The MAPK/ERK signaling cascade with the point of inhibition by this compound.
Caption: General workflow for a c-Raf kinase inhibition assay.
Conclusion
This compound is a potent and highly selective inhibitor of c-Raf, making it an invaluable tool for dissecting the complexities of the MAPK/ERK signaling pathway. The comparative data presented in this guide demonstrates its high potency relative to many other commercially available Raf inhibitors. However, researchers should consider the polypharmacology of some multi-kinase inhibitors, which may offer advantages in certain experimental contexts. The provided experimental protocol offers a robust framework for independently verifying the inhibitory activity of this compound and other compounds, ensuring data accuracy and reproducibility. Careful selection of inhibitors and rigorous validation are critical for advancing our understanding of c-Raf biology and for the development of effective cancer therapeutics. It is also important to note that while this compound is a potent inhibitor of c-Raf in biochemical assays, its effects in cellular contexts can be complex and may lead to paradoxical activation of the MEK-ERK pathway in some cell types, such as neurons.[4][10] This highlights the importance of complementing in vitro kinase assays with cell-based experiments to fully characterize the biological activity of any kinase inhibitor.
References
- 1. benchchem.com [benchchem.com]
- 2. What are CRAF inhibitors and how do they work? [synapse.patsnap.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. benchchem.com [benchchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. apexbt.com [apexbt.com]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. The c-Raf inhibitor GW5074 provides neuroprotection in vitro and in an animal model of neurodegeneration through a MEK-ERK and Akt-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide to the Kinase Selectivity of GW 5074
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the inhibitory activity of GW 5074 against its primary target, c-Raf, and other protein kinases. The data presented herein is intended to assist researchers in interpreting experimental results and designing future studies.
Introduction to this compound
This compound is a potent, cell-permeable small molecule inhibitor of the serine/threonine-protein kinase c-Raf (also known as Raf-1), a key component of the mitogen-activated protein kinase (MAPK) signaling cascade.[1][2][3][4] The Raf/MEK/ERK pathway plays a critical role in regulating cellular processes such as proliferation, differentiation, and survival.[5] Dysregulation of this pathway is a common feature in many cancers, making its components attractive targets for therapeutic development. This compound is widely used as a chemical probe to investigate the biological functions of c-Raf. However, a thorough understanding of its selectivity profile is crucial for the accurate interpretation of its biological effects.
Quantitative Analysis of Kinase Inhibition
This compound exhibits high potency and selectivity for c-Raf. In vitro kinase assays have determined the half-maximal inhibitory concentration (IC50) of this compound for c-Raf to be 9 nM.[1][2][3] Its cross-reactivity against a panel of other protein kinases has been evaluated, demonstrating a high degree of selectivity.
The following table summarizes the in vitro inhibitory activity of this compound against its primary target and a selection of other protein kinases.
| Kinase Target | IC50 (nM) | Fold Selectivity vs. c-Raf |
| c-Raf (Primary Target) | 9 | 1 |
| CDK1 | > 900 | > 100 |
| CDK2 | > 900 | > 100 |
| c-Src | > 900 | > 100 |
| ERK2 | > 900 | > 100 |
| MEK1 | > 900 | > 100 |
| p38 MAP Kinase | > 900 | > 100 |
| Tie2 | > 900 | > 100 |
| VEGFR2 | > 900 | > 100 |
| c-Fms | > 900 | > 100 |
| JNK1 | No significant inhibition | Not applicable |
| JNK2 | No significant inhibition | Not applicable |
| JNK3 | No significant inhibition | Not applicable |
| MKK6 | No significant inhibition | Not applicable |
| MKK7 | No significant inhibition | Not applicable |
Note: The IC50 values for the off-target kinases are reported as > 900 nM, indicating a selectivity of at least 100-fold compared to c-Raf.[2][4] Data for JNK and MKK kinases indicates no significant effect was noted.[1][3][6]
Experimental Protocols
The determination of kinase inhibitor selectivity is a critical step in its characterization. The following are detailed methodologies for key experiments used to evaluate the cross-reactivity of this compound.
In Vitro Radiometric Kinase Assay
This protocol describes a common method for determining the IC50 value of an inhibitor for a target kinase using a radiolabeled ATP substrate.
Materials:
-
Purified, active kinase (e.g., c-Raf, CDK2, etc.)
-
Kinase-specific substrate (e.g., Myelin Basic Protein for c-Raf, Histone H1 for CDKs)
-
This compound stock solution (in DMSO)
-
Kinase assay buffer (e.g., 50 mM Tris pH 7.5, 0.1 mM EGTA, 10 mM Magnesium Acetate)
-
[γ-³³P]ATP
-
P30 phosphocellulose filters
-
Wash buffer (e.g., 50 mM phosphoric acid)
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the purified kinase and its substrate in the kinase assay buffer.
-
Add varying concentrations of this compound or DMSO (vehicle control) to the reaction tubes.
-
Initiate the kinase reaction by adding [γ-³³P]ATP.
-
Incubate the reaction at room temperature for a defined period (e.g., 40 minutes).[6]
-
Stop the reaction by spotting an aliquot of the mixture onto P30 filters.
-
Wash the filters extensively with the wash buffer to remove unincorporated [γ-³³P]ATP.
-
Measure the amount of ³³P incorporated into the substrate using a scintillation counter.
-
Calculate the percentage of kinase activity for each inhibitor concentration relative to the no-inhibitor control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
In Vitro Luminescence-Based Kinase Assay (ADP-Glo™)
This protocol outlines a non-radioactive method for determining kinase activity and inhibition by measuring the amount of ADP produced during the kinase reaction.
Materials:
-
Purified, active kinase
-
Kinase-specific substrate
-
This compound stock solution (in DMSO)
-
Kinase assay buffer
-
ATP
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
Luminometer
Procedure:
-
Set up the kinase reaction in a multi-well plate containing the kinase, substrate, and ATP in kinase assay buffer.
-
Add serial dilutions of this compound or DMSO (vehicle control) to the wells.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a specific duration.
-
Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent.
-
Incubate to allow for the complete conversion of ATP.
-
Add the Kinase Detection Reagent to convert the generated ADP into a luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of kinase activity and determine the IC50 value as described in the radiometric assay protocol.
Signaling Pathway and Mechanism of Action
This compound targets c-Raf within the canonical MAPK/ERK signaling pathway. This pathway is initiated by the activation of receptor tyrosine kinases (RTKs) at the cell surface, which leads to the activation of the small GTPase Ras. Activated Ras recruits and activates Raf kinases (A-Raf, B-Raf, and c-Raf), which in turn phosphorylate and activate MEK1/2. MEK1/2 then phosphorylates and activates ERK1/2, leading to the regulation of transcription factors involved in cell proliferation and survival.
Experimental Workflow for Selectivity Profiling
A systematic approach is essential for determining the selectivity of a kinase inhibitor. The following diagram outlines a general workflow for assessing the cross-reactivity of a compound like this compound.
Paradoxical Pathway Activation
It is important to note that while this compound is a potent inhibitor of c-Raf in vitro, its effects in a cellular context can be more complex. In some cell types, particularly neurons, treatment with this compound has been observed to lead to the accumulation of activating modifications on both c-Raf and B-Raf.[6] This can result in the paradoxical activation of the downstream MEK/ERK pathway. This phenomenon is thought to be due to the inhibitor promoting the dimerization of Raf proteins. This highlights the critical importance of validating the effects of kinase inhibitors in relevant cellular models.
References
A Comparative Analysis of MAPK Pathway Modulation: GW 5074 and PD98059
A comprehensive guide for researchers, scientists, and drug development professionals on the differential effects of GW 5074 and PD98059 on the Ras-Raf-MEK-ERK signaling cascade.
This guide provides a detailed comparative analysis of two widely utilized small molecule inhibitors, this compound and PD98059, and their impact on the mitogen-activated protein kinase (MAPK) pathway. While both compounds are employed to probe the intricacies of the Ras-Raf-MEK-ERK signaling cascade, a critical distinction lies in their primary targets. This compound is a potent and selective inhibitor of c-Raf, an upstream kinase of MEK.[1][2][3][4] In contrast, PD98059 is a well-established inhibitor of MEK1 and MEK2.[5][6][7] This fundamental difference in their mechanism of action dictates their downstream effects and provides a valuable toolset for dissecting this crucial cellular pathway.
Mechanism of Action: A Tale of Two Kinases
The Ras-Raf-MEK-ERK pathway is a highly conserved signaling cascade that transduces extracellular signals to the nucleus, regulating a myriad of cellular processes including proliferation, differentiation, and survival.[8][9][] The sequential phosphorylation and activation of kinases in this pathway—Ras activating Raf, Raf activating MEK, and MEK activating ERK—is a tightly regulated process.[11]
This compound exerts its inhibitory effect at the level of c-Raf. It is a potent and selective inhibitor of c-Raf with a reported IC50 of 9 nM.[1][2] Notably, studies have shown that this compound has no direct inhibitory effect on the activity of MEK1.[1][2][4] By targeting c-Raf, this compound prevents the phosphorylation and subsequent activation of MEK1/2. However, it is important to note that in some cellular contexts, particularly in neuronal cells, this compound has been observed to paradoxically activate the Raf-MEK-ERK pathway.[12][13][14]
PD98059 , on the other hand, acts directly on MEK1 and MEK2. It is a non-ATP competitive inhibitor that binds to the inactive form of MEK, preventing its activation by upstream kinases like Raf.[5][6][15] The IC50 for PD98059 against MEK1 is in the range of 2-7 µM, while its inhibitory activity against MEK2 is weaker, with a reported IC50 of 50 µM.[5][7]
Quantitative Comparison of Inhibitor Potency
The following table summarizes the key inhibitory concentrations (IC50) for this compound and PD98059 against their respective primary targets. It is crucial to interpret these values in the context of the specific experimental conditions under which they were determined.
| Inhibitor | Primary Target | IC50 (in vitro) | Reference |
| This compound | c-Raf | 9 nM | [1][2] |
| PD98059 | MEK1 | 2-7 µM | [5][7] |
| MEK2 | 50 µM | [5][7] |
Visualizing the Inhibition: Signaling Pathways and Experimental Workflow
To clearly illustrate the distinct points of intervention of this compound and PD98059 within the Ras-Raf-MEK-ERK signaling pathway, the following diagrams are provided.
The following diagram outlines a typical experimental workflow to compare the effects of this compound and PD98059 on ERK phosphorylation.
Experimental Protocols
To empirically validate the differential effects of this compound and PD98059, the following experimental protocols are provided as a general guideline. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
In Vitro Kinase Assay
This assay directly measures the inhibitory effect of the compounds on their target kinases.
Objective: To determine the IC50 values of this compound for c-Raf and PD98059 for MEK1.
Materials:
-
Recombinant active c-Raf and MEK1 enzymes
-
Kinase-inactive MEK1 (for c-Raf assay) or ERK2 (for MEK1 assay) as substrate
-
This compound and PD98059
-
[γ-³²P]ATP
-
Kinase assay buffer
-
Filter paper and scintillation counter
Procedure:
-
Prepare serial dilutions of this compound and PD98059.
-
In a reaction tube, combine the respective kinase (c-Raf or MEK1), its substrate, and the inhibitor at various concentrations in kinase assay buffer.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a predetermined time.
-
Stop the reaction and spot the mixture onto filter paper.
-
Wash the filter paper to remove unincorporated [γ-³²P]ATP.
-
Quantify the amount of ³²P incorporated into the substrate using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each inhibitor concentration and determine the IC50 value.
Western Blot Analysis of ERK Phosphorylation
This widely used technique assesses the downstream consequences of inhibiting c-Raf or MEK on the activation of ERK.
Objective: To compare the dose-dependent effects of this compound and PD98059 on ERK1/2 phosphorylation in a cellular context.
Materials:
-
Cell line of interest (e.g., HeLa, A431)
-
This compound and PD98059
-
Growth factor for stimulation (e.g., EGF, PDGF)
-
Cell lysis buffer
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (p-ERK) and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells and grow to 70-80% confluency. Serum-starve the cells for 12-24 hours to reduce basal ERK phosphorylation. Treat cells with increasing concentrations of this compound or PD98059 for a specified duration.
-
Stimulation: Stimulate the cells with a growth factor for a short period (e.g., 10-15 minutes) to induce the MAPK pathway.
-
Cell Lysis and Protein Quantification: Wash cells with ice-cold PBS and lyse them. Determine the protein concentration of each lysate.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the anti-p-ERK primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescent substrate.
-
-
Stripping and Re-probing: To normalize for protein loading, strip the membrane and re-probe with the anti-total-ERK antibody.[16][17][18]
-
Data Analysis: Quantify the band intensities for p-ERK and total ERK. Calculate the ratio of p-ERK to total ERK for each treatment condition to determine the extent of inhibition.
Conclusion
This compound and PD98059 are indispensable tools for investigating the Ras-Raf-MEK-ERK signaling pathway. Their distinct mechanisms of action, with this compound targeting the upstream kinase c-Raf and PD98059 directly inhibiting MEK, allow for a nuanced dissection of this critical cascade. Understanding these differences is paramount for the accurate interpretation of experimental results and for the strategic design of studies aimed at elucidating the complex roles of this pathway in health and disease. The provided data and protocols offer a solid foundation for researchers to conduct their own comparative analyses and further unravel the intricacies of MAPK signaling.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. rndsystems.com [rndsystems.com]
- 4. amsbio.com [amsbio.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. stemcell.com [stemcell.com]
- 8. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 9. ROLES OF THE RAF/MEK/ERK PATHWAY IN CELL GROWTH, MALIGNANT TRANSFORMATION AND DRUG RESISTANCE - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Ras/Raf/MEK/ERK signaling pathway and its role in the occurrence and development of HCC - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The c-Raf inhibitor GW5074 provides neuroprotection in vitro and in an animal model of neurodegeneration through a MEK-ERK and Akt-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. rndsystems.com [rndsystems.com]
- 16. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
GW 5074 and B-Raf Inhibition: A Comparative Analysis
While GW 5074 is a potent inhibitor of c-Raf, it does not inhibit B-Raf, particularly at high concentrations. In fact, in a cellular context, this compound has been observed to paradoxically increase the activity of B-Raf. This guide provides a comparative analysis of this compound's kinase selectivity, supported by experimental data and protocols, to aid researchers in the fields of cell biology and drug discovery.
Kinase Inhibitor Selectivity Profile
This compound is a well-documented, potent, and selective inhibitor of c-Raf (also known as Raf-1) with a reported half-maximal inhibitory concentration (IC50) of 9 nM.[1][2][3][4] Its selectivity for c-Raf is significant, showing minimal to no inhibitory activity against a broad panel of other kinases in in vitro assays.[1][2]
However, it is crucial to note that in cellular environments, particularly in neuronal cultures, treatment with this compound can lead to an accumulation of activating modifications on both c-Raf and B-Raf.[2][5][6] This can result in the stimulation of the Raf-MEK-ERK pathway.[4][5] The neuroprotective effects of this compound are thought to be mediated through this activation of B-Raf.[7] This paradoxical activation is a known phenomenon for some Raf inhibitors and is believed to involve the induction of Raf dimerization.[8][9]
The following table summarizes the inhibitory activity of this compound in comparison to other known Raf inhibitors.
| Inhibitor | c-Raf (IC50) | B-Raf (IC50) | B-Raf V600E (IC50) | Other Notable Kinase Targets (IC50) |
| This compound | 9 nM[1][2] | No significant inhibition; can cause activation in cells[5][6] | - | ≥ 100-fold selectivity over CDK1, CDK2, c-src, ERK2, MEK, p38, Tie2, VEGFR2, and c-fms |
| Sorafenib | 6 nM[10] | 22 nM[10] | 38 nM[10] | VEGFR2 (90 nM), VEGFR3 (15-20 nM), PDGFRβ (57 nM), FLT3 (57-58 nM), c-Kit (58-68 nM)[10] |
| Vemurafenib | 100-160 nM[10] | 13-31 nM[10] | 6.7-48 nM[10] | SRMS (18 nM), ACK1 (19 nM), KHS1 (51 nM), FGR (63 nM)[10] |
| Dabrafenib | 5 nM[10] | 0.6 nM[10] | - | - |
Signaling Pathway and Experimental Workflows
The diagrams below illustrate the canonical MAPK/ERK signaling pathway and a typical experimental workflow for assessing kinase inhibition.
Caption: Canonical MAPK/ERK Signaling Pathway showing the role of Raf kinases.
Caption: A generalized workflow for an in vitro kinase inhibition assay.
Experimental Protocols
In Vitro Kinase Assay (General Protocol)
This protocol outlines the general steps for determining the IC50 value of an inhibitor against a specific kinase.
-
Compound Preparation : Prepare a stock solution of this compound in 100% DMSO. Create a series of dilutions (e.g., 10-point, 3-fold serial dilution) to test a range of concentrations.
-
Kinase Reaction Setup : In a 96-well plate, add the diluted this compound or control (DMSO). Add the active kinase enzyme (e.g., purified c-Raf) to each well.
-
Initiation of Reaction : Initiate the kinase reaction by adding a mixture containing the kinase substrate (e.g., inactive MEK1) and ATP (often radiolabeled, e.g., [γ-³³P]ATP).
-
Incubation : Incubate the reaction plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 30-60 minutes), ensuring the reaction proceeds within the linear range.
-
Reaction Termination and Detection : Stop the reaction, often by adding an acid solution. Spot a portion of the reaction mixture onto a phosphocellulose filter mat. Wash the mat to remove unincorporated ATP.
-
Quantification : Measure the amount of incorporated radiolabeled phosphate (B84403) into the substrate using a scintillation counter. This reflects the kinase activity.
-
Data Analysis : Normalize the data to positive (no inhibitor) and negative (no enzyme) controls. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
Cell-Based Western Blot for Pathway Analysis
This protocol is used to assess the effect of an inhibitor on signaling pathways within cells.
-
Cell Culture and Treatment : Culture a suitable cell line (e.g., a cell line with an active Ras-Raf-MEK-ERK pathway). Treat the cells with varying concentrations of this compound for a specified duration.
-
Cell Lysis : After treatment, wash the cells with cold phosphate-buffered saline (PBS) and lyse them in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification : Determine the protein concentration of each cell lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blotting : Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting : Block the membrane to prevent non-specific antibody binding. Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the proteins of interest (e.g., p-MEK, MEK, p-ERK, ERK).
-
Detection : Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis : Quantify the band intensities to determine the relative levels of protein phosphorylation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. axonmedchem.com [axonmedchem.com]
- 4. apexbt.com [apexbt.com]
- 5. The c-Raf inhibitor GW5074 provides neuroprotection in vitro and in an animal model of neurodegeneration through a MEK-ERK and Akt-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Inhibition of ATF-3 expression by B-Raf mediates the neuroprotective action of GW5074 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. GW5074 and PP2 kinase inhibitors implicate nontraditional c-Raf and Lyn function as drivers of retinoic acid-induced maturation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Unlocking Potent Synergy: A Comparative Guide to the Combined Efficacy of GW5074 and Gentamicin Against MRSA
A promising strategy in the fight against antibiotic-resistant bacteria is the combination of existing antibiotics with compounds that enhance their efficacy. This guide provides a detailed comparison of the synergistic antibacterial effect of the Raf-kinase inhibitor GW5074 and the aminoglycoside antibiotic gentamicin (B1671437) against Methicillin-Resistant Staphylococcus aureus (MRSA). Experimental data from checkerboard assays confirms that GW5074 potentiates the activity of gentamicin, significantly reducing the concentration required to inhibit the growth of this formidable pathogen.
This guide is intended for researchers, scientists, and drug development professionals interested in novel antimicrobial strategies and the potentiation of existing antibiotics.
Quantitative Analysis of Synergistic Activity
The synergistic interaction between GW5074 and gentamicin was quantified using a checkerboard microdilution assay. The Minimum Inhibitory Concentration (MIC) of each compound was determined alone and in combination. The Fractional Inhibitory Concentration Index (FICI) was then calculated to classify the nature of the interaction. A FICI of ≤ 0.5 is indicative of synergy.
| Compound | Bacterial Strain | MIC Alone (µg/mL) | MIC in Combination (µg/mL) | FICI | Interaction |
| Gentamicin | S. aureus MW2 | 1 | 0.25 | 0.5 | Synergy[1] |
| GW5074 | S. aureus MW2 | 4 | 2 |
This data is derived from a study demonstrating the potentiation of gentamicin by GW5074.[1]
Proposed Mechanism of Synergistic Action
While the precise mechanism of synergy is still under investigation, it is hypothesized that GW5074, a known Raf-kinase inhibitor, may act as an antibiotic adjuvant by disrupting bacterial processes that contribute to antibiotic resistance.[1] Kinase inhibitors have been shown to affect bacterial cell membrane permeability and other cellular functions.[2][3] It is plausible that GW5074 alters the S. aureus cell membrane, leading to increased intracellular uptake of gentamicin. This would allow gentamicin to reach its ribosomal target at a lower extracellular concentration, thus explaining the observed synergistic effect.
Gentamicin's primary mechanism of action is the inhibition of protein synthesis by binding to the 30S ribosomal subunit of bacteria.[1] By facilitating the entry of gentamicin into the bacterial cell, GW5074 effectively lowers the barrier for gentamicin to exert its bactericidal effects.
Signaling Pathways and Experimental Workflow
To visually represent the concepts discussed, the following diagrams illustrate the relevant signaling pathways and the experimental workflow for determining synergy.
Figure 1. Proposed signaling pathways for the synergistic action of GW5074 and gentamicin.
Figure 2. Experimental workflow for the checkerboard synergy assay.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) and Checkerboard Synergy Assay
This protocol is adapted from the methodology used to demonstrate the synergy between GW5074 and gentamicin against S. aureus.[1]
1. Bacterial Strain and Culture Conditions:
-
Use a clinical isolate of Methicillin-Resistant Staphylococcus aureus (MRSA), such as the MW2 strain.
-
Culture the bacteria in Mueller-Hinton Broth (MHB).
2. Preparation of Antimicrobial Agents:
-
Prepare stock solutions of GW5074 and gentamicin in an appropriate solvent (e.g., DMSO).
-
Perform serial twofold dilutions of each compound in MHB in separate 96-well microtiter plates to cover a range of concentrations.
3. Checkerboard Assay Setup:
-
In a new 96-well plate, add 50 µL of MHB to each well.
-
Along the x-axis, add increasing concentrations of GW5074.
-
Along the y-axis, add increasing concentrations of gentamicin.
-
This creates a matrix of wells with various combinations of the two compounds.
-
Include control wells with each compound alone to determine their individual MICs.
-
Also include a growth control well (bacteria only) and a sterility control well (MHB only).
4. Inoculation and Incubation:
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard.
-
Dilute the inoculum to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Incubate the plate at 37°C for 18-24 hours.
5. Determination of MIC and FICI:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth.
-
The MIC of the combination is the concentration of each compound in the well with no visible growth.
-
Calculate the Fractional Inhibitory Concentration (FIC) for each compound:
-
FIC of GW5074 = (MIC of GW5074 in combination) / (MIC of GW5074 alone)
-
FIC of Gentamicin = (MIC of Gentamicin in combination) / (MIC of Gentamicin alone)
-
-
Calculate the FICI by summing the individual FICs:
-
FICI = FIC of GW5074 + FIC of Gentamicin
-
-
Interpret the results as follows:
-
FICI ≤ 0.5: Synergy
-
0.5 < FICI ≤ 4: Additive or Indifference
-
FICI > 4: Antagonism
-
Conclusion
The combination of GW5074 and gentamicin demonstrates a clear synergistic effect against MRSA in vitro. This potentiation of an established antibiotic by a kinase inhibitor highlights a promising avenue for the development of novel therapeutic strategies to combat antibiotic-resistant infections. Further in vivo studies and a more detailed elucidation of the underlying mechanism are warranted to fully explore the clinical potential of this combination.
References
- 1. tandfonline.com [tandfonline.com]
- 2. A small-molecule membrane fluidizer re-sensitizes methicillin-resistant Staphylococcus aureus (MRSA) to β-lactam antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effective Membrane Permeabilization of Methicillin-Resistant Staphylococcus aureus by Prenylated Phenolics - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the In Vivo Efficacy of GW5074 in a Huntington's Disease Model: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo efficacy of GW5074 in a Huntington's disease (HD) model against other emerging small molecule alternatives. The information presented is supported by experimental data to aid in the evaluation of potential therapeutic strategies for this neurodegenerative disorder.
Introduction to GW5074 in Huntington's Disease
Huntington's disease is a devastating inherited neurodegenerative disorder characterized by the progressive loss of neurons, particularly in the striatum.[1] The disease is caused by a mutation in the huntingtin (HTT) gene, leading to an expanded polyglutamine tract in the huntingtin protein (mHTT), which results in protein misfolding and aggregation, causing cellular toxicity. While there is currently no cure for HD, research into therapeutic interventions is actively exploring various strategies to enhance neuronal survival.
GW5074, initially identified as a potent inhibitor of c-Raf kinase, has emerged as a potential neuroprotective agent in the context of Huntington's disease.[2][3] Interestingly, its therapeutic effect is not derived from direct interaction with the mutant huntingtin protein. Instead, GW5074 modulates intracellular signaling cascades. In neuronal cells, it paradoxically activates B-Raf, which in turn suppresses the pro-apoptotic transcription factor ATF-3. The Ras/NF-κB signaling pathway has also been implicated in its neuroprotective activity.
Comparative In Vivo Efficacy of Small Molecules in HD Models
This section summarizes the quantitative data on the in vivo efficacy of GW5074 and compares it with other small molecule candidates that have been evaluated in preclinical models of Huntington's disease.
| Compound | Animal Model | Treatment Regimen | Key Outcomes | Reference |
| GW5074 | 3-Nitropropionic acid (3-NP)-induced mouse model | 5 mg/kg, intraperitoneal injection | - Complete prevention of extensive bilateral striatal lesions- Improved behavioral outcomes | [4] |
| Pridopidine (B1678097) | YAC128 mouse model | 30 mg/kg, daily for 10.5 months (early treatment) | - Improved motor learning and performance on rotarod test[5][6]- Reduced anxiety- and depressive-like behaviors[6][7] | [5][6][7] |
| R6/2 mouse model | 5 mg/kg, daily for 6 weeks | - Improved motor performance on horizontal ladder and open-field tests[8][9]- Increased lifespan[8][9]- Increased striatal BDNF and DARPP-32 expression[10] | [8][9][10] | |
| Branaplam (B560654) | BacHD mouse model | 12 mg/kg or 24 mg/kg for 3 weeks | - Dose-dependent reduction of mutant huntingtin protein levels in the striatum and cortex[11] | [11][12][13] |
| SAGE-718 | Animal models of NMDAR hypofunction | Not specified | - Improved cognition-associated behavioral deficits[14] | [14] |
Note on Clinical Development: While preclinical data for some alternatives appear promising, it is important to note their clinical trial outcomes. The clinical trial for branaplam in HD was discontinued.[15] A Phase 2 study of SAGE-718 (dalzanemdor) for cognitive impairment in HD did not meet its primary endpoint.[16]
Experimental Protocols
In Vivo Efficacy Study of GW5074 in a 3-NP Induced Huntington's Disease Model
1. Animal Model:
-
Species and Strain: C57BL/6 mice.
-
Induction of HD-like Pathology: Systemic administration of 3-nitropropionic acid (3-NP), an inhibitor of the mitochondrial citric acid cycle, which selectively degenerates striatal neurons, mimicking a key pathological feature of HD.[1]
2. Treatment Regimen:
-
Test Compound: GW5074, dissolved in a suitable vehicle (e.g., DMSO and PEG300).
-
Dose: 5 mg/kg body weight.[4]
-
Route of Administration: Intraperitoneal (i.p.) injection.[4]
-
Frequency and Duration: Administered daily, concurrently with the 3-NP injections.
3. Experimental Groups:
-
Group 1: Vehicle control (receiving vehicle only).
-
Group 2: 3-NP + Vehicle (receiving 3-NP and vehicle).
-
Group 3: 3-NP + GW5074 (receiving 3-NP and GW5074).
4. Outcome Measures:
-
Behavioral Assessment: A battery of motor function tests such as the rotarod test to assess balance and coordination, open field test for locomotor activity, and grip strength test.
-
Neuropathological Analysis: At the end of the treatment period, animals are euthanized, and brains are collected. Brains are sectioned and stained (e.g., with Nissl or Fluoro-Jade) to visualize and quantify the volume of the striatal lesions.
5. Statistical Analysis:
-
Data are analyzed using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to compare the outcomes between the different experimental groups.
Signaling Pathways and Experimental Workflow
Signaling Pathway of GW5074 in Neuronal Protection
Experimental Workflow for In Vivo Efficacy Testing
References
- 1. 3-Nitropropionic acid animal model and Huntington's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The c-Raf inhibitor GW5074 provides neuroprotection in vitro and in an animal model of neurodegeneration through a MEK-ERK and Akt-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. JCI Insight - Early pridopidine treatment improves behavioral and transcriptional deficits in YAC128 Huntington disease mice [insight.jci.org]
- 6. Early pridopidine treatment improves behavioral and transcriptional deficits in YAC128 Huntington disease mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Early pridopidine treatment improves behavioral and transcriptional deficits in YAC128 Huntington disease mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pridopidine: Overview of Pharmacology and Rationale for its Use in Huntington’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Pridopidine, a dopamine stabilizer, improves motor performance and shows neuroprotective effects in Huntington disease R6/2 mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A spoonful of branaplam helps the huntingtin go down – HDBuzz [en.hdbuzz.net]
- 13. huntingtonsdiseasenews.com [huntingtonsdiseasenews.com]
- 14. Dalzanemdor (SAGE‐718), a novel, investigational N‐methyl‐D‐aspartate receptor positive allosteric modulator: Safety, tolerability, and clinical pharmacology in randomized dose‐finding studies in healthy participants and an open‐label study in participants with Huntington's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. conductscience.com [conductscience.com]
- 16. Completed Clinical Research | McGovern Medical School [med.uth.edu]
GW5074: A Comparative Analysis of its Specificity for c-Raf over B-Raf
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the inhibitor GW5074, focusing on its specificity for the c-Raf kinase over its closely related isoform, B-Raf. The following sections present quantitative data, experimental methodologies, and visual representations of the signaling pathways and experimental workflows to offer a comprehensive resource for researchers investigating Raf signaling.
Quantitative Inhibitor Comparison
GW5074 is a potent inhibitor of c-Raf with a reported half-maximal inhibitory concentration (IC50) of 9 nM in cell-free assays.[1][2][3] Its selectivity for c-Raf over a panel of other kinases, including CDK1, CDK2, c-Src, ERK2, MEK1, p38, Tie2, VEGFR2, and c-Fms, has been shown to be greater than 100-fold, with IC50 values for these off-target kinases exceeding 900 nM.[3][4] While GW5074 is highly selective for c-Raf, its inhibitory activity against B-Raf is significantly lower, with a reported IC50 of over 1000 nM, indicating a selectivity of more than 111-fold for c-Raf over B-Raf.[3]
For a comprehensive comparison, the inhibitory activities of GW5074 and other notable Raf inhibitors are summarized in the table below.
| Inhibitor | c-Raf (IC50, nM) | B-Raf (wild-type) (IC50, nM) | B-Raf (V600E) (IC50, nM) | Other Notable Kinase Targets (IC50, nM) |
| GW5074 | 9[1][2][3] | >1000[3] | - | >900 (CDK1/2, c-Src, ERK2, MEK1, p38, Tie2, VEGFR2, c-Fms)[3][4] |
| Sorafenib | 6[5] | 22[5] | - | 90 (VEGFR2), 20 (VEGFR3), 57 (PDGFRβ), 58 (c-Kit)[5] |
| Vemurafenib | 47 | 100 | 31 | - |
| Dabrafenib | 5.0[6] | 3.2[6] | 0.8[6] | - |
The Phenomenon of Paradoxical MEK-ERK Pathway Activation
A critical aspect of GW5074's activity in a cellular context is the phenomenon of "paradoxical activation" of the downstream MEK-ERK signaling pathway.[4][7][8] This counterintuitive effect is observed in cells that express wild-type B-Raf and have upstream activation of the Ras pathway.[4]
The binding of GW5074 to one c-Raf molecule within a Raf dimer can induce a conformational change that leads to the transactivation of the unbound B-Raf protomer.[7] Since B-Raf is less potently inhibited by GW5074, this results in an overall increase in MEK and ERK phosphorylation, despite the inhibition of c-Raf.[9] This paradoxical activation is a key consideration for in vivo and cellular studies using GW5074.
Signaling Pathway and Inhibitor Action
The diagram below illustrates the canonical Ras-Raf-MEK-ERK signaling pathway and highlights the point of inhibition by GW5074, as well as the mechanism of paradoxical activation.
Experimental Protocols
To determine the specificity and cellular effects of GW5074, the following experimental protocols are commonly employed:
In Vitro Kinase Inhibition Assay (Radiolabel-Based)
This assay quantifies the direct inhibitory effect of GW5074 on the kinase activity of purified c-Raf and B-Raf enzymes.
Materials:
-
Active recombinant c-Raf or B-Raf enzyme
-
MEK1 (unactivated) as a substrate
-
Kinase assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM EGTA)
-
[γ-33P]ATP or [γ-32P]ATP
-
Non-radiolabeled ATP
-
GW5074 stock solution (in DMSO)
-
96-well plates
-
Phosphocellulose filter paper
-
Wash buffer (e.g., 75 mM phosphoric acid)
-
Scintillation counter
Procedure:
-
Prepare Kinase Reaction Mix: A master mix containing kinase assay buffer, MEK1 substrate, and a mixture of radiolabeled and non-radiolabeled ATP is prepared on ice.
-
Serial Dilution of Inhibitor: A serial dilution of the GW5074 stock solution is performed in the kinase assay buffer to create a range of test concentrations. A vehicle control (DMSO) is also prepared.
-
Initiate Kinase Reaction: The diluted GW5074 or vehicle control is added to the wells of a 96-well plate, followed by the addition of the active c-Raf or B-Raf enzyme. The reaction is initiated by adding the kinase reaction mix.
-
Incubation: The plate is incubated at 30°C for a specified time (e.g., 30-60 minutes).
-
Stop Reaction and Spot: The reaction is stopped by adding phosphoric acid. A portion of the reaction mixture from each well is spotted onto phosphocellulose filter paper.
-
Washing: The filter paper is washed multiple times with the wash buffer to remove unincorporated radiolabeled ATP.
-
Quantification: The amount of incorporated radioactivity on the filter paper is measured using a scintillation counter.
-
Data Analysis: The percentage of kinase activity for each inhibitor concentration is calculated relative to the vehicle control. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.[4]
Cellular Assay for Raf Pathway Inhibition (Western Blotting)
This method assesses the effect of GW5074 on the Raf signaling pathway within intact cells by measuring the phosphorylation status of downstream targets MEK and ERK.
Materials:
-
Cell line of interest (e.g., HeLa or A431)
-
Cell culture medium and supplements
-
GW5074
-
Growth factor (e.g., EGF) for pathway stimulation
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-p-MEK, anti-total MEK, anti-p-ERK, anti-total ERK, anti-GAPDH or β-Actin)
-
HRP-conjugated secondary antibodies
-
ECL substrate and chemiluminescence detection system
Procedure:
-
Cell Treatment: Cells are seeded and allowed to adhere. They are then treated with a growth factor to stimulate the MAPK pathway, concurrently with increasing concentrations of GW5074 for a specified time (e.g., 2 hours).
-
Cell Lysis: Cells are washed with ice-cold PBS and lysed in RIPA buffer.
-
Protein Quantification: The protein concentration of each lysate is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies overnight at 4°C. After washing, the membrane is incubated with the appropriate HRP-conjugated secondary antibody.
-
Detection: An ECL substrate is applied, and the blot is imaged using a chemiluminescence detection system.
-
Analysis: The band intensities for phosphorylated proteins are normalized to their respective total protein levels and the loading control to determine the effect of GW5074 on pathway activation.[3]
Experimental Workflow for Determining Kinase Inhibitor Specificity
The following diagram outlines a general workflow for assessing the specificity of a kinase inhibitor like GW5074.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. benchchem.com [benchchem.com]
- 8. GW5074 and PP2 kinase inhibitors implicate nontraditional c-Raf and Lyn function as drivers of retinoic acid-induced maturation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The c-Raf inhibitor GW5074 provides neuroprotection in vitro and in an animal model of neurodegeneration through a MEK-ERK and Akt-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparing the antibacterial activity of GW 5074 against different bacterial strains
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the antibacterial activity of GW5074, a known Raf kinase inhibitor, against various bacterial strains. The information presented is based on available experimental data to assist researchers in evaluating its potential as an antimicrobial agent.
Quantitative Data Summary
The antibacterial efficacy of GW5074 has been primarily documented against Gram-positive bacteria, with specific activity reported against Staphylococcus aureus. The available data on its Minimum Inhibitory Concentration (MIC) is summarized below.
| Bacterial Strain | Gram Stain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
| Staphylococcus aureus (including MRSA) | Positive | 2 - 8[1][2][3] |
| Enterococcus faecalis | Positive | Data not available |
| Streptococcus pneumoniae | Positive | Data not available |
| Bacillus subtilis | Positive | Data not available |
| Escherichia coli | Negative | Data not available |
| Pseudomonas aeruginosa | Negative | Data not available |
| Klebsiella pneumoniae | Negative | Data not available |
Note: The selective in vitro activity of GW5074 against Gram-positive bacteria, particularly S. aureus, has been established. However, comprehensive data on its activity against a broader spectrum of bacterial strains is not currently available in the reviewed literature.
Experimental Protocols
The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental method for assessing the antimicrobial activity of a compound. The following is a detailed protocol for a standard broth microdilution method, which is a common procedure for determining the MIC of an antibacterial agent like GW5074.
Broth Microdilution Method for MIC Determination
This protocol is a standard procedure and may require optimization based on the specific bacterial strain and laboratory conditions.
1. Preparation of Materials:
-
Bacterial Culture: A fresh, pure culture of the test bacterium grown overnight on an appropriate agar (B569324) medium.
-
Broth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is commonly used.
-
GW5074 Stock Solution: Prepare a stock solution of GW5074 in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).
-
96-Well Microtiter Plates: Sterile, flat-bottom plates.
-
Inoculum Preparation:
-
Pick a few colonies of the test bacterium and suspend them in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this suspension in the broth medium to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
2. Assay Procedure:
-
Serial Dilutions:
-
Add 100 µL of sterile broth to all wells of a 96-well plate, except for the first column.
-
Add 200 µL of the GW5074 working solution (prepared from the stock solution) to the first well of each row to be tested.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate. Discard the final 100 µL from the last well.
-
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 200 µL and the desired final bacterial density.
-
Controls:
-
Growth Control: A well containing only broth and the bacterial inoculum (no GW5074).
-
Sterility Control: A well containing only broth to check for contamination.
-
-
Incubation: Incubate the microtiter plate at 35-37°C for 16-20 hours in ambient air.
3. Interpretation of Results:
-
The MIC is the lowest concentration of GW5074 that completely inhibits the visible growth of the bacterium. This is observed as the first well that remains clear after the incubation period.
Mandatory Visualizations
Experimental Workflow for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of GW5074.
Hypothesized Antibacterial Signaling Pathway of GW5074
The precise antibacterial mechanism of action for GW5074 has not been fully elucidated in the available literature. As a known inhibitor of Raf kinases in eukaryotic cells, it is plausible that its antibacterial activity may also involve the inhibition of bacterial kinases. Bacterial protein kinases are essential for various cellular processes, including signal transduction, growth, and virulence. The following diagram illustrates a hypothetical pathway based on this premise.
Caption: Hypothesized antibacterial mechanism of GW5074 via inhibition of a bacterial protein kinase.
References
- 1. Repurposing human kinase inhibitors to create an antibiotic active against drug-resistant Staphylococcus aureus, persisters and biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Repurposing inhibitors of phosphoinositide 3-kinase as adjuvant therapeutics for bacterial infections - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Raf-kinase inhibitor GW5074 shows antibacterial activity against methicillin-resistant Staphylococcus aureus and potentiates the activity of gentamicin - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of GW 5074: A Procedural Guide for Laboratory Professionals
For researchers and scientists engaged in drug development, the meticulous management and disposal of chemical compounds are fundamental to ensuring laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step procedure for the proper disposal of GW 5074, a potent c-Raf1 kinase inhibitor. Adherence to these protocols is essential for protecting personnel and complying with regulatory standards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is crucial to consult your institution's Environmental Health and Safety (EHS) department and the manufacturer-specific Safety Data Sheet (SDS) for this compound, if available. In the absence of a specific SDS, treat this compound as a potent and potentially hazardous chemical.
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves, when handling this compound in solid or solution form.[1]
Avoid Exposure: To prevent inhalation of dust or aerosols, handle the solid form of the compound in a well-ventilated area, preferably within a certified chemical fume hood.[1][2] Avoid direct contact with skin and eyes.[1]
Emergency Procedures: In case of accidental contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[1] If inhaled, move the individual to fresh air and seek medical assistance.[1] If swallowed, rinse the mouth with water and consult a physician.[1]
Chemical and Physical Properties of this compound
A clear understanding of the chemical properties of this compound is vital for its safe handling and disposal.
| Property | Value |
| Molecular Formula | C₁₅H₈Br₂INO₂[3][4] |
| Molecular Weight | 520.94 g/mol [3][4] |
| CAS Number | 220904-83-6[3][4] |
| Appearance | Solid powder[4] |
| Solubility | Soluble in DMSO (to 100 mM) and ethanol (B145695) (to 1 mM).[3][4][] Insoluble in water.[4][] |
| Storage | Desiccate at -20°C for long-term storage.[3][4] Can be stored at 2-8°C for short-term needs.[] |
Step-by-Step Disposal Protocol
The disposal of this compound and any contaminated materials must be managed as hazardous chemical waste.[1][6] Under no circumstances should it be disposed of in the regular trash or poured down the drain.[1]
1. Waste Segregation and Collection:
-
Solid Waste: Collect unused or expired this compound powder in its original container or a new, clearly labeled, and sealed waste container.[1] Contaminated consumables such as weighing paper, pipette tips, and gloves must be placed in a designated, sealed hazardous waste bag or container.[1][6]
-
Liquid Waste: Aqueous and solvent-based solutions containing this compound must be collected in a dedicated, leak-proof, and shatter-resistant container.[1][6] Ensure the container is compatible with the solvents used (e.g., DMSO, ethanol).
-
Sharps: Needles, syringes, or any other sharp objects contaminated with this compound must be disposed of in a designated sharps container.[1]
2. Labeling and Storage:
-
All waste containers must be clearly and accurately labeled with the words "Hazardous Waste," the full chemical name "this compound," and a list of any other components in the waste mixture.[1][2][6]
-
The date of waste accumulation should also be clearly marked on the container.[6]
-
Store sealed waste containers in a designated, secure waste accumulation area, away from incompatible materials, while awaiting pickup.[2][7][8]
3. Decontamination:
-
Decontaminate all surfaces and equipment that have come into contact with this compound. A common procedure involves wiping surfaces with a suitable solvent (e.g., 70% ethanol) followed by a cleaning agent.
-
Dispose of all cleaning materials as hazardous waste.[6]
4. Waste Disposal Request:
-
Arrange for the collection of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.[6]
Caption: Workflow for the proper disposal of this compound waste.
References
Safeguarding Your Research: A Comprehensive Guide to Handling GW 5074
For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of GW 5074, a potent c-Raf kinase inhibitor. Adherence to these guidelines is essential for ensuring the safety of all laboratory personnel and the integrity of your research. This guide is intended for researchers, scientists, and drug development professionals.
I. Hazard Identification and Personal Protective Equipment (PPE)
This compound is a hazardous substance that requires careful handling to prevent exposure. The primary routes of exposure are inhalation, skin contact, and eye contact.
Hazard Summary:
| Hazard Classification (GHS) | Hazard Statement |
| Acute toxicity, Oral (Category 4) | H302: Harmful if swallowed |
| Skin corrosion/irritation (Category 2) | H315: Causes skin irritation |
| Serious eye damage/eye irritation (Category 2A) | H319: Causes serious eye damage |
| Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3) | H335: May cause respiratory irritation |
Personal Protective Equipment (PPE) Requirements:
A risk assessment should be conducted to determine the appropriate level of PPE for specific procedures. The following table outlines the minimum recommended PPE.
| Activity | Recommended PPE | Rationale |
| Weighing and Dispensing (Solid Form) | - Certified Chemical Fume Hood- Disposable Lab Coat with Knit Cuffs- Double Nitrile Gloves- ANSI-approved Safety Goggles and Face Shield- N95 or higher rated respirator | High risk of aerosolization and inhalation of potent powder. Full facial and respiratory protection is critical. |
| Solution Preparation and Handling | - Certified Chemical Fume Hood- Disposable Lab Coat with Knit Cuffs- Nitrile Gloves- ANSI-approved Safety Goggles | Reduced risk of aerosolization, but splash and spill hazards remain. |
| In Vivo Administration | - Disposable Lab Coat- Nitrile Gloves- ANSI-approved Safety Goggles | Minimizes direct contact during animal handling and injection procedures. |
II. Step-by-Step Operational Plan for Handling this compound
A. Preparation and Weighing (Solid this compound):
-
Designated Area: All work with solid this compound must be conducted in a designated area within a certified chemical fume hood.
-
Decontamination: Before starting, decontaminate the work surface of the fume hood with an appropriate solvent (e.g., 70% ethanol).
-
PPE: Don the required PPE for handling solid compounds as outlined in the table above.
-
Weighing: Use a tared weigh boat or vial to accurately measure the required amount of this compound. Handle with care to minimize dust generation.
-
Clean-up: After weighing, carefully clean the balance and surrounding area with a damp cloth or towelette. Dispose of all contaminated materials as hazardous waste.
B. Solution Preparation:
-
Solvent Selection: this compound has limited solubility in aqueous solutions. Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for creating stock solutions.
-
Dissolving: In the chemical fume hood, add the appropriate volume of solvent to the vial containing the weighed this compound. Cap the vial and vortex or sonicate until the solid is completely dissolved.
-
Labeling: Clearly label the stock solution with the compound name, concentration, solvent, date of preparation, and appropriate hazard symbols.
III. Disposal Plan for this compound and Contaminated Materials
All materials that have come into contact with this compound must be treated as hazardous waste.
-
Solid Waste: This includes empty vials, weigh boats, contaminated gloves, bench paper, and pipette tips. Collect all solid waste in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this compound in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams.
-
Sharps: Needles and syringes used for in vivo administration should be disposed of in a designated sharps container.
-
Decontamination: All non-disposable equipment (e.g., spatulas, glassware) should be decontaminated by rinsing with a suitable solvent, which is then collected as hazardous liquid waste.
Waste Disposal Workflow:
Caption: Workflow for the safe disposal of this compound waste.
IV. Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
-
Spill: Evacuate the area. Wear appropriate PPE, including respiratory protection. Cover the spill with an absorbent material and collect it into a sealed container for hazardous waste disposal. Decontaminate the spill area.
Emergency Response Logic:
Caption: Logic diagram for responding to an emergency involving this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
